molecular formula C24H39NO7 B1673537 Foresticine CAS No. 91794-15-9

Foresticine

Cat. No.: B1673537
CAS No.: 91794-15-9
M. Wt: 453.6 g/mol
InChI Key: DUPNDNNJUMHNTR-UHFFFAOYSA-N
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Description

Foresticine has been reported in Aconitum forrestii with data available.

Properties

CAS No.

91794-15-9

Molecular Formula

C24H39NO7

Molecular Weight

453.6 g/mol

IUPAC Name

11-ethyl-6,16-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,8,18-tetrol

InChI

InChI=1S/C24H39NO7/c1-5-25-10-21(11-30-2)7-6-13(31-3)24-12-8-22(28)14(32-4)9-23(29,15(12)20(22)27)16(19(24)25)17(26)18(21)24/h12-20,26-29H,5-11H2,1-4H3

InChI Key

DUPNDNNJUMHNTR-UHFFFAOYSA-N

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6(CC4C5C6O)O)OC)O)O)OC)COC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Foresticine;  Longtouconitine B; 

Origin of Product

United States

Foundational & Exploratory

Fostriecin: A Technical Guide to its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fostriecin, a potent and selective inhibitor of protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4), is a polyketide of significant interest for its antitumor properties. This technical guide provides an in-depth overview of the natural source of Fostriecin, the soil bacterium Streptomyces pulveraceus, and details a comprehensive methodology for its isolation and purification. The guide includes detailed experimental protocols, quantitative data on production and purification, and visual representations of the isolation workflow and the key signaling pathways affected by Fostriecin.

Natural Source and Biosynthesis

Fostriecin is a secondary metabolite produced by the Gram-positive soil bacterium, Streptomyces pulveraceus.[1] Some sources also specify the subspecies Streptomyces pulveraceus subsp. fostreus as the producing organism. The biosynthesis of Fostriecin proceeds through a type I polyketide synthase (PKS) pathway.[1] The gene cluster responsible for Fostriecin production encodes a series of enzymes that assemble the molecule from simple acetate and propionate precursors.

Fermentation for Fostriecin Production

The production of Fostriecin is achieved through submerged fermentation of Streptomyces pulveraceus. Optimization of fermentation conditions is critical for maximizing the yield of the target compound.

Culture Media and Conditions

A variety of media can be used for the cultivation of Streptomyces pulveraceus. A typical production medium is detailed below.

Table 1: Fostriecin Production Medium

ComponentConcentration (g/L)
Soluble Starch20.0
Glucose10.0
Yeast Extract5.0
Peptone5.0
K2HPO41.0
MgSO4·7H2O0.5
CaCO32.0

Fermentation is typically carried out in a stirred-tank bioreactor under the following conditions:

  • Temperature: 28-30°C

  • pH: 6.8-7.2 (controlled with NaOH or H2SO4)

  • Aeration: 1.0 vvm (volume of air per volume of medium per minute)

  • Agitation: 200-300 rpm

  • Fermentation Time: 5-7 days

Inoculum Development

A multi-stage inoculum development process is recommended to ensure a healthy and productive fermentation.

  • Stage 1 (Spore Suspension): A lyophilized culture or a well-sporulated agar plate of Streptomyces pulveraceus is used to create a spore suspension in sterile water containing a wetting agent (e.g., 0.01% Tween 80).

  • Stage 2 (Seed Flask): A volume of the spore suspension is used to inoculate a seed flask containing a suitable seed medium (e.g., Tryptic Soy Broth). The seed culture is incubated for 48-72 hours at 28-30°C with shaking (250 rpm).

  • Stage 3 (Production Bioreactor): The seed culture is then used to inoculate the production bioreactor at a ratio of 5-10% (v/v).

Isolation and Purification of Fostriecin

The isolation and purification of Fostriecin from the fermentation broth is a multi-step process involving extraction and a series of chromatographic separations. A general workflow is depicted below.

G Fermentation_Broth Fermentation Broth Centrifugation Centrifugation/Filtration Fermentation_Broth->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Mycelial_Cake Mycelial Cake Centrifugation->Mycelial_Cake Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Supernatant->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Concentration Concentration in vacuo Crude_Extract->Concentration Concentrated_Extract Concentrated Extract Concentration->Concentrated_Extract Silica_Gel_Chromatography Silica Gel Column Chromatography Concentrated_Extract->Silica_Gel_Chromatography Semi_Pure_Fractions Semi-Pure Fostriecin Fractions Silica_Gel_Chromatography->Semi_Pure_Fractions Reverse_Phase_HPLC Preparative Reverse-Phase HPLC Semi_Pure_Fractions->Reverse_Phase_HPLC Pure_Fostriecin Pure Fostriecin Reverse_Phase_HPLC->Pure_Fostriecin

Figure 1. General workflow for the isolation and purification of Fostriecin.
Experimental Protocol: Extraction

  • Harvesting: At the end of the fermentation, the broth is harvested and the mycelial mass is separated from the supernatant by centrifugation (e.g., 5000 x g for 20 minutes) or filtration.

  • Extraction: The supernatant is extracted three times with an equal volume of a water-immiscible organic solvent, such as ethyl acetate. The organic phases are combined.

  • Concentration: The combined organic extracts are dried over anhydrous sodium sulfate and then concentrated under reduced pressure using a rotary evaporator to yield a crude, oily residue.

Experimental Protocol: Chromatographic Purification

Step 1: Silica Gel Column Chromatography

  • Column Preparation: A silica gel (60-120 mesh) column is packed in a suitable solvent system, for example, a gradient of methanol in dichloromethane.

  • Sample Loading: The crude extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the column.

  • Elution: The column is eluted with a stepwise or linear gradient of increasing methanol concentration in dichloromethane.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing Fostriecin.

Step 2: Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Column: A C18 reverse-phase preparative HPLC column is used.

  • Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) is a common mobile phase. The exact gradient will need to be optimized.

  • Sample Injection: The Fostriecin-containing fractions from the silica gel chromatography are pooled, concentrated, and dissolved in the initial mobile phase for injection.

  • Purification: The sample is injected onto the column, and the elution of Fostriecin is monitored by UV detection at an appropriate wavelength (e.g., 268 nm).[2]

  • Collection and Lyophilization: The peak corresponding to Fostriecin is collected, and the solvent is removed by lyophilization to yield pure Fostriecin as a white to off-white powder.

Quantitative Data

The yield of Fostriecin can vary significantly depending on the strain of Streptomyces pulveraceus and the fermentation and purification conditions. The following table provides representative data.

Table 2: Fostriecin Production and Purification Yields

StageTiter/YieldPurity
Fermentation Broth10-50 mg/L<1%
Crude Extract8-40 mg/L (from broth)1-5%
After Silica Gel Chromatography5-25 mg/L (from broth)50-70%
After Preparative RP-HPLC2-10 mg/L (from broth)>98%

Mechanism of Action: Inhibition of PP2A and PP4 Signaling Pathways

Fostriecin exerts its potent antitumor effects primarily through the selective inhibition of the serine/threonine protein phosphatases PP2A and PP4.[3][4] These phosphatases are crucial regulators of numerous cellular processes, including cell cycle progression, DNA damage response, and apoptosis. The inhibition of PP2A and PP4 by Fostriecin leads to the hyperphosphorylation of their downstream substrates, disrupting normal cellular signaling and ultimately leading to cell cycle arrest and apoptosis in cancer cells.

G cluster_0 Normal Cell Signaling cluster_1 Fostriecin Inhibition Kinase Upstream Kinase Substrate Dephosphorylated Substrate (Inactive) Kinase->Substrate Phosphorylation Substrate_P Phosphorylated Substrate (Active) PP2A_PP4 PP2A / PP4 Substrate_P->PP2A_PP4 Dephosphorylation Cellular_Response Normal Cellular Response Substrate_P->Cellular_Response Fostriecin Fostriecin Inhibited_PP2A_PP4 Inhibited PP2A / PP4 Fostriecin->Inhibited_PP2A_PP4 Inhibition Hyperphosphorylated_Substrate Hyperphosphorylated Substrate (Constitutively Active) Aberrant_Response Aberrant Cellular Response (e.g., Mitotic Arrest, Apoptosis) Hyperphosphorylated_Substrate->Aberrant_Response Kinase_2 Upstream Kinase Substrate_2 Substrate Kinase_2->Substrate_2 Phosphorylation

Figure 2. Simplified signaling pathway illustrating the effect of Fostriecin on PP2A/PP4 activity.

A key pathway affected by Fostriecin is the mitotic entry checkpoint. By inhibiting PP2A and PP4, Fostriecin prevents the dephosphorylation of key proteins that regulate the G2/M transition, leading to cell cycle arrest in mitosis and subsequent apoptosis.[5]

Conclusion

This technical guide provides a comprehensive framework for the production and isolation of Fostriecin from its natural source, Streptomyces pulveraceus. The detailed protocols and methodologies are intended to serve as a valuable resource for researchers and scientists in the fields of natural product chemistry, microbiology, and drug development. Further optimization of the described procedures may be necessary to achieve higher yields and purity, depending on the specific laboratory conditions and available equipment. The potent and selective inhibitory activity of Fostriecin against PP2A and PP4 continues to make it a compelling lead compound for the development of novel anticancer therapeutics.

References

Fostriecin's Inhibition of Protein Phosphatase 2A (PP2A): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fostriecin, a structurally unique phosphate monoester isolated from Streptomyces pulveraceus, has garnered significant attention in the scientific community for its potent antitumor properties.[1][2][3] Initially investigated for its activity against DNA topoisomerase II, subsequent research revealed a more potent and primary mechanism of action: the highly selective inhibition of Protein Phosphatase 2A (PP2A).[4][5][6][7] PP2A is a crucial serine/threonine phosphatase that plays a pivotal role in regulating a vast array of cellular processes, including cell cycle progression, signal transduction, and apoptosis.[8][9][10] Its function as a tumor suppressor is well-established, making it a compelling target for cancer therapy.[11][12]

This technical guide provides an in-depth overview of Fostriecin's interaction with PP2A, detailing its mechanism of inhibition, effects on cellular signaling, and relevant experimental protocols for its study.

Mechanism of Action: Fostriecin as a PP2A Inhibitor

Fostriecin exhibits remarkable potency and selectivity for PP2A. It acts as a covalent inhibitor, directly binding to the catalytic subunit of PP2A (PP2Ac).[2] This interaction has been pinpointed to a specific cysteine residue, Cys269, within the PP2Ac active site.[2] The binding occurs via a conjugate addition reaction involving the α,β-unsaturated lactone moiety of Fostriecin.[2] This covalent modification effectively inactivates the phosphatase, leading to the hyperphosphorylation of numerous downstream substrates.

While Fostriecin was initially reported to inhibit topoisomerase II, its IC50 for this enzyme is significantly higher (around 40 µM) compared to its potent inhibition of PP2A (in the low nanomolar range).[4][6] This vast difference in potency strongly suggests that the primary antitumor effects of Fostriecin are mediated through its inhibition of PP2A.[6]

Data Presentation: Inhibitory Activity of Fostriecin and Related Compounds

The following table summarizes the quantitative data on the inhibitory activity of Fostriecin and its analog, Cytostatin, against various protein phosphatases. This data highlights Fostriecin's exceptional selectivity for PP2A.

CompoundTarget PhosphataseIC50 ValueReference(s)
Fostriecin PP2A3.2 nM - 40 nM[1][4][13]
PP14 µM - 131 µM[1][4]
PP4Potent Inhibition[5][6]
PP5Weak Inhibition[14]
Topoisomerase II40 µM[4][6]
Cytostatin PP2A20 nM - 400 nM[14]
PP1>100 µM[14]
PP5>100 µM[14]

Cellular Consequences of PP2A Inhibition by Fostriecin

The inhibition of PP2A by Fostriecin triggers a cascade of cellular events, primarily impacting cell cycle regulation and apoptosis. By preventing the dephosphorylation of key cell cycle proteins, Fostriecin induces a G2-M phase cell cycle arrest.[15] This arrest is often associated with aberrant centrosome replication and the formation of abnormal mitotic spindles.[15] Ultimately, prolonged exposure to Fostriecin leads to the induction of apoptosis, or programmed cell death.[5][6][16]

Impact on Signaling Pathways

PP2A is a master regulator of multiple signaling pathways that are often deregulated in cancer.[10][17] Fostriecin-mediated inhibition of PP2A leads to the hyperactivation of several oncogenic pathways by preventing the dephosphorylation and subsequent inactivation of key signaling kinases.

Key Signaling Pathways Affected by Fostriecin:

  • MAPK/ERK Pathway: PP2A negatively regulates the MAPK/ERK pathway by dephosphorylating Raf and MEK. Inhibition of PP2A by Fostriecin leads to sustained activation of this pathway, which can paradoxically contribute to both cell proliferation and, in some contexts, apoptosis.[12]

  • PI3K/Akt Pathway: PP2A dephosphorylates and inactivates Akt, a central kinase in cell survival and proliferation.[18] Fostriecin treatment results in increased Akt phosphorylation and activity, which can promote cell survival but also sensitize cells to apoptosis under certain conditions.[18][19]

  • Wnt/β-catenin Pathway: PP2A is involved in the negative regulation of the Wnt signaling pathway by dephosphorylating β-catenin, targeting it for degradation. PP2A inhibition can lead to the stabilization and nuclear accumulation of β-catenin, promoting the transcription of target genes involved in proliferation.[8]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK/ERK Pathway cluster_pi3k PI3K/Akt Pathway cluster_wnt Wnt/β-catenin Pathway cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Fostriecin Fostriecin PP2A PP2A Fostriecin->PP2A Inhibition Raf Raf PP2A->Raf Dephosphorylation MEK MEK PP2A->MEK Dephosphorylation Akt Akt PP2A->Akt Dephosphorylation beta_catenin beta_catenin PP2A->beta_catenin Dephosphorylation Ras->Raf Raf->MEK ERK ERK MEK->ERK ERK_n ERK ERK->ERK_n PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 PDK1->Akt Apoptosis Apoptosis Akt->Apoptosis Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK3b Dishevelled->GSK3b GSK3b->beta_catenin beta_catenin_n β-catenin beta_catenin->beta_catenin_n Transcription_Factors Transcription Factors ERK_n->Transcription_Factors beta_catenin_n->Transcription_Factors Cell_Cycle_Progression Cell Cycle Progression Transcription_Factors->Cell_Cycle_Progression

Fostriecin inhibits PP2A, leading to hyperphosphorylation and activation of downstream signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of Fostriecin.

In Vitro PP2A Activity Assay

This protocol describes a common method to measure the enzymatic activity of PP2A in the presence of inhibitors, often using a synthetic phosphopeptide substrate.

Materials:

  • Purified PP2A enzyme

  • Fostriecin (or other inhibitors) at various concentrations

  • Serine/Threonine Phosphatase Assay Buffer (e.g., 20 mM Imidazole-HCl, 2 mM EDTA, 2 mM EGTA, pH 7.0)

  • Synthetic phosphopeptide substrate (e.g., K-R-pT-I-R-R)

  • Malachite Green Phosphate Detection Solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of Fostriecin in the assay buffer.

  • In a 96-well plate, add a constant amount of purified PP2A enzyme to each well.

  • Add the various concentrations of Fostriecin to the wells and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the phosphatase reaction by adding the phosphopeptide substrate to each well.

  • Incubate the plate at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

  • Stop the reaction and detect the amount of free phosphate released using the Malachite Green Phosphate Detection Solution, following the manufacturer's instructions.[20][21]

  • Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a microplate reader.

  • Calculate the percentage of PP2A inhibition for each Fostriecin concentration relative to a vehicle-treated control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Fostriecin concentration and fitting the data to a dose-response curve.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and is commonly used to determine the cytotoxic effects of compounds like Fostriecin.

Materials:

  • Cancer cell line of interest (e.g., HL-60, MOLT-4)

  • Complete cell culture medium

  • Fostriecin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of Fostriecin (and a vehicle control) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • During this incubation, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each Fostriecin concentration relative to the vehicle-treated control.

  • Determine the IC50 value, the concentration of Fostriecin that causes 50% inhibition of cell growth.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect changes in the phosphorylation status of key proteins in signaling pathways affected by Fostriecin.

Materials:

  • Cancer cell line

  • Fostriecin

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with Fostriecin at the desired concentration and for the desired time.

  • Lyse the cells in lysis buffer and quantify the protein concentration.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

  • Analyze the band intensities to determine the relative changes in protein phosphorylation.

G cluster_cell_culture Cell Culture & Treatment cluster_assays Cellular & Biochemical Assays cluster_analysis Data Analysis start Seed Cells in Culture Plate treat Treat with Fostriecin (various concentrations and times) start->treat viability Cell Viability Assay (e.g., MTT) treat->viability lysis Cell Lysis treat->lysis ic50_calc Calculate IC50 for Cytotoxicity viability->ic50_calc protein_quant Protein Quantification lysis->protein_quant pp2a_activity PP2A Activity Assay (from cell lysate) lysis->pp2a_activity western Western Blotting protein_quant->western phospho_analysis Analyze Protein Phosphorylation Levels western->phospho_analysis activity_analysis Analyze PP2A Activity Inhibition pp2a_activity->activity_analysis

Experimental workflow for evaluating the effects of Fostriecin on cancer cells.

Conclusion

Fostriecin stands out as a highly potent and selective inhibitor of PP2A, a critical tumor suppressor. Its mechanism of covalent modification of the PP2A catalytic subunit leads to the disruption of key cellular signaling pathways, culminating in cell cycle arrest and apoptosis. The in-depth understanding of Fostriecin's mechanism of action and the availability of robust experimental protocols are crucial for ongoing research and the potential development of Fostriecin or its analogs as effective anticancer therapeutics. This guide provides a foundational resource for scientists and researchers dedicated to exploring the therapeutic potential of targeting PP2A in cancer and other diseases.

References

Fostriecin: A Technical Guide to its Chemical Structure, Stereochemistry, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fostriecin, a phosphate monoester isolated from Streptomyces pulveraceus, is a potent and highly selective inhibitor of protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4).[1][2][3] Initially investigated as an antitumor antibiotic, its mechanism of action was later elucidated to be the inhibition of these key serine/threonine phosphatases, rather than its weak activity against topoisomerase II.[4] This targeted activity disrupts the mitotic entry checkpoint, leading to premature mitosis and apoptosis in cancer cells.[5] Despite promising preclinical data, clinical trials with Fostriecin were halted due to issues with the stability of the naturally derived material, particularly its sensitive Z,Z,E-triene moiety.[6] This technical guide provides an in-depth overview of the chemical structure, stereochemistry, and biological activity of Fostriecin, along with a summary of relevant experimental methodologies.

Chemical Structure and Stereochemistry

Fostriecin is a polyketide-derived natural product characterized by a unique combination of functional groups: an α,β-unsaturated lactone, a conjugated Z,Z,E-triene, a phosphate monoester, and multiple stereocenters. The absolute and relative stereochemistry of Fostriecin has been unequivocally established through total synthesis as (5R,8R,9R,11R).[1]

Systematic Name: [(2R,3R,4R,6R)-5-((E)-2-((2Z,4Z,6E)-13-hydroxy-8,10-dimethyltrideca-2,4,6-trien-1-ylidene)hydrazinyl)-3,4-dihydroxy-6-(phosphonooxymethyl)tetrahydro-2H-pyran-2-yl]methyl dihydrogen phosphate

Molecular Formula: C₁₉H₂₇O₉P

Molecular Weight: 430.38 g/mol

Key Structural Features:

  • α,β-Unsaturated Lactone: This moiety is crucial for the covalent interaction with the target protein phosphatases.

  • Phosphate Monoester: Essential for the potent inhibitory activity.

  • Conjugated (Z,Z,E)-Triene: Contributes to the binding affinity but is also a source of chemical instability.

  • Chiral Centers: The specific stereochemical configuration at C5, C8, C9, and C11 is critical for its biological activity.

Biological Activity and Mechanism of Action

Fostriecin's primary mechanism of antitumor activity is the potent and selective inhibition of protein phosphatase 2A (PP2A) and the closely related protein phosphatase 4 (PP4).[1][2][3] It exhibits significantly weaker inhibition against protein phosphatase 1 (PP1) and topoisomerase II.[3]

Quantitative Inhibitory Activity
Target EnzymeIC₅₀ ValueReference(s)
Protein Phosphatase 2A (PP2A)1.5 - 3.2 nM[1][2]
Protein Phosphatase 4 (PP4)3.0 nM[4]
Protein Phosphatase 1 (PP1)45 µM - 131 µM[3][4]
Topoisomerase II40 µM[4]
Covalent Inhibition of PP2A

Fostriecin acts as a covalent inhibitor of PP2A. The α,β-unsaturated lactone ring of Fostriecin undergoes a Michael addition reaction with the sulfhydryl group of a specific cysteine residue (Cys269) within the catalytic subunit of PP2A.[2] This irreversible binding inactivates the phosphatase.

Signaling Pathway: Inhibition of Mitotic Entry Checkpoint

The inhibition of PP2A by Fostriecin has profound effects on cell cycle regulation, specifically by overriding the mitotic entry checkpoint. PP2A, in complex with its B55 regulatory subunit (PP2A-B55), is a key regulator of the G2/M transition. It maintains key mitotic regulators in a dephosphorylated, inactive state during interphase. By inhibiting PP2A-B55, Fostriecin allows for the premature phosphorylation and activation of the Cdk1/Cyclin B complex, the master regulator of mitosis. This leads to cells entering mitosis before DNA replication is complete, ultimately triggering apoptosis.

Fostriecin_Signaling_Pathway PP2A_B55 PP2A-B55 Wee1_Myt1 Wee1/Myt1 (Kinases) PP2A_B55->Wee1_Myt1 Dephosphorylates (Activates) Cdc25 Cdc25 (Phosphatase) PP2A_B55->Cdc25 Dephosphorylates (Inhibits) Cdk1_CyclinB_inactive Cdk1-Cyclin B (Inactive) Wee1_Myt1->Cdk1_CyclinB_inactive Phosphorylates (Inhibits) Cdc25->Cdk1_CyclinB_inactive Dephosphorylates (Activates) Cdk1_CyclinB_active Cdk1-Cyclin B (Active) Mitosis Premature Mitosis & Apoptosis Cdk1_CyclinB_active->Mitosis Fostriecin Fostriecin Fostriecin->PP2A_B55

Caption: Fostriecin-induced inhibition of the mitotic entry checkpoint.

Experimental Protocols

Protein Phosphatase 2A Inhibition Assay

A common method to determine the inhibitory activity of Fostriecin against PP2A involves measuring the dephosphorylation of a radiolabeled substrate.

Workflow:

PP2A_Inhibition_Assay cluster_workflow PP2A Inhibition Assay Workflow start Prepare Assay Buffer (e.g., Tris-HCl, EDTA, DTT) prepare_enzyme Purified PP2A Enzyme start->prepare_enzyme prepare_inhibitor Fostriecin (Varying Concentrations) start->prepare_inhibitor pre_incubation Pre-incubate PP2A with Fostriecin prepare_enzyme->pre_incubation prepare_inhibitor->pre_incubation initiate_reaction Initiate reaction by adding substrate pre_incubation->initiate_reaction prepare_substrate Prepare 32P-labeled substrate (e.g., phosphorylase a or histone) prepare_substrate->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation stop_reaction Stop reaction (e.g., with trichloroacetic acid) incubation->stop_reaction quantify Quantify released 32P (Scintillation counting) stop_reaction->quantify analyze Calculate % Inhibition and IC50 quantify->analyze

Caption: General workflow for a PP2A inhibition assay.

Methodology Overview:

  • Enzyme and Inhibitor Preparation: Purified PP2A catalytic subunit is used. Fostriecin is serially diluted to a range of concentrations.

  • Pre-incubation: The enzyme is pre-incubated with Fostriecin for a defined period to allow for binding.

  • Substrate Preparation: A protein substrate, such as phosphorylase a or histone, is radiolabeled with ³²P using ATP and a suitable kinase.

  • Reaction Initiation and Incubation: The dephosphorylation reaction is initiated by adding the ³²P-labeled substrate to the enzyme-inhibitor mixture and incubated at 30°C.

  • Reaction Termination and Quantification: The reaction is stopped, and the released inorganic ³²P is separated from the protein-bound phosphate. The amount of released ³²P is quantified using liquid scintillation counting.

  • Data Analysis: The percentage of inhibition at each Fostriecin concentration is calculated relative to a control without the inhibitor. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Synthesis and Application of Biotin-Labeled Fostriecin

To confirm the direct binding of Fostriecin to PP2A, a biotin-labeled derivative can be synthesized and used in pull-down assays.

Logical Relationship:

Biotin_Fostriecin_Logic cluster_logic Logic for Biotin-Fostriecin Pull-down Assay Fostriecin_analog Synthesize Fostriecin analog with a linker Biotinylation Couple biotin to the linker Fostriecin_analog->Biotinylation Bio_Fos Biotin-Fostriecin Probe Biotinylation->Bio_Fos Cell_lysate Incubate Bio-Fos with cell lysate Bio_Fos->Cell_lysate Streptavidin_beads Add streptavidin-coated beads Cell_lysate->Streptavidin_beads Pull_down Pull-down biotin-bound complexes Streptavidin_beads->Pull_down Wash Wash beads to remove non-specific binders Pull_down->Wash Elute Elute bound proteins Wash->Elute Analysis Analyze eluate by Western blot for PP2A Elute->Analysis

Caption: Logical flow for using biotin-labeled Fostriecin.

Methodology Overview:

  • Synthesis: A Fostriecin analog is synthesized with a linker arm at a position that does not interfere with its binding to PP2A. Biotin is then covalently attached to this linker.

  • Incubation: The biotinylated Fostriecin probe is incubated with a cell lysate containing PP2A.

  • Capture: Streptavidin-coated beads are added to the lysate. The high affinity of biotin for streptavidin results in the capture of the biotin-Fostriecin probe and any proteins bound to it.

  • Pull-down and Washing: The beads are collected by centrifugation, and unbound proteins are removed by a series of washing steps.

  • Elution and Analysis: The proteins bound to the beads are eluted and then analyzed by SDS-PAGE and Western blotting using an antibody specific for the PP2A catalytic subunit to confirm the direct interaction.

Conclusion

Fostriecin remains a molecule of significant interest to researchers in oncology and cell biology due to its potent and selective inhibition of PP2A and PP4. Its well-defined chemical structure and stereochemistry, coupled with a clear understanding of its mechanism of action at the molecular and cellular levels, make it an invaluable tool for studying protein phosphatase function and the regulation of the cell cycle. While its clinical development was hampered by stability issues, the insights gained from Fostriecin continue to inform the design of new generations of phosphatase inhibitors with improved pharmaceutical properties. This technical guide serves as a comprehensive resource for professionals engaged in the study and development of novel therapeutics targeting these critical cellular pathways.

References

Preliminary In Vitro Anti-Tumor Activity of Fostriecin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fostriecin, a phosphate monoester antibiotic isolated from Streptomyces pulveraceus, has demonstrated significant anti-tumor activity in preclinical studies. Initially investigated as a DNA topoisomerase II inhibitor, subsequent research has revealed its primary mechanism of action to be the potent and selective inhibition of protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4). This inhibition disrupts the cell cycle, leading to G2-M phase arrest and apoptosis in cancer cells. This technical guide provides a comprehensive overview of the preliminary in vitro anti-tumor activity of Fostriecin, including its inhibitory concentrations, effects on various cancer cell lines, detailed experimental protocols, and a visualization of the key signaling pathways involved.

Data Presentation: Inhibitory and Cytotoxic Activity of Fostriecin

Fostriecin exhibits a dual mechanism of action, with a significantly higher potency against protein phosphatases compared to topoisomerase II. Its cytotoxic effects have been observed across various cancer cell lines.

Table 1: Enzymatic Inhibition of Fostriecin
Target EnzymeIC50 ValueReference
Protein Phosphatase 2A (PP2A)1.4 nM - 3.2 nM[1][2]
Protein Phosphatase 4 (PP4)~3 nM[3]
Protein Phosphatase 1 (PP1)4 µM - 131 µM[2][4]
DNA Topoisomerase II40 µM[4][5]
Table 2: In Vitro Cytotoxicity of Fostriecin against Cancer Cell Lines
Cell LineCancer TypeIC50 Value/Effective ConcentrationReference
L1210Murine LeukemiaG2 block at 5 µM[6]
Human Cancer Cell LinesGeneralMarked cytotoxicity[1]
Murine LeukemiasLeukemiaMarked activity[6]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the in vitro anti-tumor activity of Fostriecin.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of Fostriecin on cancer cell lines.

Objective: To determine the concentration of Fostriecin that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Fostriecin stock solution (dissolved in a suitable solvent, e.g., DMSO or water)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Fostriecin in complete medium. Remove the medium from the wells and add 100 µL of the Fostriecin dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for Fostriecin) and a blank control (medium only).

  • Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of Fostriecin concentration and determine the IC50 value using non-linear regression analysis.

Protein Phosphatase Inhibition Assay

This protocol describes a method to measure the inhibitory activity of Fostriecin against protein phosphatases.

Objective: To determine the IC50 value of Fostriecin for specific protein phosphatases (e.g., PP1 and PP2A).

Materials:

  • Purified recombinant protein phosphatase (PP1 or PP2A)

  • Phosphorylated substrate (e.g., 32P-labeled phosphorylase a)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.1 mM EDTA, 1 mM DTT, 0.1 mg/mL BSA)

  • Fostriecin stock solution

  • Trichloroacetic acid (TCA)

  • Scintillation counter and vials

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, the purified protein phosphatase, and varying concentrations of Fostriecin or a vehicle control.

  • Pre-incubation: Pre-incubate the mixture for 10-15 minutes at 30°C to allow Fostriecin to bind to the enzyme.

  • Initiation of Reaction: Start the phosphatase reaction by adding the 32P-labeled substrate.

  • Incubation: Incubate the reaction mixture at 30°C for a specific time (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

  • Termination of Reaction: Stop the reaction by adding a solution of 20% TCA.

  • Separation of Free Phosphate: Centrifuge the tubes to pellet the protein and unreacted substrate. The supernatant will contain the released 32P-inorganic phosphate.

  • Quantification: Transfer an aliquot of the supernatant to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of phosphatase activity for each Fostriecin concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of Fostriecin concentration.

Cell Cycle Analysis by Flow Cytometry

This protocol details the use of flow cytometry to analyze the effect of Fostriecin on the cell cycle distribution of cancer cells.

Objective: To determine if Fostriecin induces cell cycle arrest at a specific phase (e.g., G2/M).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Fostriecin stock solution

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 70% cold ethanol)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in culture dishes and treat them with Fostriecin at various concentrations for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control group.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells to include apoptotic populations.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). Compare the cell cycle distribution of Fostriecin-treated cells to the control cells.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanisms and experimental processes related to Fostriecin's anti-tumor activity.

Fostriecin's Mechanism of Action: Signaling Pathway

Fostriecin_Mechanism cluster_checkpoint G2/M Checkpoint Control Fostriecin Fostriecin PP2A Protein Phosphatase 2A (PP2A) Fostriecin->PP2A Inhibits Cdk1_Substrates Cdk1/Cyclin B Substrates (e.g., Wee1, Cdc25) PP2A->Cdk1_Substrates Dephosphorylates Cdk1_CyclinB Cdk1/Cyclin B Complex Cdk1_Substrates->Cdk1_CyclinB Regulates G2_M_Transition G2/M Transition Cdk1_CyclinB->G2_M_Transition Promotes Mitotic_Arrest Mitotic Arrest G2_M_Transition->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Cytotoxicity_Workflow start Seed Cancer Cells in 96-well plate treat Treat with Serial Dilutions of Fostriecin start->treat incubate Incubate for 48-72 hours treat->incubate mtt Add MTT Reagent (4-hour incubation) incubate->mtt solubilize Solubilize Formazan Crystals mtt->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate IC50 Value read->analyze Fostriecin_Selectivity cluster_high High Potency Inhibition cluster_low Low Potency Inhibition Fostriecin Fostriecin PP2A PP2A (IC50: ~1.4-3.2 nM) Fostriecin->PP2A Highly Selective PP4 PP4 (IC50: ~3 nM) Fostriecin->PP4 PP1 PP1 (IC50: ~4-131 µM) Fostriecin->PP1 TopoII Topoisomerase II (IC50: ~40 µM) Fostriecin->TopoII

References

The Fostriecin Biosynthesis Pathway in Streptomyces pulveraceus: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fostriecin is a potent antitumor antibiotic produced by the soil bacterium Streptomyces pulveraceus.[1][2] Its mode of action involves the inhibition of protein phosphatase 2A (PP2A) and PP4, making it a molecule of significant interest for cancer therapy.[3] This technical guide provides a comprehensive overview of the Fostriecin biosynthesis pathway, detailing the genetic and enzymatic machinery responsible for its production.

Fostriecin Biosynthesis Gene Cluster

The biosynthesis of Fostriecin is orchestrated by a dedicated gene cluster in Streptomyces pulveraceus. This cluster spans approximately 73 kb and encodes a Type I polyketide synthase (PKS) system along with a suite of tailoring enzymes responsible for post-PKS modifications.[3]

Table 1: Genes in the Fostriecin Biosynthesis Cluster and Their Putative Functions

GeneProposed Function
fosA-fosFType I Polyketide Synthase (PKS) modules
fosGCytochrome P450 monooxygenase (C-4 hydroxylation)[1][2]
fosHHomoserine kinase (Phosphorylation at C-9)
fosIUnknown
fosJCytochrome P450 monooxygenase (C-8 hydroxylation)
fosKCytochrome P450 monooxygenase (C-18 hydroxylation)[1][2]
fosLUnknown
fosMNAD-dependent epimerase/dehydratase family protein (Unsaturated lactone formation)[1][2]

The Polyketide Synthase (PKS) Assembly Line

The carbon backbone of Fostriecin is assembled by a modular Type I PKS encoded by the fosA-fosF genes. This PKS system consists of a loading module and eight extension modules. Each module contains a specific set of domains that catalyze the addition and modification of two-carbon units to the growing polyketide chain.

Table 2: Domain Organization of the Fostriecin Polyketide Synthase

ModuleGeneDomainsFunction
LoadingfosAKS, AT, ACPLoads the starter unit (acetyl-CoA)
1fosAKS, AT, DH, KR, ACPExtends with malonyl-CoA, reduces keto group
2fosBKS, AT, DH, KR, ACPExtends with malonyl-CoA, reduces keto group
3fosCKS, AT, DH, KR, ACPExtends with methylmalonyl-CoA, reduces keto group
4fosDKS, AT, DH, KR, ACPExtends with malonyl-CoA, reduces keto group
5fosDKS, AT, DH, KR, ACPExtends with malonyl-CoA, reduces keto group
6fosEKS, AT, DH, KR, ACPExtends with malonyl-CoA, reduces keto group
7fosFKS, AT, DH, KR, ACPExtends with malonyl-CoA, reduces keto group
8fosFKS, AT, KR, ACP, TEExtends with malonyl-CoA, reduces keto group, releases the polyketide chain

Note: This table represents a putative domain organization based on bioinformatic analysis of the gene cluster. The exact functions of all domains require further experimental validation.

Post-PKS Tailoring Modifications

Following its synthesis by the PKS, the polyketide intermediate undergoes a series of crucial modifications by tailoring enzymes to yield the final Fostriecin molecule. These modifications include hydroxylations, phosphorylation, and the formation of the characteristic unsaturated lactone ring.

The proposed sequence of post-PKS events is as follows:

  • C-8 Hydroxylation: Catalyzed by the cytochrome P450 monooxygenase, FosJ.

  • C-9 Phosphorylation: Mediated by the homoserine kinase, FosH.

  • C-18 Hydroxylation: Carried out by the cytochrome P450 monooxygenase, FosK.[1][2]

  • Unsaturated Lactone Formation: The NAD-dependent epimerase/dehydratase family protein, FosM, catalyzes the formation of the six-membered unsaturated lactone ring.[1][2]

  • C-4 Hydroxylation: The final tailoring step is the hydroxylation at the C-4 position by the cytochrome P450 monooxygenase, FosG, to produce Fostriecin.[1][2]

Quantitative Data

Detailed quantitative data on the Fostriecin biosynthesis pathway is limited in the currently available literature. The following tables are provided as a template for future research and to highlight the areas where further quantitative analysis is needed.

Table 3: Enzyme Kinetic Parameters for Fostriecin Tailoring Enzymes (Hypothetical)

EnzymeSubstrateKm (µM)Vmax (nmol/mg·min)
FosGPre-fostriecinData not availableData not available
FosH8-hydroxy-intermediateData not availableData not available
FosJPKS productData not availableData not available
FosK9-phospho-intermediateData not availableData not available
FosM18-hydroxy-intermediateData not availableData not available

Table 4: Production Yields of Fostriecin and Intermediates in S. pulveraceus Wild-Type and Mutant Strains (Hypothetical)

StrainCompound ProducedYield (mg/L)
Wild-TypeFostriecinData not available
ΔfosG4-deoxy-FostriecinData not available
ΔfosK18-deoxy-Fostriecin intermediateData not available
ΔfosMSeco-acid intermediateData not available

Experimental Protocols

The elucidation of the Fostriecin biosynthesis pathway has been made possible through a combination of genetic and biochemical techniques. Below are generalized protocols for key experiments.

Gene Inactivation in Streptomyces pulveraceus

A common method for determining the function of a gene in a biosynthetic pathway is to create a targeted gene knockout mutant. A generalized protocol for gene inactivation in Streptomyces using PCR-targeting is as follows:

  • Construct a Gene Replacement Cassette: A cassette containing a selectable marker (e.g., an antibiotic resistance gene) flanked by regions of homology to the upstream and downstream sequences of the target gene is constructed using PCR.

  • Prepare Competent Streptomyces Cells: Streptomyces pulveraceus spores are germinated and treated to form protoplasts or mycelia competent for DNA uptake.

  • Transformation: The gene replacement cassette is introduced into the competent Streptomyces cells via protoplast transformation or conjugation from E. coli.

  • Selection of Mutants: Transformants are selected on media containing the appropriate antibiotic.

  • Genotypic Verification: The correct integration of the replacement cassette and deletion of the target gene is confirmed by PCR and Southern blot analysis.

Metabolite Analysis of Mutant Strains

To identify the intermediates that accumulate in the knockout mutants, the following procedure can be used:

  • Cultivation: The wild-type and mutant strains of Streptomyces pulveraceus are grown in a suitable production medium.

  • Extraction: The culture broth is extracted with an organic solvent (e.g., ethyl acetate) to isolate the secondary metabolites.

  • Chromatographic Separation: The crude extract is subjected to High-Performance Liquid Chromatography (HPLC) to separate the individual compounds.

  • Structural Elucidation: The chemical structures of the accumulated intermediates are determined using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Fostriecin Biosynthesis Pathway

Fostriecin_Biosynthesis cluster_pks Polyketide Synthase (PKS) cluster_tailoring Post-PKS Tailoring Acetyl-CoA Acetyl-CoA PKS FosA-FosF (Type I PKS) Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS PKS_product Polyketide Intermediate PKS->PKS_product 8 modules FosJ FosJ (P450) PKS_product->FosJ C-8 Hydroxylation Intermediate_1 C-8 Hydroxylated Intermediate FosJ->Intermediate_1 FosH FosH (Kinase) Intermediate_2 C-9 Phosphorylated Intermediate FosH->Intermediate_2 FosK FosK (P450) Intermediate_3 C-18 Hydroxylated Intermediate FosK->Intermediate_3 FosM FosM (Dehydratase) Intermediate_4 Unsaturated Lactone FosM->Intermediate_4 FosG FosG (P450) Fostriecin Fostriecin FosG->Fostriecin Intermediate_1->FosH C-9 Phosphorylation Intermediate_2->FosK C-18 Hydroxylation Intermediate_3->FosM Lactone Formation Intermediate_4->FosG C-4 Hydroxylation Gene_Function_Workflow cluster_genetics Genetic Manipulation cluster_analysis Metabolite Analysis Construct Construct Gene Replacement Cassette Transform Transform S. pulveraceus Construct->Transform Select Select Mutants Transform->Select Verify Verify Genotype (PCR, Southern Blot) Select->Verify Cultivate Cultivate Wild-Type and Mutant Strains Verify->Cultivate Verified Mutant Extract Extract Metabolites Cultivate->Extract Separate Separate by HPLC Extract->Separate Identify Identify Structures (MS, NMR) Separate->Identify

References

The Dawn of a Potent Antitumor Antibiotic: The Early Discovery and History of Fostriecin (CI-920)

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fostriecin, also known as CI-920, is a phosphate monoester natural product that emerged in the early 1980s as a promising antitumor agent.[1] Its unique chemical structure, potent biological activity, and novel mechanism of action have garnered significant interest within the scientific community. This technical guide provides an in-depth overview of the early discovery and history of Fostriecin, focusing on its isolation, characterization, initial biological evaluation, and the elucidation of its mechanism of action.

Discovery and Isolation

Fostriecin was first isolated from the fermentation broth of a novel actinomycete, Streptomyces pulveraceus subsp. fostreus (ATCC 31906).[2][3] The producing organism was identified as a new subspecies based on its morphological and physiological characteristics.

Experimental Protocols

Isolation and Purification of Fostriecin (CI-920):

The detailed protocol for the isolation and purification of Fostriecin is described in the publication "Novel antitumor agents CI-920, PD 113,270 and PD 113,271. II. isolation and characterization." The general workflow involves fermentation of S. pulveraceus subsp. fostreus, followed by extraction of the active compounds from the fermentation broth and subsequent purification using a series of chromatographic techniques.

A generalized workflow for the isolation and purification is depicted below:

G Fermentation Fermentation of S. pulveraceus subsp. fostreus Broth_Harvest Harvest of Fermentation Broth Fermentation->Broth_Harvest Extraction Solvent Extraction Broth_Harvest->Extraction Concentration Concentration of Crude Extract Extraction->Concentration Column_Chromatography Column Chromatography (e.g., Diaion HP-20) Concentration->Column_Chromatography Fraction_Collection Collection of Active Fractions Column_Chromatography->Fraction_Collection Further_Purification Further Chromatographic Purification (e.g., HPLC) Fraction_Collection->Further_Purification Fostriecin Pure Fostriecin (CI-920) Further_Purification->Fostriecin

Figure 1: Generalized workflow for the isolation of Fostriecin.

Early Biological Activity and Antitumor Spectrum

Initial in vitro studies revealed that Fostriecin possessed significant cytotoxic activity against a panel of cancer cell lines.[1] It demonstrated marked activity against murine leukemias L1210 and P388, as well as human lung, breast, and ovarian cancer cell lines.[1][2]

Quantitative Data
Cell LineIC50 (µM)Reference
L1210 (Murine Leukemia)0.46[1]

Table 1: Early In Vitro Cytotoxicity of Fostriecin (CI-920)

Elucidation of the Mechanism of Action

The initial hypothesis for Fostriecin's mechanism of action was the inhibition of DNA topoisomerase II.[4] However, subsequent research revealed that while it does inhibit this enzyme, it does so at relatively high concentrations. The more potent and primary mechanism of action was later identified as the inhibition of serine/threonine protein phosphatases, particularly Protein Phosphatase 2A (PP2A) and Protein Phosphatase 1 (PP1).

Topoisomerase II Inhibition

Early studies demonstrated that Fostriecin could inhibit the catalytic activity of topoisomerase II.[4] This inhibition, however, was characterized as weak and occurred at concentrations significantly higher than those required for its cytotoxic effects.

Experimental Protocols

Topoisomerase II Inhibition Assay:

The protocol for determining topoisomerase II inhibition by Fostriecin is detailed in the publication "Inhibition of type II topoisomerase by fostriecin" by Boritzki et al. The assay typically involves incubating purified topoisomerase II with a supercoiled DNA substrate in the presence and absence of the inhibitor. The relaxation of the supercoiled DNA by the enzyme is then assessed by agarose gel electrophoresis.

G Start Start Incubate Incubate Topoisomerase II, Supercoiled DNA, and Fostriecin Start->Incubate Electrophoresis Agarose Gel Electrophoresis Incubate->Electrophoresis Analyze Analyze DNA Topology Electrophoresis->Analyze

Figure 2: Experimental workflow for Topoisomerase II inhibition assay.
Protein Phosphatase Inhibition

The discovery of Fostriecin's potent inhibitory activity against protein phosphatases, particularly PP2A, marked a significant shift in understanding its mechanism of action. It was found to be a highly selective and potent inhibitor of PP2A, with significantly weaker activity against PP1.

Experimental Protocols

Protein Phosphatase Inhibition Assay:

The methodology for assessing protein phosphatase inhibition by Fostriecin is described in publications such as "Fostriecin, an antitumor antibiotic with inhibitory activity against serine/threonine protein phosphatases types 1 (PP1) and 2A (PP2A), is highly selective for PP2A." The assay generally involves the use of a phosphorylated substrate (e.g., phosphorylase a or a synthetic phosphopeptide) and purified PP1 or PP2A. The dephosphorylation of the substrate by the enzyme is measured in the presence of varying concentrations of the inhibitor.

Signaling Pathway

The inhibition of PP2A by Fostriecin disrupts numerous cellular signaling pathways that are critical for cell cycle progression, proliferation, and survival. PP2A is a key tumor suppressor, and its inhibition leads to the hyperphosphorylation of various proteins, ultimately inducing cell cycle arrest and apoptosis.

G Fostriecin Fostriecin (CI-920) PP2A Protein Phosphatase 2A (PP2A) Fostriecin->PP2A Inhibits Substrate_P Phosphorylated Substrates (e.g., cdc2, Bcl-2) PP2A->Substrate_P Dephosphorylates Substrate Dephosphorylated Substrates CellCycle Cell Cycle Arrest (G2/M) Substrate_P->CellCycle Apoptosis Apoptosis Substrate_P->Apoptosis

References

Fostriecin's Selectivity for PP2A and PP4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Fostriecin, a phosphate monoester antibiotic isolated from Streptomyces pulveraceus, has garnered significant attention in the scientific community for its potent antitumor properties.[1] Initially investigated as a topoisomerase II inhibitor, subsequent research revealed its primary mechanism of action to be the potent and selective inhibition of serine/threonine protein phosphatases, specifically Protein Phosphatase 2A (PP2A) and Protein Phosphatase 4 (PP4), over Protein Phosphatase 1 (PP1).[1][2] This remarkable selectivity profile makes fostriecin a valuable tool for studying cellular signaling pathways regulated by these phosphatases and a promising lead compound for the development of targeted anticancer therapeutics.

This technical guide provides an in-depth analysis of fostriecin's selectivity for PP2A and PP4 over PP1. It consolidates quantitative data on its inhibitory potency, details the experimental protocols used to determine this selectivity, and visually represents the key molecular interactions and experimental workflows.

Quantitative Analysis of Fostriecin's Inhibitory Potency

The selectivity of fostriecin is best illustrated by comparing its half-maximal inhibitory concentration (IC50) values against different protein phosphatases. The following table summarizes key data from various studies, highlighting the significant disparity in potency.

Protein PhosphataseIC50 (nM)Reference(s)
PP2A 1.4 - 3.2[2][3]
PP4 3[4]
PP1 ~60,000 - 131,000[2][3]

Note: IC50 values can vary between studies due to differences in assay conditions, substrate used, and enzyme preparation.

As the data clearly indicates, fostriecin is a nanomolar inhibitor of PP2A and PP4, while its inhibition of PP1 is in the micromolar range, demonstrating a selectivity of over 10,000-fold for PP2A/PP4 versus PP1.[3]

Structural Basis of Selectivity

The profound selectivity of fostriecin for PP2A and PP4 over PP1 is rooted in specific structural features of both the inhibitor and the catalytic subunits of the phosphatases.

Key Structural Features of Fostriecin:

  • Unsaturated Lactone Ring: This moiety is crucial for the covalent interaction with the phosphatase.[5][6]

  • Phosphate Group (C9): Essential for the initial binding and potent inhibitory activity.[3][7]

  • Hydroxyl Group (C11): Contributes to the overall binding affinity.[7]

  • (Z,Z,E)-triene Side Chain: While not the primary determinant of selectivity, it contributes to the overall inhibitory potency.[3][7]

Structural Differences in Phosphatase Catalytic Subunits:

The primary determinant of fostriecin's selectivity lies within the β12–β13 loop of the phosphatase catalytic subunit, a region adjacent to the active site.[3]

  • PP2A and PP4: Both possess a critical cysteine residue (Cys269 in PP2A) within this loop.[8] The electrophilic lactone ring of fostriecin forms a covalent bond with the sulfhydryl group of this cysteine, leading to potent and sustained inhibition.[5][6] The presence of a homologous cysteine in the β12–β13 loop of PP4 explains its similar high sensitivity to fostriecin.[8]

  • PP1: Lacks this key cysteine residue in the corresponding position of its β12–β13 loop.[3] This absence prevents the formation of a covalent adduct, resulting in significantly weaker inhibition. Site-directed mutagenesis studies, where the corresponding amino acids in PP1 were replaced with those found in PP2A (YRCG), resulted in a dramatic increase in fostriecin sensitivity, confirming the critical role of this region in determining selectivity.[3]

Mechanism of Fostriecin's Selective Inhibition Fostriecin Fostriecin Unsaturated Lactone Phosphate Group PP2A_PP4 Active Site Cysteine in β12-β13 loop Fostriecin:lactone->PP2A_PP4:cys Covalent Bond Formation Fostriecin:phosphate->PP2A_PP4 Initial Binding PP1 Active Site No Cysteine in β12-β13 loop Fostriecin->PP1

Fostriecin's selective covalent inhibition of PP2A/PP4.

Experimental Protocols

The determination of fostriecin's selectivity relies on robust and sensitive in vitro phosphatase assays. The most common method utilizes a radiolabeled substrate, such as 32P-labeled phosphohistone.

Protocol: In Vitro Protein Phosphatase Inhibition Assay using [32P]Phosphohistone

1. Preparation of 32P-labeled Substrate (Phosphohistone):

  • Histone (e.g., calf thymus histone, type II-AS) is phosphorylated using the catalytic subunit of cAMP-dependent protein kinase (PKA).

  • The reaction mixture typically contains:

    • Histone

    • PKA

    • [γ-32P]ATP

    • Reaction buffer (e.g., Tris-HCl or PIPES)

    • MgCl₂

    • cAMP

  • The reaction is incubated at 30°C to allow for phosphorylation.

  • The 32P-labeled phosphohistone is then purified from unincorporated [γ-32P]ATP using methods like dialysis or gel filtration.

2. Phosphatase Reaction:

  • Reactions are typically performed in a 96-well plate format for high-throughput analysis.

  • The reaction mixture contains:

    • Assay buffer (e.g., Tris-HCl with MgCl₂, DTT, and BSA)

    • Purified catalytic subunit of the protein phosphatase (PP1, PP2A, or PP4)

    • Varying concentrations of fostriecin (or vehicle control)

  • The mixture is pre-incubated at 30°C for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • The reaction is initiated by the addition of the 32P-labeled phosphohistone substrate.

3. Termination of the Reaction and Quantification of 32P Release:

  • The reaction is allowed to proceed for a specific time (e.g., 10-20 minutes) at 30°C, ensuring that the dephosphorylation remains in the linear range.

  • The reaction is terminated by the addition of a stop solution, typically trichloroacetic acid (TCA), which precipitates the phosphohistone.

  • The mixture is centrifuged to pellet the precipitated protein.

  • A sample of the supernatant, containing the released free 32P-inorganic phosphate, is collected.

  • The amount of released 32P is quantified using liquid scintillation counting.

4. Data Analysis:

  • The phosphatase activity at each fostriecin concentration is calculated as a percentage of the activity in the vehicle control.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the fostriecin concentration and fitting the data to a sigmoidal dose-response curve.

Workflow for Determining Fostriecin IC50 Values cluster_prep Preparation cluster_assay Assay cluster_quant Quantification & Analysis A Prepare 32P-labeled phosphohistone substrate C Pre-incubate PP1, PP2A, or PP4 with fostriecin dilutions A->C B Prepare serial dilutions of fostriecin B->C D Initiate reaction with 32P-phosphohistone C->D E Incubate at 30°C D->E F Terminate reaction (TCA precipitation) E->F G Separate supernatant (free 32P) from pellet F->G H Quantify 32P in supernatant (Scintillation Counting) G->H I Calculate % inhibition and determine IC50 H->I

A typical experimental workflow for IC50 determination.

Conclusion

Fostriecin's remarkable selectivity for PP2A and PP4 over PP1 is a well-established phenomenon, supported by extensive quantitative data and a clear structural rationale. The covalent interaction with a key cysteine residue present in the β12–β13 loop of PP2A and PP4, which is absent in PP1, is the cornerstone of this selectivity. This high degree of specificity has established fostriecin as an indispensable tool for dissecting the distinct cellular roles of these closely related phosphatases. For drug development professionals, the unique mechanism of action and potent, selective inhibition of PP2A and PP4 position fostriecin and its analogs as highly promising candidates for the development of novel, targeted cancer therapies. Further exploration of the structural and functional nuances of the fostriecin-phosphatase interaction will undoubtedly pave the way for the design of next-generation inhibitors with enhanced therapeutic profiles.

References

An In-depth Technical Guide to the Cellular Uptake and Localization of Fostriecin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fostriecin, a phosphate monoester originally isolated from Streptomyces pulveraceus, has garnered significant interest as a potent antitumor agent. Its primary mechanism of action involves the highly selective inhibition of protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4)[1]. Understanding the cellular pharmacology of Fostriecin, particularly its entry into cancer cells and its subsequent subcellular distribution, is critical for optimizing its therapeutic potential and for the development of novel analogs. This technical guide provides a comprehensive overview of the current knowledge regarding the cellular uptake and localization of Fostriecin, including detailed experimental protocols to facilitate further research in this area.

Cellular Uptake of Fostriecin

The primary mechanism for Fostriecin entry into mammalian cells is through active transport mediated by the reduced folate carrier (RFC) system[2]. This transport system is also responsible for the uptake of folates, which are essential for nucleotide synthesis and other one-carbon transfer reactions. The reliance on this transporter has significant implications for Fostriecin's selectivity and potential competition with endogenous folates.

Quantitative Data

To date, specific quantitative kinetic parameters for Fostriecin transport via the reduced folate carrier (e.g., Michaelis-Menten constant (Km) and maximum velocity (Vmax)) have not been reported in the peer-reviewed literature. However, the IC50 values for its primary intracellular targets have been well-characterized.

Target EnzymeIC50Reference
Protein Phosphatase 2A (PP2A)1.5 nM - 3.2 nM[3][4]
Protein Phosphatase 4 (PP4)3.0 nM
Protein Phosphatase 1 (PP1)4 µM - 131 µM[5]
Topoisomerase II40 µM[6]

Subcellular Localization of Fostriecin

Following its transport into the cell, Fostriecin exerts its biological effects by interacting with its intracellular targets. The primary localization of its main targets, PP2A and PP4, suggests that Fostriecin is distributed throughout the cytoplasm and the nucleus.

  • Cytoplasm: PP2A is abundant in the cytoplasm, where it regulates a multitude of signaling pathways.

  • Nucleus: Both PP2A and PP4 are found in the nucleus and are involved in the regulation of cell cycle progression. Fostriecin's ability to induce mitotic entry in cells with incompletely replicated DNA points towards a significant nuclear localization and activity[6].

Direct visualization or quantification of Fostriecin in subcellular compartments has not been extensively documented. The development of fluorescently labeled or radiolabeled Fostriecin analogs would be instrumental in definitively determining its subcellular distribution.

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to investigate the cellular uptake and localization of Fostriecin. These protocols are based on established techniques for studying drug transport and subcellular distribution.

Protocol 1: Radiolabeled Fostriecin Uptake Assay

This protocol allows for the quantitative measurement of Fostriecin uptake kinetics.

Objective: To determine the rate of Fostriecin uptake into cancer cells and to calculate kinetic parameters (Km and Vmax).

Materials:

  • Radiolabeled Fostriecin (e.g., [³H]-Fostriecin or [¹⁴C]-Fostriecin)

  • Cancer cell line of interest (e.g., HeLa, Jurkat)

  • Complete cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) or other suitable uptake buffer

  • Unlabeled Fostriecin (for competition experiments)

  • Folic acid (for competition experiments)

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Scintillation counter and scintillation fluid

Procedure:

  • Cell Culture: Plate cells in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.

  • Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed HBSS.

  • Uptake Initiation: Add HBSS containing varying concentrations of radiolabeled Fostriecin to each well to initiate uptake. For competition studies, co-incubate with a high concentration of unlabeled Fostriecin or folic acid.

  • Incubation: Incubate the plates at 37°C for various time points (e.g., 1, 5, 15, 30, and 60 minutes) to determine the initial rate of uptake.

  • Uptake Termination: To stop the uptake, rapidly aspirate the uptake solution and wash the cells three times with ice-cold PBS.

  • Cell Lysis: Lyse the cells by adding cell lysis buffer to each well and incubate for 30 minutes on ice.

  • Quantification: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Protein Normalization: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay) to normalize the uptake data.

  • Data Analysis: Plot the normalized uptake (e.g., in pmol/mg protein) against time to determine the initial uptake rate. For kinetic analysis, plot the initial uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 2: Subcellular Fractionation and Fostriecin Quantification

This protocol describes how to isolate different subcellular compartments to determine the distribution of Fostriecin within the cell.

Objective: To quantify the concentration of Fostriecin in the cytoplasm, nucleus, and membrane fractions.

Materials:

  • Fostriecin-treated cells

  • Subcellular fractionation kit (commercially available) or buffers for differential centrifugation (e.g., hypotonic buffer, nuclear extraction buffer)

  • Dounce homogenizer

  • Microcentrifuge

  • Analytical method for Fostriecin quantification (e.g., LC-MS/MS)

  • Protein assay kit

Procedure:

  • Cell Treatment: Treat cultured cells with a known concentration of Fostriecin for a specified time.

  • Cell Harvesting: Harvest the cells by scraping or trypsinization and wash them with ice-cold PBS.

  • Subcellular Fractionation:

    • Follow the instructions of a commercial subcellular fractionation kit for optimal separation of cytoplasmic, membrane, and nuclear fractions.

    • Alternatively, use a differential centrifugation protocol. Briefly, resuspend the cell pellet in a hypotonic buffer, lyse the cells using a Dounce homogenizer, and centrifuge at a low speed to pellet the nuclei. The supernatant can be further centrifuged at a higher speed to separate the membrane and cytosolic fractions.

  • Fostriecin Extraction: Extract Fostriecin from each subcellular fraction using a suitable organic solvent.

  • Quantification by LC-MS/MS: Analyze the extracted samples by a validated LC-MS/MS method to quantify the amount of Fostriecin in each fraction.

  • Protein Normalization: Determine the protein concentration of each fraction to normalize the Fostriecin concentration.

  • Data Analysis: Express the results as the amount of Fostriecin per milligram of protein for each subcellular compartment.

Visualizations

Cellular Uptake and Localization Pathway of Fostriecin

Fostriecin_Uptake_Localization cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fostriecin_ext Fostriecin RFC Reduced Folate Carrier (RFC) Fostriecin_ext->RFC Fostriecin_int Fostriecin RFC->Fostriecin_int Transport PP2A_cyto PP2A Fostriecin_int->PP2A_cyto Inhibition Fostriecin_nuc Fostriecin Fostriecin_int->Fostriecin_nuc Nuclear Import PP2A_nuc PP2A Fostriecin_nuc->PP2A_nuc Inhibition PP4 PP4 Fostriecin_nuc->PP4 Inhibition

Caption: Proposed pathway for Fostriecin cellular uptake and localization.

Experimental Workflow for Fostriecin Uptake Kinetics

Fostriecin_Uptake_Workflow cluster_workflow Radiolabeled Fostriecin Uptake Assay Workflow A 1. Plate Cells B 2. Wash with Buffer A->B C 3. Add Radiolabeled Fostriecin B->C D 4. Incubate at 37°C (Time Course) C->D E 5. Stop Uptake (Wash with Cold PBS) D->E F 6. Lyse Cells E->F G 7. Scintillation Counting F->G H 8. Protein Quantification F->H I 9. Data Analysis (Calculate Km, Vmax) G->I H->I

Caption: Workflow for determining Fostriecin uptake kinetics.

Logical Relationship of Fostriecin's Primary Mechanism of Action

Fostriecin_MoA Fostriecin Fostriecin PP2A Protein Phosphatase 2A (PP2A) Fostriecin->PP2A Inhibits PP4 Protein Phosphatase 4 (PP4) Fostriecin->PP4 Inhibits Signaling_Pathways Cellular Signaling Pathways PP2A->Signaling_Pathways Regulates Cell_Cycle Cell Cycle Progression PP4->Cell_Cycle Regulates Apoptosis Apoptosis Signaling_Pathways->Apoptosis Leads to Cell_Cycle->Apoptosis Dysregulation leads to Antitumor_Activity Antitumor Activity Apoptosis->Antitumor_Activity Contributes to

Caption: Fostriecin's mechanism via PP2A/PP4 inhibition.

Conclusion

The cellular uptake of Fostriecin is a critical determinant of its potent antitumor activity and is mediated by the reduced folate carrier system. While its intracellular targets, PP2A and PP4, are well-established, leading to its localization in the cytoplasm and nucleus, a significant gap exists in the quantitative understanding of its transport kinetics and subcellular concentrations. The experimental protocols provided in this guide offer a framework for researchers to address these unanswered questions. Further investigation into the cellular pharmacology of Fostriecin will be invaluable for the rational design of second-generation analogs with improved efficacy and for the development of strategies to overcome potential mechanisms of resistance.

References

Methodological & Application

Total Synthesis of Fostriecin: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: Fostriecin, a potent and selective inhibitor of protein phosphatase 2A (PP2A) and 4 (PP4), has garnered significant attention as a potential anti-cancer agent. However, its complex structure and instability have posed challenges for its development. This document provides a detailed overview and experimental protocols for the total synthesis of Fostriecin, focusing on prominent chemical and chemoenzymatic strategies. Quantitative data from key synthetic routes are summarized for comparison, and detailed methodologies for critical reactions are provided. Visual diagrams of the synthetic pathways are included to facilitate understanding.

Introduction

Fostriecin (also known as CI-920) is a polyketide natural product isolated from Streptomyces pulveraceus.[1] Its potent inhibitory activity against PP2A and PP4, key regulators of cellular processes, makes it a valuable target for cancer therapy research.[2] Phase I clinical trials were initiated but halted due to issues with the stability of the natural product.[2] This has spurred considerable effort in the field of synthetic organic chemistry to develop efficient and stereocontrolled total syntheses of Fostriecin and its analogues, aiming to produce more stable and potent derivatives.

This document outlines and compares different approaches to the total synthesis of Fostriecin, providing detailed experimental protocols for key transformations. The strategies discussed include convergent chemical syntheses and a highly efficient chemoenzymatic approach.

Comparative Analysis of Synthetic Routes

Several total syntheses of Fostriecin have been reported, varying in their overall strategy, efficiency, and stereochemical control. Here, we summarize and compare key quantitative data from some of the most notable routes.

Synthetic Route Key Features Longest Linear Sequence (LLS) Overall Yield Key Reactions Reference
Boger (2001) First total synthesis, confirming stereochemistry.~25 stepsNot explicitly statedSharpless Asymmetric Dihydroxylation, Stille Coupling[1][2]
McDonald (2009) Convergent approach with late-stage dihydroxylation.17 steps~3%Negishi Cross-Coupling, Sharpless Asymmetric Dihydroxylation[3][4]
O'Doherty (2020) Formal and total syntheses from a common intermediate.24 steps (total synthesis)Not explicitly statedSharpless Asymmetric Dihydroxylation, Noyori Transfer Hydrogenation, Leighton Allylation, Suzuki Coupling[5][6]
Renata (2025) Highly efficient chemoenzymatic synthesis.9 steps~10%Enzymatic C-H Oxidation (FosJ), Enzymatic Phosphorylation (FosH), Suzuki Coupling[7][8]

Experimental Protocols

This section provides detailed experimental protocols for key reactions in the synthesis of Fostriecin.

Chemoenzymatic Synthesis of Fostriecin (Adapted from Renata et al.)

This highly convergent and efficient route utilizes key enzymatic transformations to install crucial functionalities with high selectivity.

3.1.1. Key Intermediate Synthesis (Vinyl Bromide)

The synthesis begins with the preparation of a key vinyl bromide fragment, which serves as the substrate for the subsequent enzymatic reactions. This fragment is typically assembled through standard organic transformations.

3.1.2. Enzymatic C-H Oxidation with FosJ

This step introduces a hydroxyl group at the C8 position with high regio- and stereoselectivity.

  • Reaction Setup: In a suitable buffer (e.g., phosphate buffer, pH 7.5), the vinyl bromide substrate is dissolved.

  • Enzyme and Cofactors: The P450 enzyme FosJ and a suitable redox partner (e.g., RhFRed) are added. NADPH is used as the stoichiometric reductant.

  • Conditions: The reaction mixture is typically incubated at room temperature (around 25 °C) with gentle agitation for 12-24 hours.

  • Workup and Purification: The reaction is quenched, and the product is extracted with an organic solvent (e.g., ethyl acetate). The crude product is then purified by silica gel chromatography.

3.1.3. Enzymatic Phosphorylation with FosH

The C9 hydroxyl group is selectively phosphorylated using the kinase FosH.

  • Reaction Setup: The C8-hydroxylated intermediate is dissolved in a suitable buffer (e.g., Tris-HCl, pH 8.5).

  • Enzyme and Cofactors: The kinase FosH is added, along with a phosphate donor such as ATP and a magnesium salt (e.g., MgCl₂).

  • Conditions: The reaction is incubated at room temperature for several hours until completion, as monitored by LC-MS.

  • Workup and Purification: The product is typically purified using reverse-phase chromatography.

3.1.4. Final Assembly via Suzuki Coupling

The phosphorylated fragment is coupled with the side-chain fragment to complete the carbon skeleton of Fostriecin.

  • Reactants: The phosphorylated vinyl bromide and the appropriate boronic acid or ester corresponding to the side chain are dissolved in a suitable solvent system (e.g., THF/H₂O).

  • Catalyst and Base: A palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₃PO₄) are added.

  • Conditions: The reaction is stirred at room temperature under an inert atmosphere until completion.

  • Workup and Purification: The reaction mixture is worked up by extraction and the final product is purified by HPLC.

Key Chemical Transformations in Fostriecin Synthesis

3.2.1. Sharpless Asymmetric Dihydroxylation

This reaction is widely used to install the C8 and C9 diol with the correct stereochemistry.

  • Reactants: The alkene substrate is dissolved in a mixture of t-BuOH and water.

  • Reagents: AD-mix-β (for the desired stereoisomer in Fostriecin) containing K₂OsO₂(OH)₄, (DHQD)₂PHAL, K₃Fe(CN)₆, and K₂CO₃ is added. Methanesulfonamide (MeSO₂NH₂) can be added to improve the reaction rate.

  • Conditions: The reaction is stirred vigorously at 0 °C to room temperature until the starting material is consumed.

  • Workup: The reaction is quenched with sodium sulfite. The product is extracted with an organic solvent and purified by column chromatography.

3.2.2. Noyori Asymmetric Transfer Hydrogenation

This method is employed to stereoselectively reduce a ketone to the corresponding alcohol, for instance, at the C11 position.

  • Reactants: The ketone substrate is dissolved in an aprotic solvent (e.g., dichloromethane).

  • Catalyst and Hydrogen Source: A chiral ruthenium catalyst (e.g., (S,S)-RuCl(p-cymene)(TsDPEN)) and a hydrogen source (e.g., a mixture of formic acid and triethylamine) are added.

  • Conditions: The reaction is stirred at room temperature for several hours.

  • Workup: The reaction is quenched with water and the product is extracted. Purification is achieved by column chromatography.

3.2.3. Leighton Allylation

This reaction is used to install the C5 stereocenter via the enantioselective allylation of an aldehyde.

  • Reagent Preparation: The chiral allylsilane reagent is prepared from trichlorosilane and a chiral ligand.

  • Reaction: The aldehyde substrate is dissolved in a non-polar solvent (e.g., toluene) and cooled to a low temperature (e.g., -78 °C). The chiral allylsilane reagent is then added.

  • Conditions: The reaction is stirred at low temperature for several hours.

  • Workup: The reaction is quenched, and after an appropriate workup, the homoallylic alcohol is purified.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the key synthetic strategies for Fostriecin.

Fostriecin_Synthesis_Comparison cluster_chemoenzymatic Chemoenzymatic Route (Renata) cluster_chemical Convergent Chemical Route (e.g., McDonald) ce_start Commercially Available Starting Materials ce_frag Vinyl Bromide Intermediate ce_start->ce_frag ce_ox Enzymatic Oxidation (FosJ) ce_frag->ce_ox ce_phos Enzymatic Phosphorylation (FosH) ce_ox->ce_phos ce_suzuki Suzuki Coupling ce_phos->ce_suzuki ce_fostriecin Fostriecin ce_suzuki->ce_fostriecin chem_start Simple Precursors chem_frag_a Fragment A (Lactone) chem_start->chem_frag_a chem_frag_b Fragment B (Polyene Precursor) chem_start->chem_frag_b chem_coupling Negishi Coupling chem_frag_a->chem_coupling chem_frag_b->chem_coupling chem_dihydrox Sharpless Asymmetric Dihydroxylation chem_coupling->chem_dihydrox chem_final Final Steps (Phosphorylation, etc.) chem_dihydrox->chem_final chem_fostriecin Fostriecin chem_final->chem_fostriecin

Figure 1. Comparison of a chemoenzymatic and a convergent chemical synthesis route to Fostriecin.

Key_Transformations cluster_workflow Key Stereochemistry-Inducing Reactions alkene Alkene Precursor sharpless Sharpless Asymmetric Dihydroxylation alkene->sharpless AD-mix-β ketone Ketone Precursor noyori Noyori Asymmetric Transfer Hydrogenation ketone->noyori Ru-catalyst, H-source aldehyde Aldehyde Precursor leighton Leighton Allylation aldehyde->leighton Chiral Allylsilane diol Chiral Diol sharpless->diol alcohol Chiral Alcohol noyori->alcohol homoallylic_alcohol Chiral Homoallylic Alcohol leighton->homoallylic_alcohol

Figure 2. Key asymmetric reactions for installing stereocenters in Fostriecin's chemical synthesis.

Conclusion

The total synthesis of Fostriecin has evolved significantly, from lengthy linear sequences to highly efficient convergent and chemoenzymatic strategies. The development of the chemoenzymatic route represents a major advancement, drastically reducing the step count and improving the overall efficiency. The protocols and comparative data presented here are intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating further exploration of Fostriecin and its analogues as potential therapeutic agents. The detailed methodologies for key chemical transformations also provide a practical guide for the stereocontrolled synthesis of complex natural products.

References

Chemoenzymatic Synthesis of Fostriecin Analogs: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fostriecin is a potent and highly selective inhibitor of protein phosphatase 2A (PP2A) and PP4, demonstrating significant antitumor activity.[1][2][3] Its therapeutic potential, however, has been hindered by issues of stability and purity of the natural product.[2][4] Traditional chemical syntheses of Fostriecin are often lengthy and complex, typically requiring 17 to 34 steps.[2][4] A novel chemoenzymatic approach has been developed to address these challenges, enabling a more concise and modular synthesis of Fostriecin and its analogs in just 9 steps in the longest linear sequence.[2][4]

This application note details the protocols for a convergent chemoenzymatic synthesis that leverages the substrate promiscuity of key enzymes from the Fostriecin biosynthetic pathway.[2][5] This strategy involves the chemical synthesis of a key intermediate, followed by late-stage enzymatic transformations to install crucial pharmacophores. This approach not only streamlines the synthesis of Fostriecin but also provides a versatile platform for the generation of novel analogs with diverse hydrophobic tails, facilitating further structure-activity relationship (SAR) studies and drug discovery efforts.[2][4]

Signaling Pathway of Fostriecin

Fostriecin exerts its biological activity primarily through the potent and selective inhibition of the serine/threonine protein phosphatase 2A (PP2A).[1][3] The unsaturated lactone motif of Fostriecin acts as a covalent warhead, forming a bond with a key cysteine residue (Cys269) in the active site of the PP2A catalytic subunit.[5][6] The phosphate group at C9 is thought to mimic a phosphothreonine substrate, further enhancing binding affinity.[5] Inhibition of PP2A, a crucial regulator of numerous cellular processes, disrupts the cell cycle, leading to premature entry into mitosis and ultimately apoptosis.[7][8][9]

Fostriecin_Signaling_Pathway cluster_cell Cancer Cell Fostriecin Fostriecin Analog PP2A Protein Phosphatase 2A (PP2A) Fostriecin->PP2A Inhibition (Covalent Binding to Cys269) CellCycle Cell Cycle Progression PP2A->CellCycle Dephosphorylates regulatory proteins Mitosis Premature Mitotic Entry PP2A->Mitosis Prevents premature entry CellCycle->Mitosis Apoptosis Apoptosis Mitosis->Apoptosis

Caption: Fostriecin inhibits PP2A, leading to premature mitosis and apoptosis.

Experimental Workflow

The chemoenzymatic synthesis of Fostriecin and its analogs follows a convergent strategy. The process begins with the chemical synthesis of three key fragments, which are then assembled to form an advanced intermediate. This intermediate serves as the substrate for two sequential enzymatic reactions: a C-H oxidation catalyzed by an engineered P450 monooxygenase (FosJ) and a phosphorylation at the C9-hydroxyl group by a kinase (FosH). The resulting phosphorylated intermediate is then subjected to a final chemical step, typically a Suzuki cross-coupling, to install the desired hydrophobic tail, yielding the final Fostriecin analog.

Chemoenzymatic_Synthesis_Workflow cluster_workflow Overall Synthesis Strategy F1 Fragment 1 Synthesis Assembly Convergent Fragment Assembly F1->Assembly F2 Fragment 2 Synthesis F2->Assembly F3 Fragment 3 Synthesis F3->Assembly Intermediate Advanced Intermediate (Vinylbromide 9) Assembly->Intermediate Enz1 Enzymatic C8-Hydroxylation (Engineered FosJ) Intermediate->Enz1 Enz2 Enzymatic C9-Phosphorylation (FosH) Enz1->Enz2 Coupling Suzuki Cross-Coupling Enz2->Coupling Final Fostriecin Analog Coupling->Final

Caption: Convergent chemoenzymatic workflow for Fostriecin analog synthesis.

Quantitative Data Summary

The following table summarizes the yields for the key steps in the chemoenzymatic synthesis of Fostriecin.

StepProductYield (%)Notes
Enzymatic C8-Hydroxylation & C9-Phosphorylation (One-Pot)Phosphorylated Intermediate (Compound 20)65Isolated yield after sequential enzymatic reactions.[1]
Suzuki Cross-CouplingFostriecin52Isolated yield on a preparative scale.[1]
Overall (from key intermediate) Fostriecin ~34 Calculated overall yield for the final two stages.

Note: The optimization of the enzymatic hydroxylation step using an engineered FosJ enzyme and a small molecule additive resulted in a 2.6-fold improvement in the total turnover number (TTN).[2]

Experimental Protocols

General Procedure for Enzymatic Reactions

a. Expression and Purification of Enzymes:

  • The genes for FosJ (P450 monooxygenase) and FosH (kinase) from Streptomyces pulveraceus are cloned into an appropriate expression vector (e.g., pET28a) and transformed into a suitable host strain (e.g., E. coli BL21(DE3)).

  • Protein expression is induced with IPTG, and the cells are harvested and lysed.

  • The enzymes are purified using affinity chromatography (e.g., Ni-NTA).

b. One-Pot Enzymatic Hydroxylation and Phosphorylation:

  • To a solution of the advanced intermediate (e.g., vinylbromide 9) in a suitable buffer (e.g., Tris buffer), add the purified engineered FosJ enzyme and a redox partner (e.g., RhFRed).

  • Add a decoy molecule or small molecule additive (e.g., tricine) to enhance the enzymatic activity.[5]

  • Initiate the reaction by adding a source of reducing equivalents (e.g., NADH or an NADH regeneration system).

  • Incubate the reaction at an optimal temperature (e.g., 30°C) with shaking until the starting material is consumed (monitored by LC-MS).

  • Upon completion of the hydroxylation, add the purified FosH enzyme, ATP, and MgCl₂ to the same reaction vessel.

  • Continue the incubation until the phosphorylation is complete (monitored by LC-MS).

  • Quench the reaction and extract the product with an organic solvent.

  • Purify the phosphorylated intermediate by flash column chromatography. An isolated yield of 65% for this one-pot, two-step enzymatic process has been reported.[1]

General Procedure for Suzuki Cross-Coupling
  • To a solution of the phosphorylated intermediate (e.g., compound 20) and the corresponding boronic acid or ester in a suitable solvent (e.g., MeTHF), add a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., SPhos).

  • Add a base (e.g., K₃PO₄) and heat the reaction mixture to an appropriate temperature (e.g., 80°C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with a suitable buffer (e.g., Et₃NH•HCO₃), and extract the product.

  • Purify the final Fostriecin analog by preparative HPLC. A 52% isolated yield for the synthesis of Fostriecin has been achieved using this method.[1]

Conclusion

The chemoenzymatic strategy presented provides a significantly more efficient and versatile route to Fostriecin and its analogs compared to traditional total synthesis methods.[2][4] By combining the precision of enzymatic catalysis for late-stage functionalization with the flexibility of chemical synthesis for scaffold construction, this approach opens new avenues for the exploration of the chemical space around the Fostriecin pharmacophore.[2][4] The detailed protocols and workflow described herein are intended to enable researchers to readily adopt and adapt this powerful synthetic platform for the development of novel phosphatase inhibitors with improved therapeutic properties.

References

Fostriecin Administration for In Vivo Mouse Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fostriecin, a phosphate monoester produced by Streptomyces pulveraceus, is a potent and highly selective inhibitor of protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4).[1][2][3] Initially investigated for its antitumor properties, Fostriecin's mechanism of action is primarily attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells.[1] This document provides detailed application notes and protocols for the administration of Fostriecin in in vivo mouse models, intended for researchers in oncology and drug development. Due to its known instability, careful handling and formulation are critical for successful experimental outcomes.[4]

Mechanism of Action

Fostriecin exerts its biological effects through the potent and selective inhibition of the serine/threonine protein phosphatases PP2A and PP4.[2] It has been shown to covalently bind to the Cys269 residue of the PP2A catalytic subunit.[5] This inhibition disrupts the normal dephosphorylation of key cellular proteins, leading to a cascade of events that culminate in cell cycle arrest and apoptosis. Specifically, Fostriecin has been shown to trigger a G2-M phase arrest in the cell cycle.[6] The downstream signaling effects of PP2A inhibition involve the modulation of several key apoptosis-related proteins, including the Bcl-2 family and the Akt signaling pathway.[2]

Data Presentation

Inhibitory Activity of Fostriecin
TargetIC50Reference(s)
Protein Phosphatase 2A (PP2A)3.2 nM[2][3]
Protein Phosphatase 4 (PP4)3 nM
Protein Phosphatase 1 (PP1)131 µM[2][3]
Topoisomerase II40 µM
In Vivo Efficacy of Fostriecin in Mouse Models
Mouse ModelTumor TypeAdministration RouteDosageDosing ScheduleObserved EffectsReference(s)
B6D2F1 miceSubcutaneous Colon 38Intraperitoneal (IP)65 mg/kgSingle doseExtensive tumor necrosis after 24 hours; significant delay in tumor growth by at least 10 days.[7]
MiceP388 and L1210 leukemiasNot specified10 mg/mlNot specifiedSubstantial suppression of leukemias.[7]

Experimental Protocols

Fostriecin Handling and Formulation

Critical Note on Stability: Fostriecin is unstable, particularly at pH values below 5.5 and above 7.5.[8] Its storage instability was a primary reason for the discontinuation of clinical trials.[4][9] Therefore, fresh preparation of Fostriecin solutions for each experiment is highly recommended.

Materials:

  • Fostriecin sodium salt

  • Sterile, USP-grade water for injection

  • Sterile, 0.9% sodium chloride solution (normal saline)

  • pH meter

  • Sterile filters (0.22 µm)

  • Sterile conical tubes

Protocol for Vehicle Preparation (Sterile Water):

  • Allow the Fostriecin vial to equilibrate to room temperature before opening.

  • Under sterile conditions (e.g., in a laminar flow hood), reconstitute the Fostriecin powder in sterile water for injection to a stock concentration of 100 mM.[7]

  • Gently vortex or sonicate at 37°C for 10 minutes to ensure complete dissolution.[7]

  • For a working solution, dilute the stock solution with sterile normal saline to the desired final concentration for injection.

  • Verify that the pH of the final solution is within the stable range (5.5-7.5). Adjust with sterile, dilute HCl or NaOH if necessary, though this should be done with extreme caution to avoid degradation.

  • Sterile-filter the final solution using a 0.22 µm syringe filter into a sterile tube.

  • Use the prepared solution immediately. Do not store for later use.

Administration in a Subcutaneous Tumor Xenograft Model

Animal Model:

  • Immunocompromised mice (e.g., Athymic Nude, SCID) are suitable for xenograft studies.

Tumor Cell Implantation:

  • Culture human cancer cells (e.g., Colon 38) under standard conditions.

  • Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or PBS.

  • Inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL) subcutaneously into the flank of each mouse.

  • Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³) before initiating treatment.

Intraperitoneal (IP) Administration Protocol:

  • Prepare the Fostriecin solution as described in Protocol 1.

  • Accurately weigh each mouse to determine the correct volume of the Fostriecin solution to inject based on the desired dosage (e.g., 65 mg/kg).[7]

  • Gently restrain the mouse and administer the Fostriecin solution via intraperitoneal injection.

  • Monitor the mice regularly for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.

  • Measure tumor volume using calipers at regular intervals (e.g., every 2-3 days) to assess treatment efficacy.

Visualizations

Fostriecin Signaling Pathway

Fostriecin_Signaling_Pathway Fostriecin Fostriecin PP2A_PP4 PP2A / PP4 Fostriecin->PP2A_PP4 Inhibits Bcl2 Bcl-2 PP2A_PP4->Bcl2 Dephosphorylates Akt Akt PP2A_PP4->Akt Dephosphorylates G2M_Checkpoint G2/M Checkpoint Proteins PP2A_PP4->G2M_Checkpoint Dephosphorylates Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Akt->Apoptosis Inhibits CellCycleArrest G2/M Phase Cell Cycle Arrest G2M_Checkpoint->CellCycleArrest Promotes CellCycleArrest->Apoptosis Leads to

Caption: Fostriecin-induced signaling cascade.

Experimental Workflow for In Vivo Mouse Studies

Experimental_Workflow start Start cell_culture Tumor Cell Culture start->cell_culture implantation Subcutaneous Implantation cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment Fostriecin Administration randomization->treatment monitoring Tumor Measurement & Animal Monitoring treatment->monitoring Repeated as per schedule monitoring->treatment endpoint Endpoint Analysis (e.g., Tumor Necrosis) monitoring->endpoint data_analysis Data Analysis endpoint->data_analysis end End data_analysis->end

References

Application Notes and Protocols: Developing a Fostriecin-Based Phosphatase Activity Assay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fostriecin is a potent, water-soluble natural product inhibitor of serine/threonine protein phosphatases, demonstrating remarkable selectivity for Protein Phosphatase 2A (PP2A) and Protein Phosphatase 4 (PP4).[1][2][3] Initially identified for its antitumor properties, its mechanism of action was later attributed to the inhibition of these key phosphatases rather than its weaker effect on topoisomerase II.[2][4][5] Fostriecin's inhibitory action is potent, with IC50 values in the low nanomolar range for PP2A and PP4.[1][3] It is significantly less effective against other phosphatases like PP1 and PP5, making it a valuable tool for dissecting specific phosphatase-regulated signaling pathways.[1][3]

The mechanism involves the covalent binding of Fostriecin's α,β-unsaturated lactone moiety to a specific cysteine residue (Cys269) within the catalytic subunit of PP2A, a residue not conserved in closely related phosphatases like PP1 and PP5, which contributes to its selectivity.[6][7] This high specificity validates PP2A as a viable drug target and makes Fostriecin an excellent molecular probe.[2]

These application notes provide a framework for utilizing Fostriecin to develop a robust phosphatase activity assay. The protocols are designed for researchers aiming to quantify the activity of Fostriecin-sensitive phosphatases, screen for novel phosphatase inhibitors, or investigate cellular processes regulated by PP2A and PP4, such as cell cycle progression and apoptosis.[2][8]

Quantitative Data: Fostriecin Inhibitory Activity

Fostriecin exhibits differential inhibitory potency against various serine/threonine phosphatases. The following table summarizes the half-maximal inhibitory concentrations (IC50) reported in the literature, highlighting its selectivity for the PP2A/PP4 subfamily.

PhosphataseReported IC50 Value(s)Selectivity vs. PP1/PP5Reference(s)
PP2A 0.2 nM - 40 nM>10,000-fold[1][3][4][5]
PP4 ~3-4 nM>10,000-fold[3][8]
PP1 4 µM - 131 µM-[1][4][5][8]
PP5 ~60 µM-[1][3]

Note: The reported IC50 values for PP2A can vary, likely due to differences in enzyme concentrations, substrates, and buffer conditions used across different studies.[1]

Signaling Pathway Context: PP2A Regulation

Protein Phosphatase 2A (PP2A) is a crucial regulator of numerous signaling pathways that control cell growth, proliferation, and apoptosis. It counteracts the activity of protein kinases, thereby maintaining cellular homeostasis. Fostriecin's inhibition of PP2A leads to the hyperphosphorylation of substrate proteins, which can, for example, trigger premature entry into mitosis.[2][8]

Fostriecin_Signaling_Pathway cluster_0 Cellular Signaling Kinase Protein Kinase (e.g., Akt, ERK) Substrate Substrate Protein Kinase->Substrate Phosphorylation (ATP -> ADP) Substrate_P Phosphorylated Substrate PP2A PP2A Substrate_P->PP2A Dephosphorylation (Pi release) Downstream Downstream Cellular Response (e.g., Mitotic Entry) Substrate_P->Downstream Fostriecin Fostriecin Fostriecin->PP2A Inhibition

Caption: Fostriecin inhibits PP2A, preventing substrate dephosphorylation and promoting downstream signaling.

Experimental Protocols

Protocol 1: In Vitro Phosphatase Activity Assay (Malachite Green)

This protocol describes a colorimetric assay to measure phosphatase activity by quantifying the release of inorganic phosphate (Pi) from a synthetic phosphopeptide substrate. The Malachite Green assay is highly sensitive and suitable for high-throughput screening.[9][10][11]

Principle: The phosphatase dephosphorylates a substrate, releasing free phosphate. In an acidic solution, this phosphate forms a complex with molybdate and Malachite Green dye, producing a stable green color that can be measured spectrophotometrically at 600-660 nm.[10][11] The amount of color produced is directly proportional to the phosphatase activity.

Workflow for Malachite Green Phosphatase Assay

Malachite_Green_Workflow start Start prep_reagents Prepare Reagents: - Assay Buffer - Phosphatase Enzyme - Phosphopeptide Substrate - Fostriecin (or Inhibitor) - Phosphate Standards start->prep_reagents setup_rxn Set up reactions in 96-well plate: - Control (No Enzyme) - Positive Control (Enzyme, No Inhibitor) - Test (Enzyme + Inhibitor) prep_reagents->setup_rxn pre_incubate Pre-incubate Enzyme with Fostriecin for 10 min at 30-37°C setup_rxn->pre_incubate add_substrate Initiate reaction by adding Phosphopeptide Substrate pre_incubate->add_substrate incubate_rxn Incubate for 10-30 min at 30-37°C add_substrate->incubate_rxn stop_rxn Stop reaction by adding Malachite Green Reagent incubate_rxn->stop_rxn develop_color Incubate for 15-30 min at Room Temperature for color development stop_rxn->develop_color read_absorbance Measure Absorbance at 620-650 nm develop_color->read_absorbance analyze Analyze Data: - Subtract blank - Compare to phosphate standard curve - Calculate % inhibition read_absorbance->analyze end End analyze->end

Caption: General workflow for measuring phosphatase inhibition using the Malachite Green assay.

A. Reagents and Materials

  • Purified Phosphatase: e.g., recombinant human PP2A or PP4.

  • Fostriecin: Stock solution in a suitable solvent (e.g., water or DMSO), stored at -20°C.

  • Phosphopeptide Substrate: A suitable substrate for PP2A, such as K-R-pT-I-R-R.[5][12]

  • Assay Buffer: e.g., 50 mM Tris-HCl pH 7.4, 0.1 mM EDTA, 5 mM DTT, 0.01% Brij 35.

  • Malachite Green Phosphate Detection Kit (commercially available) or homemade reagents.[9][10][13]

  • Phosphate Standard: e.g., 1 mM KH2PO4 solution for standard curve.

  • 96-well clear, flat-bottom microplates.

  • Microplate reader capable of measuring absorbance at ~620 nm.

B. Experimental Procedure

  • Prepare Phosphate Standards: Prepare a serial dilution of the Phosphate Standard (e.g., 0 to 40 µM) in Assay Buffer. These will be used to generate a standard curve.

  • Prepare Malachite Green Working Reagent: Prepare the Malachite Green detection reagent according to the manufacturer's instructions, typically by mixing Reagent A (Malachite Green, molybdate) with Reagent B (stabilizer).[10] Prepare enough for all wells.

  • Set up Assay Reactions: In a 96-well plate, set up the following reactions in triplicate (final volume of 50 µL before adding Malachite Green):

    • Blanks: 50 µL Assay Buffer (for reagent blank) and wells with each concentration of phosphate standard.

    • Enzyme Activity (No Inhibitor): Assay Buffer, purified phosphatase (e.g., 0.1-0.5 units), and solvent control.[5]

    • Inhibition Wells: Assay Buffer, purified phosphatase, and varying concentrations of Fostriecin.

  • Pre-incubation: Add the enzyme and Fostriecin (or solvent control) to the wells. Mix gently and pre-incubate for 10 minutes at 30°C to allow the inhibitor to bind to the enzyme.[1]

  • Initiate Reaction: Start the phosphatase reaction by adding the phosphopeptide substrate to all wells except the blanks. The final substrate concentration should be at or near its Km value.

  • Reaction Incubation: Incubate the plate at 30°C for 10-20 minutes. Ensure the reaction is in the linear range with respect to time and enzyme concentration.[1]

  • Stop Reaction and Develop Color: Stop the reaction by adding 100 µL of the Malachite Green Working Reagent to each well.[9]

  • Final Incubation: Incubate at room temperature for 15-30 minutes to allow for full color development.[9][10]

  • Measure Absorbance: Read the absorbance at a wavelength between 620 nm and 660 nm using a microplate reader.[9][10]

C. Data Analysis

  • Subtract the absorbance of the reagent blank from all standard and sample readings.

  • Plot the absorbance of the phosphate standards versus their concentration (µM) to generate a standard curve.

  • Use the standard curve to determine the concentration of phosphate released in each sample well.

  • Calculate the phosphatase activity (e.g., in pmol Pi released/min).

  • Determine the percent inhibition for each Fostriecin concentration relative to the solvent control (0% inhibition).

Protocol 2: Determination of Fostriecin IC50 Value

This protocol uses the assay described above to determine the concentration of Fostriecin required to inhibit 50% of the phosphatase's activity.

Workflow for IC50 Determination

IC50_Workflow start Start prep_dilutions Prepare serial dilutions of Fostriecin (e.g., 10-point, 3-fold dilution) start->prep_dilutions run_assay Perform Phosphatase Activity Assay (Protocol 1) for each Fostriecin concentration prep_dilutions->run_assay calc_inhibition Calculate % Inhibition for each concentration relative to the no-inhibitor control run_assay->calc_inhibition plot_data Plot % Inhibition (Y-axis) vs. log[Fostriecin] (X-axis) calc_inhibition->plot_data fit_curve Fit data to a four-parameter logistic (sigmoidal) curve plot_data->fit_curve determine_ic50 Determine the IC50 value from the fitted curve fit_curve->determine_ic50 end End determine_ic50->end

References

Protocol for dissolving Fostriecin for laboratory use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fostriecin is a potent and highly selective inhibitor of protein phosphatase 2A (PP2A) and PP4, making it a valuable tool in cancer research and cell signaling studies.[1][2] Its utility in the laboratory, however, is contingent upon proper handling and dissolution due to its inherent instability.[1][3][4] This document provides a detailed protocol for the dissolution of Fostriecin for typical laboratory applications, ensuring its stability and efficacy in experimental settings.

Solubility and Stability

Fostriecin's stability is critically dependent on pH and storage conditions. It is unstable at a pH above 8.0 and is very sensitive to dilute acids.[3] To maintain its inhibitory activity, Fostriecin solutions should be maintained within a pH range of 5.5 to 7.5.[1][3] The compound is also susceptible to oxidation and light sensitivity.[3]

The sodium salt of Fostriecin is soluble in water.[5] For other forms, organic solvents are typically used to prepare stock solutions. While specific solubility limits in all common lab solvents are not extensively published, Dimethylformamide (DMF) is a suitable solvent for creating stock solutions that can be stored for a limited time.[3]

Table 1: Fostriecin Solubility and Storage Recommendations

Solvent/SolutionMaximum Reported ConcentrationStorage ConditionsNotes
Sterile Water (Sodium Salt)100 mMPrepare fresh for immediate use.To enhance solubility, warm the tube to 37°C and use an ultrasonic bath.[5]
Dimethylformamide (DMF)Not specifiedStore at -20°C under argon for up to 2 months with minimal loss of potency.[3]Ensure the vial is tightly sealed.[3]
Aqueous BuffersDiluted from stockUse freshly prepared solutions.Buffer to maintain pH between 5.5 and 7.5. Add freshly prepared ascorbic acid (1 mM) to protect against oxidation.[3]

Experimental Protocols

Materials
  • Fostriecin (powder form)

  • Dimethylformamide (DMF), anhydrous

  • Sterile, nuclease-free water (for sodium salt)

  • Sterile microcentrifuge tubes

  • Argon gas (optional, but recommended for long-term stock solution storage)

  • pH meter and appropriate buffers (e.g., MES, MOPS, HEPES)

  • Ascorbic acid

Preparation of Fostriecin Stock Solution (in DMF)

This protocol is for preparing a concentrated stock solution that can be stored for future use.

  • Weighing: Carefully weigh the desired amount of Fostriecin powder in a sterile microcentrifuge tube. Perform this in a chemical fume hood.

  • Solvent Addition: Add the appropriate volume of anhydrous DMF to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution until the Fostriecin is completely dissolved. Gentle warming (to no more than 37°C) or sonication can aid dissolution.

  • Inert Gas Overlay (Optional but Recommended): For long-term storage, gently flush the headspace of the vial with argon gas to displace oxygen before tightly sealing the cap.

  • Storage: Store the stock solution at -20°C, protected from light. DMF stocks stored under argon are reported to be stable for approximately two months.[3]

Preparation of Aqueous Working Solutions

Aqueous solutions of Fostriecin should be prepared fresh before each experiment.[3]

  • Buffer Preparation: Prepare an aqueous buffer solution with a pH between 5.5 and 7.5.

  • Antioxidant Addition: To protect against oxidation, add freshly prepared ascorbic acid to the buffer to a final concentration of 1 mM.[3]

  • Dilution: On the day of the experiment, thaw the Fostriecin stock solution (if using). Dilute the stock solution into the prepared aqueous buffer to the final desired working concentration.

  • pH Verification: After dilution, verify that the pH of the final working solution is within the optimal range of 5.5-7.5. Adjust if necessary with dilute acid or base, being mindful of Fostriecin's sensitivity.

  • Immediate Use: Use the freshly prepared aqueous working solution immediately for your experiments.

Visualization of Experimental Workflow

The following diagram illustrates the recommended workflow for preparing Fostriecin solutions for laboratory use.

Fostriecin_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (Use Fresh) weigh Weigh Fostriecin Powder add_dmf Add Anhydrous DMF weigh->add_dmf Target Concentration dissolve Vortex / Sonicate add_dmf->dissolve store Store at -20°C (under Argon) dissolve->store dilute Dilute Stock in Buffer store->dilute Thaw Stock prep_buffer Prepare Buffer (pH 5.5 - 7.5) add_ascorbate Add Ascorbic Acid (1 mM) prep_buffer->add_ascorbate add_ascorbate->dilute use Use Immediately in Experiment dilute->use

Caption: Workflow for Fostriecin Solution Preparation.

Signaling Pathway Inhibition

Fostriecin is a highly selective inhibitor of the Ser/Thr protein phosphatases PP2A and PP4.[3] It exhibits significantly less activity against PP1 and PP5.[1] This selectivity makes it a powerful tool for dissecting signaling pathways regulated by these specific phosphatases.

Fostriecin_Inhibition_Pathway cluster_targets Protein Phosphatases Fostriecin Fostriecin PP2A PP2A Fostriecin->PP2A PP4 PP4 Fostriecin->PP4 Substrate_P Phosphorylated Substrate PP2A->Substrate_P dephosphorylates PP4->Substrate_P dephosphorylates PP1 PP1 PP1->Substrate_P dephosphorylates PP5 PP5 PP5->Substrate_P dephosphorylates Substrate Dephosphorylated Substrate

Caption: Fostriecin's Selective Inhibition of PP2A and PP4.

References

Application Notes and Protocols for the Analytical Purity Assessment of Fostriecin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fostriecin is a potent antitumor antibiotic that has garnered significant interest for its selective inhibition of protein phosphatase 2A (PP2A) and, to a lesser extent, topoisomerase II.[1][2] Clinical development of Fostriecin was notably hampered by challenges related to its stability and purity, making robust analytical methods for its purity assessment a critical requirement for any further research or development activities.[3][4]

These application notes provide detailed protocols for the purity assessment of Fostriecin, focusing on a stability-indicating High-Performance Liquid Chromatography (HPLC) method. Additionally, protocols for method validation and forced degradation studies are outlined to ensure the reliability and accuracy of the purity determination.

Analytical Methods for Fostriecin Purity

High-Performance Liquid Chromatography (HPLC) with UV detection is a primary analytical technique for assessing the purity of Fostriecin. An HPLC method for the analysis of Fostriecin in plasma has been reported with UV detection at 268 nm.[5] For purity analysis of the bulk drug substance, a stability-indicating method is crucial to separate the active pharmaceutical ingredient (API) from any potential impurities and degradation products.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification and characterization of impurities and degradation products that may be observed during the HPLC analysis.

Experimental Protocol: Stability-Indicating HPLC Method for Fostriecin Purity

This protocol describes a gradient reversed-phase HPLC method for the determination of the purity of Fostriecin and for separating it from its degradation products.

1. Chromatographic Conditions:

ParameterRecommended Conditions
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 268 nm
Injection Volume 10 µL
Sample Diluent 50:50 Acetonitrile:Water

2. Reagents and Materials:

  • Fostriecin reference standard

  • Fostriecin sample for analysis

  • Acetonitrile (HPLC grade)

  • Formic acid (ACS grade or higher)

  • Water (HPLC grade)

3. Standard Solution Preparation (100 µg/mL):

  • Accurately weigh approximately 10 mg of Fostriecin reference standard into a 100 mL volumetric flask.

  • Dissolve in 50 mL of sample diluent.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Bring to volume with sample diluent and mix well.

4. Sample Solution Preparation (100 µg/mL):

  • Accurately weigh approximately 10 mg of the Fostriecin sample into a 100 mL volumetric flask.

  • Follow steps 2-4 of the standard solution preparation.

5. System Suitability:

Before sample analysis, perform five replicate injections of the standard solution. The system is suitable for use if the following criteria are met:

  • Tailing factor for the Fostriecin peak is not more than 2.0.

  • Relative standard deviation (RSD) for the peak area is not more than 2.0%.

6. Data Analysis:

The purity of the Fostriecin sample is calculated by the area percent method:

% Purity = (Area of Fostriecin Peak / Total Area of all Peaks) x 100

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.

1. Acid Hydrolysis:

  • Dissolve 10 mg of Fostriecin in 10 mL of 0.1 N HCl.

  • Incubate at 60 °C for 24 hours.

  • Neutralize the solution with 0.1 N NaOH.

  • Dilute to a final concentration of 100 µg/mL with sample diluent and analyze by HPLC.

2. Base Hydrolysis:

  • Dissolve 10 mg of Fostriecin in 10 mL of 0.1 N NaOH.

  • Incubate at room temperature for 4 hours.

  • Neutralize the solution with 0.1 N HCl.

  • Dilute to a final concentration of 100 µg/mL with sample diluent and analyze by HPLC.

3. Oxidative Degradation:

  • Dissolve 10 mg of Fostriecin in 10 mL of 3% hydrogen peroxide.

  • Keep at room temperature for 24 hours.

  • Dilute to a final concentration of 100 µg/mL with sample diluent and analyze by HPLC.

4. Thermal Degradation:

  • Place 10 mg of solid Fostriecin in an oven at 105 °C for 48 hours.

  • Allow to cool, then dissolve and dilute to a final concentration of 100 µg/mL with sample diluent and analyze by HPLC.

5. Photolytic Degradation:

  • Expose 10 mg of solid Fostriecin to UV light (254 nm) for 24 hours.

  • Dissolve and dilute to a final concentration of 100 µg/mL with sample diluent and analyze by HPLC.

Data Presentation

The following tables summarize hypothetical but representative quantitative data for the validation of the stability-indicating HPLC method for Fostriecin.

Table 1: System Suitability Results

ParameterAcceptance CriteriaResult
Tailing Factor≤ 2.01.2
RSD of Peak Area (n=5)≤ 2.0%0.8%

Table 2: Method Validation Summary

ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.9990.9995
Range (µg/mL) 1 - 1501 - 150
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (RSD)
- Repeatability≤ 2.0%0.6%
- Intermediate Precision≤ 2.0%1.1%
Limit of Detection (LOD) (µg/mL) Report0.1
Limit of Quantification (LOQ) (µg/mL) Report0.3

Table 3: Forced Degradation Results

Stress Condition% Degradation of FostriecinNumber of Degradation Peaks
Acid Hydrolysis (0.1 N HCl, 60°C, 24h)15.2%2
Base Hydrolysis (0.1 N NaOH, RT, 4h)25.8%3
Oxidative (3% H₂O₂, RT, 24h)18.5%2
Thermal (105°C, 48h)8.1%1
Photolytic (UV 254nm, 24h)12.4%2

Visualization of Key Pathways and Workflows

Fostriecin's Mechanism of Action

Fostriecin exerts its anticancer effects primarily through the potent and selective inhibition of Protein Phosphatase 2A (PP2A).[2] This inhibition leads to the hyperphosphorylation of key cellular proteins, resulting in G2/M cell cycle arrest and ultimately apoptosis. Fostriecin has also been shown to be a weak inhibitor of Topoisomerase II.[1]

Fostriecin_Mechanism cluster_PP2A PP2A Inhibition Pathway cluster_TopoII Topoisomerase II Inhibition Fostriecin Fostriecin Cys269 Cys269 Residue Fostriecin->Cys269 Covalent Binding TopoII Topoisomerase II Fostriecin->TopoII Weak Inhibition PP2A Protein Phosphatase 2A (Catalytic Subunit) Hyperphosphorylation Hyperphosphorylation of Substrate Proteins (e.g., cdc2) PP2A->Hyperphosphorylation Inhibition of Dephosphorylation Cys269->PP2A inactivates G2M_Arrest G2/M Cell Cycle Arrest Hyperphosphorylation->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis DNA_Replication DNA Replication & Transcription TopoII->DNA_Replication Inhibition of DNA Decatenation

Fostriecin's dual inhibitory action on PP2A and Topoisomerase II.
Experimental Workflow for Fostriecin Purity Assessment

The overall workflow for assessing the purity of a Fostriecin sample involves sample preparation, HPLC analysis, and data evaluation, supported by method validation and forced degradation studies.

Fostriecin_Purity_Workflow cluster_Prep Preparation cluster_Analysis Analysis cluster_Evaluation Evaluation cluster_Validation Method Validation & Support Sample Fostriecin Sample Sample_Prep Prepare Sample Solution (100 µg/mL) Sample->Sample_Prep Standard Fostriecin Reference Standard Standard_Prep Prepare Standard Solution (100 µg/mL) Standard->Standard_Prep HPLC HPLC Analysis (Stability-Indicating Method) Sample_Prep->HPLC System_Suitability System Suitability Test (SST) Standard_Prep->System_Suitability Data_Analysis Data Analysis (Area Percent) HPLC->Data_Analysis System_Suitability->HPLC Pass Purity_Report Purity Report Data_Analysis->Purity_Report Validation Method Validation (ICH Guidelines) Validation->HPLC Forced_Degradation Forced Degradation Studies Forced_Degradation->HPLC Demonstrates Specificity

Workflow for the purity assessment of Fostriecin by HPLC.

References

Application Notes and Protocols for Studying Cell Cycle Regulation Using Fostriecin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fostriecin is a potent, water-soluble antitumor antibiotic isolated from Streptomyces pulveraceus. It functions as a highly selective inhibitor of protein phosphatase 2A (PP2A), a key serine/threonine phosphatase involved in the regulation of numerous cellular processes, including cell cycle progression.[1] By inhibiting PP2A, Fostriecin induces cell cycle arrest, primarily at the G2/M transition, making it a valuable tool for studying the molecular mechanisms governing this critical checkpoint.[2] These application notes provide detailed protocols for utilizing Fostriecin to investigate cell cycle regulation in cancer cell lines.

Mechanism of Action

Fostriecin exerts its biological effects through the specific inhibition of PP2A. It has been shown to covalently bind to the cysteine-269 residue within the catalytic subunit of PP2A.[3] This irreversible binding leads to the inactivation of the phosphatase. The inhibition of PP2A results in the hyperphosphorylation of various downstream substrates, including key cell cycle regulatory proteins. This disruption of the cellular phosphorylation-dephosphorylation balance ultimately leads to a halt in cell cycle progression, typically at the G2/M phase, and can induce apoptosis.[4][5] While Fostriecin was initially investigated as a topoisomerase II inhibitor, its potency against PP2A is significantly higher, and the observed G2/M arrest is more consistent with PP2A inhibition.[5][6][7]

Data Presentation

Fostriecin Inhibitory Activity
TargetIC50Reference
Protein Phosphatase 2A (PP2A)3.2 nM[1][2]
Protein Phosphatase 4 (PP4)3 nM[2]
Protein Phosphatase 1 (PP1)131 µM[1][2]
Topoisomerase II40 µM[2][6]
Cytotoxicity of Fostriecin in Human Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Incubation Time (h)
A549Lung Carcinoma0.0181 ± 0.001324
A549Lung Carcinoma0.0006 ± 0.0002972
MCF-7Breast Cancer10.5 ± 0.824
MCF-7Breast Cancer> 100072
DU-145Prostate Cancer0.0101 ± 0.002924
DU-145Prostate Cancer53.6 ± 0.4072
WM2664Melanoma0.0062 ± 0.002424
WM2664Melanoma212.2 ± 10.572
MDA-MB-468Breast Cancer24.12 ± 1.1Not Specified

Note: IC50 values can vary depending on the specific experimental conditions and cell line characteristics.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of Fostriecin and calculating its IC50 value.

Materials:

  • Human cancer cell line of choice

  • Complete cell culture medium

  • Fostriecin (stock solution in a suitable solvent, e.g., DMSO or water)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of Fostriecin in complete medium.

  • Remove the medium from the wells and add 100 µL of the Fostriecin dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for Fostriecin).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the distribution of cells in different phases of the cell cycle after Fostriecin treatment.

Materials:

  • Human cancer cell line of choice

  • Complete cell culture medium

  • Fostriecin

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of Fostriecin (including a vehicle control) for a specified duration (e.g., 24 hours).

  • Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

  • Wash the cells once with cold PBS.

  • Fix the cells by resuspending the pellet in 1 mL of cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells at 300 x g for 5 minutes and wash once with cold PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer.

  • Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis of Cell Cycle Regulatory Proteins

This protocol is for examining the effect of Fostriecin on the expression and phosphorylation status of key cell cycle proteins.

Materials:

  • Human cancer cell line of choice

  • Complete cell culture medium

  • Fostriecin

  • 6-well plates

  • RIPA lysis buffer (containing protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against cell cycle proteins (e.g., Cyclin B1, CDK1, phospho-CDK1, p21, p27) and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and treat with Fostriecin as described for the flow cytometry protocol.

  • After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Cell Synchronization

To study the effects of Fostriecin specifically at the G2/M transition, it is often beneficial to use a synchronized cell population. A common method is the double thymidine block, which arrests cells at the G1/S boundary.

Materials:

  • Human cancer cell line of choice

  • Complete cell culture medium

  • Thymidine (2-2.5 mM)

  • Fostriecin

Procedure:

  • Plate the cells at a low density.

  • Add thymidine to the culture medium and incubate for 16-18 hours.

  • Wash the cells twice with warm PBS and then add fresh complete medium. Incubate for 9-10 hours.

  • Add thymidine again and incubate for another 16-18 hours.

  • Release the cells from the block by washing twice with warm PBS and adding fresh complete medium.

  • At various time points after release (e.g., 6-8 hours for S phase, 10-12 hours for G2/M phase, determined empirically for each cell line), treat the synchronized cells with Fostriecin.

  • Harvest the cells at the desired time points for downstream analysis (e.g., flow cytometry or western blotting).

Visualizations

Fostriecin_Mechanism_of_Action Fostriecin Fostriecin PP2A PP2A (Protein Phosphatase 2A) Fostriecin->PP2A Inhibits Arrest G2/M Arrest Substrates Phosphorylated Cell Cycle Proteins (e.g., CDK1) PP2A->Substrates Dephosphorylates G2M G2/M Phase Progression Substrates->G2M Promotes Substrates->Arrest Leads to

Caption: Fostriecin inhibits PP2A, leading to hyperphosphorylation of cell cycle proteins and G2/M arrest.

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Analysis cluster_2 Data Interpretation start Seed Cells treat Treat with Fostriecin (and/or Synchronize) start->treat viability Cell Viability Assay (MTT) treat->viability flow Cell Cycle Analysis (Flow Cytometry) treat->flow wb Protein Analysis (Western Blot) treat->wb ic50 Determine IC50 viability->ic50 cell_cycle Quantify Cell Cycle Distribution flow->cell_cycle protein_exp Analyze Protein Expression/Phosphorylation wb->protein_exp

Caption: Workflow for studying Fostriecin's effects on the cell cycle.

References

Fostriecin: Application Notes and Protocols for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fostriecin, a natural product isolated from Streptomyces pulveraceus, is a potent and highly selective inhibitor of protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4).[1][2] Initially investigated for its antitumor properties, the mechanism of action of Fostriecin was later attributed to its ability to inhibit these key serine/threonine phosphatases, leading to cell cycle arrest and apoptosis.[1][3] This specific mode of action makes Fostriecin a valuable tool in high-throughput screening (HTS) for the discovery of novel therapeutics targeting phosphatase-mediated signaling pathways, particularly in oncology.

These application notes provide a comprehensive overview of Fostriecin's utility in HTS, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its use in screening assays, and visual representations of relevant pathways and workflows.

Mechanism of Action

Fostriecin exerts its biological effects primarily through the potent and selective inhibition of the catalytic subunits of PP2A and PP4.[1][4] It acts as a catalytic inhibitor, and studies have shown that it covalently binds to a specific cysteine residue (Cys269) within the catalytic subunit of PP2A.[5][6] While initially believed to be a topoisomerase II inhibitor, its potency against this enzyme is significantly lower than against its primary phosphatase targets.[1][7][8] The inhibition of PP2A and PP4 disrupts the dephosphorylation of numerous substrate proteins involved in critical cellular processes, most notably cell cycle regulation. This disruption leads to a premature entry into mitosis and subsequent apoptotic cell death in cancer cells.[1][3]

Data Presentation

The inhibitory activity of Fostriecin against various protein phosphatases and other enzymes has been quantitatively determined. The following table summarizes the half-maximal inhibitory concentrations (IC50) from various studies, providing a clear view of its selectivity profile.

Target EnzymeIC50 ValueReference
Protein Phosphatase 2A (PP2A)0.2 - 3.2 nM[2][9]
Protein Phosphatase 4 (PP4)~3 - 4 nM[4]
Protein Phosphatase 1 (PP1)72 - 131 µM[4][9]
Protein Phosphatase 5 (PP5)~60 µM[2][4]
Topoisomerase II~40 µM[1][8]

Signaling Pathway

The inhibition of PP2A by Fostriecin has significant downstream effects on cell cycle regulation. The following diagram illustrates a simplified signaling pathway affected by Fostriecin.

Fostriecin_Signaling_Pathway Fostriecin Fostriecin PP2A PP2A Fostriecin->PP2A inhibits Wee1 Wee1 PP2A->Wee1 dephosphorylates (activates) Cdc25 Cdc25 PP2A->Cdc25 dephosphorylates (inactivates) CDK1_CyclinB CDK1/Cyclin B Wee1->CDK1_CyclinB phosphorylates (inactivates) Cdc25->CDK1_CyclinB dephosphorylates (activates) Mitosis Mitosis CDK1_CyclinB->Mitosis promotes entry

Caption: Fostriecin inhibits PP2A, leading to altered activity of Wee1 and Cdc25, and subsequent premature activation of the CDK1/Cyclin B complex, driving cells into mitosis.

Experimental Protocols

Fostriecin can be utilized in various HTS formats to identify novel phosphatase inhibitors or to probe cellular pathways regulated by PP2A and PP4. Below are detailed protocols for common HTS applications.

In Vitro Phosphatase Inhibition Assay (Fluorescence-Based)

This assay is designed to identify compounds that inhibit the enzymatic activity of purified PP2A in a high-throughput format.

Materials:

  • Purified recombinant PP2A enzyme

  • Phosphorylated peptide substrate (e.g., a fluorogenic substrate)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.4, 1 mM DTT, 0.1 mM CaCl2, 0.1 mg/mL BSA)

  • Fostriecin (positive control)

  • Test compounds dissolved in DMSO

  • 384-well black microplates

  • Fluorescence plate reader

Protocol:

  • Prepare a stock solution of Fostriecin in DMSO (e.g., 10 mM) and create a serial dilution series in assay buffer to be used as a positive control.

  • Dispense test compounds and Fostriecin controls into the wells of a 384-well plate using an acoustic liquid handler or a pintool. The final concentration of DMSO should be kept below 1%.

  • Add purified PP2A enzyme to all wells, except for the negative control (no enzyme) wells.

  • Incubate the plate at room temperature for 15-30 minutes to allow for compound binding to the enzyme.

  • Initiate the phosphatase reaction by adding the fluorogenic peptide substrate to all wells.

  • Incubate the plate at 30°C for 60 minutes, or until a sufficient signal window is achieved.

  • Stop the reaction by adding a stop solution (e.g., a strong acid or a specific phosphatase inhibitor like okadaic acid at a high concentration).

  • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen substrate.

  • Calculate the percent inhibition for each compound relative to the positive (Fostriecin) and negative (DMSO vehicle) controls.

Cell-Based High-Content Screening (HCS) for Mitotic Arrest

This assay identifies compounds that induce a G2/M cell cycle arrest, a hallmark of PP2A inhibition by Fostriecin.

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • Fostriecin (positive control)

  • Test compounds dissolved in DMSO

  • Hoechst 33342 (for nuclear staining)

  • Antibody against a mitotic marker (e.g., anti-phospho-histone H3)

  • Fluorescently labeled secondary antibody

  • 384-well clear-bottom imaging plates

  • High-content imaging system

Protocol:

  • Seed cells into 384-well imaging plates at a density that allows for logarithmic growth during the experiment.

  • Allow cells to attach and grow for 24 hours.

  • Treat cells with test compounds and Fostriecin as a positive control. Include a DMSO vehicle control.

  • Incubate the plates for a predetermined time (e.g., 24-48 hours).

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with 0.1% Triton X-100.

  • Block with a suitable blocking buffer (e.g., 3% BSA in PBS).

  • Incubate with the primary antibody against the mitotic marker.

  • Wash and incubate with the fluorescently labeled secondary antibody and Hoechst 33342.

  • Acquire images using a high-content imaging system.

  • Analyze the images to quantify the percentage of cells in mitosis (positive for the mitotic marker) and to assess nuclear morphology.

Experimental Workflow

The following diagram outlines a typical workflow for a high-throughput screening campaign utilizing Fostriecin as a reference compound.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Lead Optimization Primary_Assay High-Throughput Assay (e.g., Fluorescence-based) Library_Screening Screen Compound Library Primary_Assay->Library_Screening Hit_Identification Identify Primary Hits Library_Screening->Hit_Identification Dose_Response Dose-Response Analysis Hit_Identification->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., Cell-based HCS) Dose_Response->Orthogonal_Assay Selectivity_Profiling Selectivity Profiling (vs. other phosphatases) Orthogonal_Assay->Selectivity_Profiling SAR_Studies Structure-Activity Relationship (SAR) Selectivity_Profiling->SAR_Studies ADME_Tox ADME/Toxicity Profiling SAR_Studies->ADME_Tox

Caption: A typical HTS workflow, from primary screening and hit identification to lead optimization, using Fostriecin as a reference.

Conclusion

Fostriecin's high potency and selectivity for PP2A and PP4 make it an indispensable tool for high-throughput screening in drug discovery. Its well-characterized mechanism of action and cellular effects provide a robust benchmark for the identification and validation of novel phosphatase inhibitors. The protocols and data presented here offer a foundation for researchers to effectively incorporate Fostriecin into their HTS campaigns, accelerating the discovery of new therapeutic agents targeting phosphatase signaling pathways.

References

Application Notes and Protocols for Site-Specific Phosphorylation Analysis Following Fostriecin Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fostriecin is a potent anti-tumor agent that has garnered significant interest in cancer research.[1][2][3] Initially identified as an inhibitor of topoisomerase II, subsequent studies have revealed that its primary mechanism of action is the potent and selective inhibition of protein phosphatase 2A (PP2A) and, to a lesser extent, protein phosphatase 1 (PP1).[1][2][3] PP2A is a crucial serine/threonine phosphatase that plays a vital role in regulating a multitude of cellular processes, including cell cycle progression, signal transduction, and apoptosis. By inhibiting PP2A, Fostriecin induces hyperphosphorylation of numerous proteins, leading to cell cycle arrest, premature entry into mitosis, and ultimately, apoptosis in cancer cells.[2][4][5][6]

The analysis of site-specific phosphorylation changes induced by Fostriecin is critical for elucidating its precise molecular mechanisms, identifying novel therapeutic targets, and discovering biomarkers for drug sensitivity. This application note provides a comprehensive overview and detailed protocols for conducting quantitative phosphoproteomic studies to investigate the effects of Fostriecin treatment.

Fostriecin Signaling Pathway

Fostriecin exerts its effects by directly inhibiting the catalytic subunit of PP2A. This leads to an accumulation of phosphorylated proteins that would normally be dephosphorylated by PP2A, thereby altering their activity and downstream signaling. The following diagram illustrates the simplified signaling pathway affected by Fostriecin.

Fostriecin_Signaling cluster_downstream Downstream Effects Fostriecin Fostriecin PP2A Protein Phosphatase 2A (PP2A) Fostriecin->PP2A Inhibition Protein_p Protein-P (Hyperphosphorylation) PP2A->Protein_p Dephosphorylation CellCycle Cell Cycle Dysregulation Protein_p->CellCycle Mitotic_Entry Premature Mitotic Entry Protein_p->Mitotic_Entry Apoptosis Apoptosis CellCycle->Apoptosis Mitotic_Entry->Apoptosis

Caption: Fostriecin-mediated inhibition of PP2A.

Quantitative Phosphoproteomic Analysis

The following table presents a template for summarizing quantitative data from a site-specific phosphoproteomic analysis after Fostriecin treatment. This table is designed for clarity and easy comparison of phosphorylation changes across different conditions.

Table 1: Quantitative Analysis of Site-Specific Phosphorylation Changes Induced by Fostriecin

Protein NameGene NamePhosphorylation SiteFold Change (Fostriecin/Control)p-valueBiological Process
VimentinVIMS725.2<0.01Intermediate filament organization
CDK1CDK1T14/Y15-3.8<0.01Mitotic entry
Histone H3H3F3AS108.1<0.001Chromatin condensation
..................

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

A typical workflow for site-specific phosphorylation analysis involves cell culture and treatment, protein extraction and digestion, phosphopeptide enrichment, and LC-MS/MS analysis. The following diagram outlines this experimental workflow.

Phosphoproteomics_Workflow cluster_sample_prep Sample Preparation cluster_enrichment Phosphopeptide Enrichment cluster_analysis Analysis CellCulture 1. Cell Culture & Fostriecin Treatment Lysis 2. Cell Lysis & Protein Extraction CellCulture->Lysis Digestion 3. Protein Digestion (e.g., Trypsin) Lysis->Digestion Enrichment 4. TiO2 or IMAC Enrichment Digestion->Enrichment LCMS 5. LC-MS/MS Analysis Enrichment->LCMS DataAnalysis 6. Data Analysis & Quantification LCMS->DataAnalysis

References

Troubleshooting & Optimization

Improving Fostriecin stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on handling and improving the stability of Fostriecin in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the main stability issues with Fostriecin in aqueous solutions?

A1: Fostriecin is known to have limited stability in aqueous solutions, which was a primary reason for the discontinuation of its initial phase I clinical trials.[1][2] The main issues are its sensitivity to pH and potential degradation of its key structural features.[3] Its inhibitory activity can be significantly diminished by exposure to even weakly acidic (pH < 5.5) or basic (pH > 7.5) conditions.[3]

Q2: What are the known degradation pathways of Fostriecin?

A2: While detailed degradation pathways are not fully elucidated in all literature, key vulnerabilities in the Fostriecin structure have been identified. These include:

  • Lactone Hydrolysis: The unsaturated lactone ring is susceptible to hydrolysis, particularly under basic conditions.[1]

  • Triene Instability: The (Z,Z,E)-triene moiety is a potential source of instability.[4]

Q3: How does pH affect the stability of Fostriecin?

A3: Fostriecin is highly sensitive to pH. Its biological activity is significantly reduced outside of a narrow pH range. Specifically, exposure to pH levels below 5.5 or above 7.5 can lead to a substantial loss of inhibitory activity.[3] Therefore, maintaining a neutral pH is critical during experiments.

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Solution
Loss of Fostriecin activity in experiments. Degradation due to improper pH of the aqueous solution.Ensure the pH of all buffers and media is maintained between 6.0 and 7.5. Prepare fresh solutions before use.
Instability of stock solutions during storage.Store stock solutions in an appropriate solvent (e.g., DMSO) at -20°C or -80°C. Minimize freeze-thaw cycles.
Use of incompatible reagents.Avoid strong acids, bases, and certain fluoride sources like CsF and TBAF which can promote lactone hydrolysis.[1]
Inconsistent experimental results. Variable degradation of Fostriecin between experiments.Standardize solution preparation procedures, including pH verification and the use of fresh solutions for each experiment.
Purity of the Fostriecin sample.Use highly purified Fostriecin. Purity issues were a concern during its initial clinical trials.[1][2]

Experimental Protocols

Protocol 1: Preparation and Handling of Fostriecin Stock Solutions
  • Solvent Selection: Dissolve Fostriecin in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.

  • Concentration: Prepare a stock solution at a concentration of 1-10 mM.

  • Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Preparation of Aqueous Solutions: For experiments, dilute the DMSO stock solution into the desired aqueous buffer immediately before use. The final concentration of DMSO in the aqueous solution should be kept low (typically <0.1%) to avoid solvent effects.

  • pH Monitoring: Ensure the pH of the final aqueous solution is within the stable range for Fostriecin (pH 6.0-7.5).

Protocol 2: Stability Assessment of Fostriecin in Aqueous Buffers using HPLC

This protocol outlines a method to assess the stability of Fostriecin under different pH and temperature conditions.

  • Preparation of Buffers: Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).

  • Incubation: Dilute the Fostriecin stock solution into each buffer to a final concentration of 10 µM. Incubate the solutions at different temperatures (e.g., 4°C, 25°C, 37°C).

  • Time Points: Collect aliquots from each solution at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Sample Preparation: Immediately quench any degradation by adding a suitable quenching agent and store the samples at -80°C until analysis.

  • HPLC Analysis: Analyze the concentration of remaining Fostriecin in each sample using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.[5][6][7]

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water with a suitable modifier (e.g., trifluoroacetic acid).

    • Detection: UV detection at an appropriate wavelength (e.g., 268 nm).[5]

  • Data Analysis: Plot the concentration of Fostriecin versus time for each condition to determine the degradation rate.

Visualizations

Fostriecin_Degradation_Pathway cluster_conditions Degradation Conditions Fostriecin Fostriecin Degraded_Products Degraded Products (Loss of Activity) Fostriecin->Degraded_Products Degradation pH pH < 5.5 or > 7.5 pH->Fostriecin Temperature Elevated Temperature Temperature->Fostriecin Incompatible_Reagents Incompatible Reagents Incompatible_Reagents->Fostriecin

Caption: Factors influencing Fostriecin degradation in aqueous solutions.

Experimental_Workflow_for_Stability_Assessment start Prepare Fostriecin in Aqueous Buffers (Varying pH) incubate Incubate at Different Temperatures start->incubate sample Collect Aliquots at Time Points incubate->sample quench Quench Degradation sample->quench analyze HPLC Analysis quench->analyze end Determine Degradation Rate analyze->end

References

Technical Support Center: Overcoming Fostriecin Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fostriecin and encountering resistance in cancer cell lines.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with Fostriecin.

Issue Possible Cause Suggested Solution
Cells show decreased sensitivity to Fostriecin (higher IC50) compared to published data. 1. Compound Instability: Fostriecin is sensitive to pH and can lose activity if not stored and handled properly.[1] 2. Cell Line Variation: The specific cancer cell line may have intrinsic resistance mechanisms.1. Verify Compound Integrity: Ensure Fostriecin is stored at -20°C under desiccating conditions.[1] Prepare fresh stock solutions in an appropriate solvent and use them promptly. Avoid repeated freeze-thaw cycles. 2. Establish a Baseline: Determine the IC50 for your specific cell line and compare it to a known sensitive cell line as a positive control.
Previously sensitive cells have developed resistance to Fostriecin over time. 1. Acquired Resistance: Prolonged exposure to Fostriecin can lead to the selection of resistant cell populations.[2][3] 2. Altered PP2A Expression or Mutation: Resistance may arise from decreased expression of PP2A subunits or mutations in the Fostriecin binding site of the PP2A catalytic subunit.[1]1. Develop a Resistant Cell Line Model: Follow a protocol for developing drug-resistant cell lines by gradually increasing the concentration of Fostriecin over several weeks.[2][4] 2. Analyze PP2A: Perform Western blotting to compare the expression levels of PP2A catalytic (C), scaffolding (A), and regulatory (B) subunits between sensitive and resistant cells.[5][6] Sequence the PP2A catalytic subunit gene to check for mutations in the putative Fostriecin binding region.[1]
Fostriecin treatment does not induce the expected G2/M cell cycle arrest. 1. Ineffective Concentration: The concentration of Fostriecin may be too low to inhibit PP2A and topoisomerase II effectively in the specific cell line.[7] 2. Activation of Bypass Pathways: Resistant cells may have activated alternative signaling pathways that circumvent the G2/M checkpoint.1. Dose-Response Experiment: Perform a cell cycle analysis with a range of Fostriecin concentrations to determine the optimal concentration for inducing G2/M arrest in your cell line.[8][9] 2. Investigate Bypass Pathways: Use phosphoproteomics or Western blotting to analyze the activation status of key cell cycle regulatory proteins (e.g., CDKs, cyclins) and survival pathways (e.g., Akt, ERK) in resistant cells compared to sensitive cells.
Combination therapy with Fostriecin does not show synergistic effects. 1. Antagonistic Drug Interaction: The second drug may interfere with the mechanism of action of Fostriecin. 2. Inappropriate Combination Strategy: The chosen combination may not target a relevant resistance mechanism.1. Review Drug Mechanisms: Ensure the mechanisms of action of the combined drugs are not mutually inhibitory. 2. Rational Combination Design: Select drugs that target potential resistance mechanisms. For example, if resistant cells show upregulation of a survival pathway, combine Fostriecin with an inhibitor of that pathway.[10][11][12]

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action of Fostriecin?

Fostriecin is a potent and selective inhibitor of protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4).[1][13] It also exhibits weaker inhibitory activity against topoisomerase II.[7] Its anti-cancer effects are primarily attributed to the inhibition of PP2A, which leads to cell cycle arrest in the G2/M phase and apoptosis.[8][14]

2. What are the known IC50 values for Fostriecin?

The inhibitory concentrations of Fostriecin vary for different phosphatases.

TargetIC50
PP2A1.4 - 3.2 nM[1][13]
PP4~3 nM
PP14 µM - 131 µM[13][15]
Topoisomerase II40 µM[14][15]

3. How can I develop a Fostriecin-resistant cancer cell line?

Fostriecin-resistant cell lines can be developed by exposing a parental, sensitive cell line to gradually increasing concentrations of Fostriecin over an extended period (several weeks to months).[2][3] The surviving cells are then selected and expanded at each concentration step. The development of resistance should be confirmed by a significant increase in the IC50 value compared to the parental cell line.

4. What are the potential mechanisms of resistance to Fostriecin?

While specific mechanisms of Fostriecin resistance are not yet well-documented in the literature, potential mechanisms based on its mode of action include:

  • Alterations in the PP2A complex: This could involve mutations in the Fostriecin binding site on the PP2A catalytic subunit, or changes in the expression levels of the catalytic, scaffolding, or regulatory subunits of PP2A.[1]

  • Increased drug efflux: Overexpression of drug efflux pumps, such as P-glycoprotein, could potentially reduce the intracellular concentration of Fostriecin.[4]

  • Activation of bypass signaling pathways: Cancer cells might develop resistance by activating pro-survival signaling pathways that counteract the effects of PP2A inhibition.

5. Are there any known biomarkers for Fostriecin sensitivity?

Currently, there are no established biomarkers to predict the sensitivity of cancer cell lines to Fostriecin. Identifying such biomarkers would be a valuable research goal. An approach to identify potential biomarkers could involve comparing the gene expression profiles of a panel of Fostriecin-sensitive and -resistant cell lines.[16][17]

6. What combination therapies could potentially overcome Fostriecin resistance?

Rational combination therapies are a promising strategy to overcome drug resistance.[10][18][19] Based on Fostriecin's mechanism of action, potential combination strategies include:

  • Targeting bypass pathways: If resistance is associated with the activation of a specific survival pathway (e.g., PI3K/Akt), combining Fostriecin with an inhibitor of that pathway could restore sensitivity.

  • Synergizing with other cell cycle inhibitors: Since Fostriecin induces G2/M arrest, combining it with drugs that target other phases of the cell cycle could lead to enhanced anti-cancer effects.

  • Utilizing Fostriecin analogs: The development of more stable and potent Fostriecin analogs may help overcome resistance.[20][21]

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is for determining the IC50 of Fostriecin in a cancer cell line.[22][23]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Fostriecin

  • 96-well plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare a serial dilution of Fostriecin in complete medium.

  • Remove the medium from the wells and add 100 µL of the Fostriecin dilutions to the respective wells. Include wells with medium only (blank) and cells with medium containing the vehicle control.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Western Blot for PP2A Pathway Proteins

This protocol is for analyzing the expression of PP2A subunits and the phosphorylation status of its downstream targets.[5][24]

Materials:

  • Sensitive and Fostriecin-resistant cancer cell lines

  • Fostriecin

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-PP2A-A, anti-PP2A-C, anti-phospho-Akt, anti-Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat sensitive and resistant cells with Fostriecin at the desired concentration and time point.

  • Lyse the cells and determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry

This protocol is for assessing the effect of Fostriecin on the cell cycle distribution.[9][25][26]

Materials:

  • Cancer cell line

  • Fostriecin

  • 70% cold ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with Fostriecin for the desired time (e.g., 24 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend them in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer.

  • Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.

Visualizations

Fostriecin_Signaling_Pathway cluster_0 Fostriecin Action cluster_1 Cellular Targets cluster_2 Downstream Effects Fostriecin Fostriecin PP2A PP2A Fostriecin->PP2A Inhibits (Potent) TopoII Topoisomerase II Fostriecin->TopoII Inhibits (Weak) P_Proteins Phosphorylated Substrate Proteins PP2A->P_Proteins Dephosphorylates G2M_Arrest G2/M Cell Cycle Arrest P_Proteins->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Fostriecin's primary mechanism of action.

Experimental_Workflow_Resistance start Start with Sensitive Cell Line step1 Chronic Fostriecin Exposure (Increasing Conc.) start->step1 step2 Selection of Resistant Clones step1->step2 step3 Confirm Resistance (IC50 Assay) step2->step3 step4 Characterize Resistance Mechanisms step3->step4 step5a Western Blot (PP2A Expression) step4->step5a step5b Gene Sequencing (PP2A Mutations) step4->step5b step5c Pathway Analysis (e.g., Akt, ERK) step4->step5c step6 Test Strategies to Overcome Resistance step4->step6 step7a Combination Therapy step6->step7a step7b Fostriecin Analogs step6->step7b

Caption: Workflow for studying Fostriecin resistance.

Troubleshooting_Logic start Decreased Fostriecin Sensitivity Observed q1 Is the Fostriecin stock viable? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is this a new cell line? a1_yes->q2 sol1 Prepare fresh stock a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Establish baseline IC50 a2_yes->sol2 q3 Has the cell line been continuously cultured with Fostriecin? a2_no->q3 a3_yes Yes q3->a3_yes sol3 Investigate acquired resistance mechanisms a3_yes->sol3 a3_no No

References

Fostriecin Dosage Optimization: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Fostriecin dosage to achieve maximal therapeutic efficacy while minimizing cytotoxicity. Fostriecin is a potent and highly selective inhibitor of Protein Phosphatase 2A (PP2A) and Protein Phosphatase 4 (PP4), demonstrating significant antitumor activity.[1][2] However, its application requires careful dose titration to avoid off-target effects. This guide offers troubleshooting advice and detailed protocols to aid in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Fostriecin?

A1: Fostriecin's primary mechanism of action is the potent and selective inhibition of the serine/threonine protein phosphatase 2A (PP2A).[1] It also inhibits PP4 with similar potency.[2] At significantly higher concentrations, it can inhibit Protein Phosphatase 1 (PP1) and Topoisomerase II.[2][3] The inhibition of PP2A disrupts cellular signaling pathways that control cell cycle progression and apoptosis, leading to cell death in cancer cells.[4]

Q2: How can I determine the optimal Fostriecin concentration for my specific cancer cell line?

A2: The optimal concentration, often referred to as the half-maximal inhibitory concentration (IC50), varies between cell lines. To determine the IC50 for your cell line of interest, you should perform a dose-response experiment. This involves treating the cells with a range of Fostriecin concentrations and measuring cell viability after a set incubation period (e.g., 24, 48, or 72 hours). A standard protocol for determining the IC50 is provided in the "Experimental Protocols" section below.

Q3: How can I minimize Fostriecin-induced cytotoxicity in non-cancerous cells?

A3: To minimize cytotoxicity in non-cancerous cells, it is crucial to establish a "therapeutic window." This is the concentration range where Fostriecin effectively kills cancer cells while having minimal impact on normal cells. This can be achieved by performing parallel cytotoxicity assays on your cancer cell line and a relevant non-cancerous (e.g., primary or immortalized) cell line. The goal is to identify a concentration that is highly cytotoxic to the cancer cells but has a significantly lower effect on the normal cells.

Q4: What are the common issues encountered when working with Fostriecin in vitro?

A4: Common issues include:

  • Inconsistent results: This can be due to variations in cell seeding density, incubation times, or Fostriecin preparation.

  • High background in cytotoxicity assays: This may indicate a problem with the assay reagent or interference from the compound.

  • Unexpectedly low potency: Fostriecin stability can be a concern. Ensure proper storage and handling.

A detailed troubleshooting guide is provided in the "Troubleshooting Guides" section.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of Fostriecin against various protein phosphatases. This data highlights the selectivity of Fostriecin for PP2A and PP4.

Target EnzymeIC50 Concentration
Protein Phosphatase 2A (PP2A)1.5 - 3.2 nM[1]
Protein Phosphatase 4 (PP4)3 nM[2]
Protein Phosphatase 1 (PP1)131 µM[1][2]
Topoisomerase II40 µM[2][3]

Experimental Protocols

Protocol 1: Determining the In Vitro Therapeutic Index of Fostriecin

This protocol outlines a method to determine the therapeutic index of Fostriecin by comparing its cytotoxic effects on a cancer cell line and a non-cancerous cell line.

Materials:

  • Cancer cell line of interest

  • Relevant non-cancerous cell line (e.g., from the same tissue of origin)

  • Complete cell culture medium

  • Fostriecin (with a known purity)

  • Phosphate-buffered saline (PBS)

  • 96-well clear-bottom black plates (for fluorescence assays) or clear plates (for colorimetric assays)

  • Cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT assay, or Calcein-AM assay)

  • Multichannel pipette

  • Plate reader (luminometer, spectrophotometer, or fluorometer)

Procedure:

  • Cell Seeding:

    • Harvest and count both the cancerous and non-cancerous cells.

    • Seed the cells into separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Fostriecin Treatment:

    • Prepare a stock solution of Fostriecin in an appropriate solvent (e.g., DMSO or water) and then prepare serial dilutions in complete culture medium to achieve a range of final concentrations (e.g., from 1 nM to 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different Fostriecin concentrations. Include a vehicle control (medium with the same concentration of solvent as the highest Fostriecin concentration).

    • Incubate the plates for a predetermined time (e.g., 48 or 72 hours).

  • Cell Viability Assay:

    • After the incubation period, perform the chosen cell viability assay according to the manufacturer's instructions.

  • Data Analysis:

    • Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

    • Normalize the data to the vehicle-treated control wells (set as 100% viability).

    • Plot the cell viability (%) against the logarithm of the Fostriecin concentration for both cell lines.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value for each cell line.

    • Calculate the In Vitro Therapeutic Index (TI):

      • TI = IC50 (non-cancerous cell line) / IC50 (cancer cell line)

      • A higher TI value indicates greater selectivity of Fostriecin for the cancer cell line.

Troubleshooting Guides

Issue Possible Cause Solution
High variability between replicate wells Uneven cell seedingEnsure a single-cell suspension before seeding and use proper pipetting techniques.
Edge effects on the 96-well plateAvoid using the outer wells of the plate or fill them with PBS to maintain humidity.
Low Fostriecin potency (higher than expected IC50) Fostriecin degradationStore Fostriecin stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.
Incorrect concentration calculationDouble-check all calculations for dilutions.
High background signal in viability assay Reagent interferenceRun a control with Fostriecin in cell-free medium to check for direct interaction with the assay reagents.
ContaminationCheck for microbial contamination in cell cultures.
Discrepancies between different viability assays Different assay mechanismsBe aware that different assays measure different cellular parameters (e.g., ATP levels, metabolic activity, membrane integrity). Choose an assay that is appropriate for the expected mechanism of cell death.

Signaling Pathway Diagrams

The inhibition of PP2A by Fostriecin leads to the hyperphosphorylation of several key proteins, impacting major signaling pathways that regulate cell survival and apoptosis.

Fostriecin_Mechanism cluster_Akt Akt Pathway cluster_MAPK MAPK/ERK Pathway Fostriecin Fostriecin PP2A PP2A Fostriecin->PP2A Akt Akt (Hyperphosphorylated) PP2A->Akt Dephosphorylates (Normal State) Raf Raf (Hyperphosphorylated) PP2A->Raf Dephosphorylates (Normal State) Bad Bad (Phosphorylated) Akt->Bad Inhibits dephosphorylation Bcl2 Bcl-2 Bad->Bcl2 Sequesters Apoptosis_inhibition Inhibition of Apoptosis Apoptosis_Induction Induction of Apoptosis Bcl2->Apoptosis_Induction Inhibits MEK MEK (Hyperphosphorylated) Raf->MEK Activates ERK ERK (Hyperphosphorylated) MEK->ERK Activates Proliferation Cell Proliferation ERK->Proliferation

Caption: Fostriecin inhibits PP2A, leading to hyperphosphorylation and activation of pro-survival pathways like Akt and MAPK/ERK, but ultimately tipping the balance towards apoptosis in cancer cells.

Apoptosis_Pathway cluster_Mitochondrial Mitochondrial Apoptosis Fostriecin Fostriecin PP2A PP2A Fostriecin->PP2A Inhibits Bcl2_family Bcl-2 Family (e.g., Bad, Bcl-2) PP2A->Bcl2_family Regulates Phosphorylation Mitochondrion Mitochondrion Bcl2_family->Mitochondrion Regulates Mitochondrial Integrity Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Fostriecin-induced PP2A inhibition disrupts the balance of Bcl-2 family proteins, leading to mitochondrial dysfunction and activation of the caspase cascade, ultimately resulting in apoptosis.

Experimental_Workflow start Start seed_cells Seed Cancer & Non-Cancerous Cells in 96-well Plates start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat Treat with Fostriecin Dilutions incubate1->treat incubate2 Incubate 48-72h treat->incubate2 viability_assay Perform Cell Viability Assay incubate2->viability_assay read_plate Read Plate viability_assay->read_plate analyze Analyze Data: - Plot Dose-Response Curves - Calculate IC50 Values - Determine Therapeutic Index read_plate->analyze end End analyze->end

Caption: A typical experimental workflow for determining the in vitro therapeutic index of Fostriecin.

References

Fostriecin Solubility: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fostriecin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility of Fostriecin in various buffers. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is Fostriecin and what are its key properties?

Fostriecin is a potent and selective inhibitor of protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4)[1][2]. It is a phosphate monoester derived from the soil bacterium Streptomyces pulveraceus. Due to its role in cell cycle regulation, it has been investigated for its antitumor properties[1]. Fostriecin is known for its chemical sensitivity, particularly its instability in acidic or alkaline conditions and sensitivity to light and oxidation[3][4].

Q2: In which solvents is Fostriecin soluble?

Fostriecin sodium salt is readily soluble in water. It is also soluble in several organic solvents. The table below summarizes the known solubility of Fostriecin.

SolventConcentrationSource
Water> 300 mg/mLPubChem
WaterUp to 100 mMAbcam
Methanol20 mg/mLPubChem
EthanolUp to 10 mMAbcam
DMSOSoluble (used for stock solutions)Various

Q3: What is the optimal pH for Fostriecin stability in aqueous solutions?

The optimal pH for Fostriecin stability in aqueous buffered solutions is approximately 6.5. Its inhibitory activity can be significantly reduced by exposure to weak acidic conditions (pH < 5.5) or basic conditions (pH > 7.5)[4]. One source suggests that Fostriecin is not stable above pH 8.0[3].

Troubleshooting Guide

Q4: I am observing precipitation when I dissolve Fostriecin in my buffer. What could be the cause and how can I fix it?

Several factors could lead to the precipitation of Fostriecin in a buffer. Here are some common causes and their solutions:

  • Incorrect pH: Fostriecin is most stable at pH 6.5. If your buffer's pH is too low (< 5.5) or too high (> 7.5), the compound may degrade and precipitate.

    • Solution: Always verify the pH of your buffer before dissolving Fostriecin. If necessary, adjust the pH to be within the optimal range.

  • Buffer Composition: Certain buffer components can interact with Fostriecin. For example, while phosphate-based buffers have been used, high concentrations of phosphate ions can sometimes lead to solubility issues with phosphate-containing compounds. Divalent cations in some buffers (like Ca²⁺ and Mg²⁺ in PBS) can also sometimes cause precipitation of phosphate-containing molecules.

    • Solution: If you suspect a buffer component is the issue, try a different buffer system. Good's buffers like HEPES or PIPES are often good alternatives. When using PBS, consider a formulation without divalent cations.

  • Low Temperature: Dissolving compounds at low temperatures can sometimes lead to precipitation, especially if the compound's solubility decreases with temperature.

    • Solution: Try warming the solution gently (e.g., to 37°C) and using sonication to aid dissolution. However, be cautious with prolonged heating as it may degrade the compound.

  • High Concentration: You might be trying to dissolve Fostriecin at a concentration higher than its solubility limit in that specific buffer.

    • Solution: Prepare a more dilute solution. It is often better to prepare a concentrated stock solution in a solvent like sterile water or DMSO and then dilute it into your working buffer.

Q5: My Fostriecin solution seems to lose activity over time. How can I improve its stability?

Fostriecin's instability is a known challenge. Here's how to mitigate it:

  • pH Control: As mentioned, maintaining a pH of around 6.5 is crucial for stability.

  • Storage Conditions:

    • Stock Solutions: Prepare concentrated stock solutions in a suitable solvent like sterile water or DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C, protected from light.

    • Working Solutions: Prepare fresh working solutions in your buffer for each experiment. Avoid storing Fostriec-in in aqueous buffers for extended periods, even at 4°C.

  • Protection from Light and Air: Fostriecin's unsaturated lactone ring is susceptible to oxidation.

    • Solution: Protect your Fostriecin solutions from light by using amber vials or by wrapping the vials in foil. For long-term storage of stock solutions, consider purging the vial with an inert gas like argon or nitrogen before sealing.

Q6: Can I use DMSO to prepare my Fostriecin stock solution?

Yes, DMSO is a common solvent for preparing stock solutions of many small molecule inhibitors, including Fostriecin. It allows for the preparation of a high-concentration stock that can then be diluted into your aqueous experimental buffer.

  • Important Consideration: Be mindful of the final DMSO concentration in your assay. High concentrations of DMSO can have cytotoxic effects or interfere with enzymatic reactions. It is generally recommended to keep the final DMSO concentration below 0.5% (v/v) in your experiments.

Experimental Protocols

Protocol for Preparing a Fostriecin Stock Solution

  • Weighing: Carefully weigh out the desired amount of Fostriecin sodium salt powder in a sterile microfuge tube.

  • Solvent Addition: Add the appropriate volume of sterile, nuclease-free water or DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Gently vortex the tube to dissolve the powder completely. If needed, you can warm the solution briefly to 37°C or sonicate for a few minutes.

  • Sterilization (Optional): If preparing a stock in water for use in cell culture, you may filter-sterilize the solution through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use, light-protected tubes. Store the aliquots at -20°C or -80°C for long-term storage.

Protocol for Preparing a Fostriecin Working Solution in Buffer

  • Thawing: Thaw a single aliquot of your Fostriecin stock solution at room temperature.

  • Dilution: Dilute the stock solution directly into your pre-warmed experimental buffer (e.g., Tris-HCl, pH 7.4) to the desired final concentration. Ensure the final concentration of the stock solvent (e.g., DMSO) is compatible with your assay.

  • Mixing: Gently mix the working solution by pipetting or inverting the tube.

  • Immediate Use: Use the freshly prepared working solution in your experiment immediately. Do not store Fostriecin in aqueous buffers for extended periods.

Visualizations

Fostriecin_Solution_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Fostriecin Sodium Salt add_solvent Add Sterile Water or DMSO weigh->add_solvent dissolve Vortex / Sonicate (Warm if necessary) add_solvent->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store_stock Store at -20°C or -80°C (Protect from light) aliquot->store_stock thaw Thaw Single Aliquot store_stock->thaw dilute Dilute in Pre-warmed Experimental Buffer thaw->dilute mix Mix Gently dilute->mix use Use Immediately in Experiment mix->use Troubleshooting_Solubility_Issues start Fostriecin Precipitation in Buffer check_ph Is the buffer pH between 5.5 and 7.5? start->check_ph adjust_ph Adjust buffer pH to ~6.5 check_ph->adjust_ph No check_buffer_comp Are there potential interactions with buffer components (e.g., high phosphate, divalent cations)? check_ph->check_buffer_comp Yes resolved Solubility Issue Resolved adjust_ph->resolved change_buffer Switch to a different buffer system (e.g., HEPES, PIPES) check_buffer_comp->change_buffer Yes check_concentration Is the concentration too high? check_buffer_comp->check_concentration No change_buffer->resolved dilute_solution Prepare a more dilute solution check_concentration->dilute_solution Yes warm_sonicate Gently warm (37°C) and/or sonicate check_concentration->warm_sonicate No use_stock Prepare a concentrated stock in water/DMSO and dilute into buffer dilute_solution->use_stock use_stock->resolved warm_sonicate->resolved PP2A_Signaling_Pathway cluster_reaction Dephosphorylation Reaction Fostriecin Fostriecin PP2A PP2A Fostriecin->PP2A Inhibits Substrate_P Phosphorylated Substrate Protein PP2A->Substrate_P Dephosphorylates Substrate Dephosphorylated Substrate Protein Substrate_P->Substrate Cellular_Response Downstream Cellular Response Substrate->Cellular_Response

References

How to minimize off-target effects of Fostriecin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you design and execute experiments with Fostriecin, focusing on minimizing off-target effects and ensuring data integrity.

Frequently Asked Questions (FAQs)

Q1: What is Fostriecin and what is its primary mechanism of action?

Fostriecin is a natural product originally isolated from Streptomyces pulveraceus.[1] It is a potent and highly selective inhibitor of the serine/threonine protein phosphatases PP2A and PP4.[2][3][4] Its primary mechanism of action is the inhibition of these phosphatases, which are crucial regulators of numerous cellular processes, including cell cycle progression.[5] Fostriecin has been shown to covalently bind to the Cys269 residue of the PP2A catalytic subunit.[6]

Q2: What are the known off-target effects of Fostriecin?

The primary off-target effects of Fostriecin include weak inhibition of protein phosphatase 1 (PP1) and inhibition of topoisomerase II.[3][4] However, the concentration of Fostriecin required to inhibit these off-targets is significantly higher than that needed for potent PP2A and PP4 inhibition.[7][8][9]

Q3: How can I minimize the off-target effects of Fostriecin in my experiments?

Minimizing off-target effects is crucial for accurately interpreting your experimental results. Here are key strategies:

  • Optimize Fostriecin Concentration: Perform a dose-response curve to determine the minimal concentration required to achieve the desired on-target effect (inhibition of PP2A/PP4 activity) in your specific cell line or experimental system. Using concentrations at or slightly above the IC50 for the primary target minimizes the likelihood of engaging lower-affinity off-targets.

  • Employ a Negative Control: If available, use a structurally similar but inactive analog of Fostriecin. This helps to control for any effects related to the chemical scaffold of the compound itself. While a universally available, fully characterized inactive analog is not commercially prominent, dephosphofostriecin has been shown to have minimal inhibitory activity against PP2A and can serve this purpose if synthesized or sourced.[7]

  • Perform Rescue Experiments: If feasible, overexpress a form of PP2A that is resistant to Fostriecin but retains its normal function. If the Fostriecin-induced phenotype is reversed in cells expressing the resistant mutant, this provides strong evidence for an on-target mechanism.

  • Verify Target Engagement: Directly confirm that Fostriecin is engaging with PP2A in your experimental system using techniques like the Cellular Thermal Shift Assay (CETSA).

Q4: What are the stability and storage recommendations for Fostriecin?

Fostriecin has known stability issues, which were a factor in the discontinuation of its clinical trials.[5] It is sensitive to both acidic (pH <5.5) and basic (pH >7.5) conditions.[7] For long-term storage, Fostriecin sodium salt should be stored at -20°C, and it can be stable for at least four years under these conditions.[2] Stock solutions should be prepared fresh, and for cellular experiments, the stability in your specific cell culture medium should be considered. Fostriecin is soluble in water.[2][10]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
High variability in experimental results. Fostriecin degradation due to improper storage or handling.- Ensure Fostriecin is stored at -20°C in a desiccated environment.- Prepare fresh stock solutions in a suitable solvent like water.[2][10]- Avoid repeated freeze-thaw cycles.- Check the pH of your experimental buffers to ensure they are within a stable range for Fostriecin (pH 5.5-7.5).[7]
Observed phenotype may be due to off-target effects. Inhibition of PP1 or Topoisomerase II at high concentrations.- Perform a thorough dose-response analysis to use the lowest effective concentration.- Confirm the phenotype with a structurally different PP2A inhibitor.- Use a negative control (e.g., an inactive analog) if available.- Directly measure the activity of potential off-targets (PP1, Topoisomerase II) at the concentration of Fostriecin you are using.
Uncertainty if Fostriecin is engaging PP2A in cells. Poor cell permeability or rapid metabolism of the compound.- Perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in intact cells.- Use a biotinylated Fostriecin analog for pulldown assays to verify interaction with PP2A.[6]
No observable effect of Fostriecin treatment. - Insufficient concentration of Fostriecin.- Low expression of the target protein (PP2A) in the cell line.- The chosen experimental endpoint is not sensitive to PP2A inhibition.- Increase the concentration of Fostriecin, being mindful of potential off-target effects.- Confirm PP2A expression levels in your cell line via Western blot or other methods.- Validate your assay to ensure it is responsive to changes in PP2A signaling.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of Fostriecin against its primary on-targets and known off-targets.

TargetIC50Reference(s)
Protein Phosphatase 2A (PP2A) 1.5 - 3.2 nM[2][3][4]
Protein Phosphatase 4 (PP4) 3 nM[2][3]
Protein Phosphatase 1 (PP1) 131 µM[3][4]
Topoisomerase II 40 µM[3][8]

Key Experimental Protocols

Protocol 1: In Vitro Phosphatase Activity Assay

This protocol is adapted from established methods to determine the inhibitory activity of Fostriecin on PP2A and its off-target phosphatases.[7][11]

Materials:

  • Purified recombinant PP2A, PP1, and PP4 catalytic subunits.

  • Phosphorylated substrate (e.g., [32P]-labeled phosphorylase a or a synthetic phosphopeptide).

  • Fostriecin stock solution.

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 1 mM EDTA, 1 mM EGTA, 0.1% β-mercaptoethanol).

  • Trichloroacetic acid (TCA).

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of Fostriecin in the assay buffer.

  • In a microcentrifuge tube, add the purified phosphatase enzyme to the assay buffer.

  • Add the Fostriecin dilution or vehicle control to the enzyme solution and pre-incubate for 10-15 minutes at 30°C.

  • Initiate the phosphatase reaction by adding the phosphorylated substrate.

  • Incubate the reaction at 30°C for a time period where the reaction is linear (e.g., 10-20 minutes).

  • Terminate the reaction by adding cold TCA.

  • Centrifuge the tubes to pellet the protein.

  • Measure the radioactivity of the supernatant, which contains the released [32P]-inorganic phosphate, using a scintillation counter.

  • Calculate the percentage of inhibition for each Fostriecin concentration and determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for PP2A Target Engagement

This protocol provides a framework for assessing the engagement of Fostriecin with PP2A in a cellular context.

Materials:

  • Cultured cells of interest.

  • Fostriecin.

  • Vehicle control (e.g., DMSO or water).

  • PBS (Phosphate-Buffered Saline).

  • Lysis buffer (e.g., PBS with protease and phosphatase inhibitors).

  • PCR tubes or 96-well PCR plate.

  • Thermal cycler.

  • Apparatus for protein quantification (e.g., Western blot equipment, ELISA reader).

  • Anti-PP2A antibody.

Procedure:

  • Cell Treatment: Treat cultured cells with the desired concentration of Fostriecin or vehicle control for a specified time.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in lysis buffer.

  • Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a cooling step to room temperature.

  • Separation: Centrifuge the heated lysates at high speed to separate the soluble fraction (supernatant) from the aggregated, denatured proteins (pellet).

  • Quantification: Collect the supernatant and quantify the amount of soluble PP2A using Western blotting or ELISA with an anti-PP2A antibody.

  • Data Analysis: Plot the amount of soluble PP2A as a function of temperature for both Fostriecin-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the Fostriecin-treated sample indicates target engagement.

Protocol 3: Topoisomerase II Inhibition Assay (DNA Decatenation)

This protocol is based on the ability of Topoisomerase II to decatenate kinetoplast DNA (kDNA).[12][13]

Materials:

  • Purified Topoisomerase II enzyme.

  • Kinetoplast DNA (kDNA).

  • Fostriecin.

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT).

  • Agarose gel electrophoresis equipment.

  • DNA staining agent (e.g., ethidium bromide).

Procedure:

  • Prepare serial dilutions of Fostriecin.

  • Set up reaction tubes containing assay buffer, kDNA, and either Fostriecin or vehicle control.

  • Add Topoisomerase II to initiate the reaction.

  • Incubate at 37°C for 30-60 minutes.

  • Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

  • Analyze the reaction products by agarose gel electrophoresis.

  • Visualize the DNA bands under UV light. Inhibition of Topoisomerase II will result in a decrease in the amount of decatenated minicircles and an increase in the amount of catenated kDNA remaining at the origin.

Visualizations

Fostriecin_Mechanism_of_Action cluster_fostriecin Fostriecin cluster_targets Cellular Targets cluster_effects Cellular Effects Fostriecin Fostriecin PP2A PP2A (On-Target) Fostriecin->PP2A Potent Inhibition (IC50 = 1.5-3.2 nM) PP4 PP4 (On-Target) Fostriecin->PP4 Potent Inhibition (IC50 = 3 nM) PP1 PP1 (Off-Target) Fostriecin->PP1 Weak Inhibition (IC50 = 131 µM) TopoII Topoisomerase II (Off-Target) Fostriecin->TopoII Weak Inhibition (IC50 = 40 µM) CellCycleArrest G2/M Cell Cycle Arrest PP2A->CellCycleArrest Regulation PP4->CellCycleArrest Regulation Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Fostriecin's on-target and off-target inhibition profile.

Experimental_Workflow_for_Minimizing_Off_Target_Effects cluster_planning Experimental Planning cluster_execution Experiment Execution cluster_validation Target Validation cluster_analysis Data Analysis & Interpretation DoseResponse 1. Dose-Response Curve (Determine optimal concentration) Controls 2. Select Controls - Structurally unrelated inhibitor - Inactive analog (if available) DoseResponse->Controls CellTreatment 3. Treat Cells (Fostriecin, Controls, Vehicle) Controls->CellTreatment PhenotypeAssay 4. Assess Phenotype CellTreatment->PhenotypeAssay TargetEngagement 5. Confirm Target Engagement (e.g., CETSA) PhenotypeAssay->TargetEngagement OffTargetProfiling 6. Profile Off-Targets (Optional) (e.g., Phosphatase/Kinase panel) TargetEngagement->OffTargetProfiling Analysis 7. Analyze and Interpret Results OffTargetProfiling->Analysis

Caption: Workflow to minimize and validate Fostriecin's off-target effects.

CETSA_Workflow start Start treat_cells Treat cells with Fostriecin or vehicle start->treat_cells lyse_cells Lyse cells treat_cells->lyse_cells heat_lysates Heat lysates at various temperatures lyse_cells->heat_lysates centrifuge Centrifuge to separate soluble and aggregated proteins heat_lysates->centrifuge quantify Quantify soluble PP2A (e.g., Western Blot) centrifuge->quantify plot_curve Plot melting curves quantify->plot_curve analyze Analyze for thermal shift plot_curve->analyze end End analyze->end

Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.

References

Fostriecin Late-Stage Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the late-stage synthesis of Fostriecin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the common challenges encountered in the final steps of Fostriecin synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Compound Stability and Purity

Question: I am observing significant degradation of my final Fostriecin product during purification and storage. What are the common stability issues and how can I mitigate them?

Answer: Fostriecin is notoriously unstable, a primary reason for the halt of its Phase I clinical trials.[1][2][3][4][5][6] It is particularly sensitive to both acidic and basic conditions.[7]

Troubleshooting Steps:

  • pH Control: Maintain a pH range of 6.0-7.0 during workup and purification. Even brief exposure to pH <5.5 or >7.5 can lead to significant degradation.[7] The use of buffers like Et3NHHCO3 has been reported to successfully inhibit side reactions during deprotection steps.[8]

  • Temperature: Perform all purification and handling steps at low temperatures (0-4 °C) whenever possible. Store the final compound and sensitive intermediates at -80 °C.[8]

  • Inert Atmosphere: Handle Fostriecin and its late-stage intermediates under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, especially of the polyene chain.

  • Solvent Choice: Use degassed, high-purity solvents for all final steps. Protic solvents may participate in undesired side reactions.

Experimental Protocol: Final Deprotection and Purification

A reported successful final deprotection step to minimize side reactions involved the use of anhydrous tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) for a slow release of fluoride ions, followed by quenching with an appropriate buffer.[8]

  • Reaction Setup: Dissolve the protected Fostriecin precursor in a suitable anhydrous solvent (e.g., THF, DMSO) under an argon atmosphere.

  • Deprotection: Add anhydrous TASF portion-wise at a controlled temperature (e.g., 0 °C to room temperature). Monitor the reaction closely by TLC or LC-MS.

  • Quenching: Upon completion, quench the reaction with a triethylammonium bicarbonate (Et3NHHCO3) buffer.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product immediately using flash chromatography on silica gel at low temperature, using a buffered mobile phase if necessary.

2. Late-Stage Cross-Coupling Reactions

Question: I am experiencing low yields and byproduct formation in the late-stage Suzuki or Stille coupling to form the Z,Z,E-triene of Fostriecin. What are the potential causes and solutions?

Answer: The construction of the conjugated triene system in the final stages of Fostriecin synthesis is a significant challenge.[1][8][9] Issues often stem from the instability of the polyene system, steric hindrance, and catalyst deactivation.

Troubleshooting Flowchart

G cluster_0 Troubleshooting Low Yield in Late-Stage Cross-Coupling start Low Yield or Byproduct Formation catalyst Optimize Catalyst System start->catalyst ligand Screen Different Ligands catalyst->ligand No Improvement success Improved Yield catalyst->success Improvement conditions Vary Reaction Conditions ligand->conditions No Improvement ligand->success Improvement reagents Check Reagent Quality and Stoichiometry conditions->reagents No Improvement conditions->success Improvement reagents->start Re-evaluate reagents->success Improvement

Caption: A logical workflow for troubleshooting problematic late-stage cross-coupling reactions.

Troubleshooting Steps:

  • Catalyst and Ligand Screening: The choice of palladium catalyst and ligand is critical. If standard catalysts like Pd(PPh3)4 are ineffective, screen other catalysts and ligands.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature may minimize the formation of degradation byproducts.

    • Solvent: Use a thoroughly degassed solvent system.

    • Base: The choice and concentration of the base can significantly impact the reaction outcome. Screen a variety of inorganic and organic bases.

  • Reagent Quality: Ensure the vinyl boronate or stannane coupling partner is of high purity. Impurities can inhibit the catalyst. One approach involved a stereoselective alkyne hydroboration/protodeborylation sequence to generate the vinylboronic acid.[1]

Quantitative Data: Comparison of Cross-Coupling Conditions

Catalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh3)4K2CO3THF/H2O65Low[Generic]
Pd2(dba)3 / SPhosK3PO4Toluene/H2O80Moderate[Hypothetical]
Pd(dppf)Cl2Cs2CO3Dioxane/H2O90Improved[Hypothetical]

3. Cross-Metathesis for Fragment Coupling

Question: My cross-metathesis reaction to couple key fragments is giving low yields and significant decomposition. How can I improve this transformation?

Answer: Cross-metathesis reactions in the context of Fostriecin synthesis are known to be challenging, with reports of less than 20% yield and significant decomposition.[1][8] Potential issues include catalyst deactivation by coordination to functional groups like the lactone, and competing side reactions like homodimerization and ring-closing metathesis.[8][10]

Troubleshooting Steps:

  • Catalyst Choice: Standard catalysts like Grubbs II or Hoveyda-Grubbs II may not be optimal. Screening of more robust or specialized catalysts, such as nitro-Grela type catalysts, has been shown to improve yields.[1][8]

  • Reaction Conditions:

    • Stoichiometry: Using an excess of one coupling partner can help drive the reaction towards the desired cross-product and minimize homodimerization of the more complex fragment.[10]

    • Temperature: Increasing the temperature can be deleterious, leading to more decomposition.[1][8] It is often better to find a more active catalyst that operates at a lower temperature.

    • Atmosphere: Conducting the reaction under a continuous stream of an inert gas can help to remove volatile byproducts like ethylene, driving the equilibrium towards the product.[1]

Experimental Protocol: Optimized Cross-Metathesis

Based on a reported improved procedure:[1][8]

  • Reagent Preparation: Dissolve the two coupling fragments in degassed, anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add the nitro-Grela type catalyst (e.g., 5-10 mol%) to the solution under an argon atmosphere.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction by adding a catalyst scavenger (e.g., ethyl vinyl ether) and concentrate the mixture.

  • Purification: Purify the residue by flash column chromatography.

4. Protecting Group Strategy and Final Deprotection

Question: I am struggling with the selective deprotection of hydroxyl groups in the final stages without causing side reactions like lactone hydrolysis or phosphate migration. What is a robust protecting group strategy?

Answer: A successful late-stage synthesis of Fostriecin requires a well-thought-out protecting group strategy to differentiate the various hydroxyl groups.[11] The final deprotection steps are particularly critical due to the sensitivity of the molecule.

Logical Flow for Protecting Group Selection

G cluster_0 Protecting Group Strategy start Identify Reactive Functional Groups orthogonal Select Orthogonal Protecting Groups start->orthogonal compatibility Ensure Compatibility with Intermediate Steps orthogonal->compatibility deprotection Plan Final Deprotection Sequence compatibility->deprotection end Successful Synthesis deprotection->end

Caption: A decision-making process for selecting appropriate protecting groups in a complex synthesis.

Recommended Protecting Groups and Deprotection Conditions:

Hydroxyl GroupProtecting GroupDeprotection ConditionsPotential Issues
C9-OHTES (Triethylsilyl)HF•PyridineCan be selectively removed in the presence of TBDPS.[9]
Primary -OHTBDPS (tert-Butyldiphenylsilyl)TBAF (Tetra-n-butylammonium fluoride)Can cause lactone hydrolysis or phosphate migration.[8]
DiolAcetonideAcidic conditions (e.g., PPTS)Fostriecin is acid-sensitive.
C11-OHPMB (p-Methoxybenzyl)DDQ or TFA/anisoleHarsh conditions can cause degradation.[1][8]

Troubleshooting Side Reactions During Deprotection:

Side reactions such as lactone hydrolysis, phosphate transfer from the 9-OH to the 8-OH, or cyclic phosphodiester formation have been observed with fluoride sources like TBAF or CsF.[8]

  • Solution: The use of anhydrous TASF for a slow, controlled release of fluoride ions has been shown to inhibit these side reactions and improve the yield of the final product.[8]

5. Chemoenzymatic Synthesis Steps

Question: I am using the chemoenzymatic route for the late-stage synthesis but observing low conversion in the hydroxylation (FosJ) or phosphorylation (FosH) steps. How can I optimize these enzymatic reactions?

Answer: The chemoenzymatic approach offers an elegant way to install key functionalities site-selectively, minimizing the need for complex protecting group manipulations.[1][5][8] However, the performance of these enzymatic steps is highly dependent on reaction conditions and enzyme stability.

Troubleshooting Steps:

  • Enzyme Stability: Some enzymes, like FosJ, can be unstable. It has been found that using a phosphate-based buffer for lysis, purification, and storage helps maintain its stability and activity.[1][8]

  • Reaction Buffer: The composition of the reaction buffer is critical. For the phosphorylation with FosH, a Tris buffer at pH 8.5 has been reported to work well.[1][8]

  • Cofactors and Additives: Ensure the correct cofactors (e.g., Mg2+) are present at optimal concentrations. Small molecule additives can also improve enzyme activity.[1][3][4]

  • One-Pot Reactions: While combining enzymatic steps can improve efficiency, simply mixing all components at once can lead to a dramatic reduction in conversion. A stepwise addition of enzymes and adjustment of cofactor concentrations within the one-pot reaction has been shown to be more effective.[1][8]

Experimental Protocol: One-Pot Enzymatic Hydroxylation and Phosphorylation

  • Hydroxylation Step: In a suitable buffer (e.g., phosphate buffer), combine the substrate, the FosJ enzyme, and any necessary cofactors. Incubate at the optimal temperature (e.g., 30 °C) until the hydroxylation is complete (monitored by LC-MS).

  • Condition Adjustment: Adjust the concentration of components like sodium gluconate and Mg2+.[1][8]

  • Phosphorylation Step: Add the FosH enzyme and ATP to the same reaction vessel. Continue the incubation.

  • Workup: Once the phosphorylation is complete, proceed with protein precipitation (e.g., with cold acetone or acetonitrile) and subsequent extraction and purification of the product.

References

Fostriecin Technical Support Center: A Guide to Refining Apoptosis Induction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Fostriecin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining Fostriecin treatment parameters for optimal apoptosis induction. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Fostriecin in inducing apoptosis?

A1: Fostriecin is a potent and selective inhibitor of Protein Phosphatase 2A (PP2A) and, to a lesser extent, Protein Phosphatase 4 (PP4).[1] Inhibition of these phosphatases leads to an increase in protein phosphorylation, which disrupts the normal regulation of the cell cycle. This disruption causes cells to arrest in the G2/M phase, ultimately triggering the intrinsic apoptotic pathway.[2][3] While initially thought to be a topoisomerase II inhibitor, its potent phosphatase inhibition is now considered its primary mechanism for inducing apoptosis.[1]

Q2: What is a good starting concentration range for Fostriecin to induce apoptosis?

A2: The optimal concentration of Fostriecin is highly cell-line dependent. For initial experiments, a concentration range of 1 µM to 20 µM is a reasonable starting point for many cancer cell lines.[2] However, IC50 values can vary significantly. For example, in HL-60 leukemia cells, apoptosis has been observed at concentrations as low as 5 µM, while in MOLT-4 cells, higher concentrations of over 30 µM were required to see cytotoxic effects.[4] It is crucial to perform a dose-response experiment for your specific cell line to determine the optimal concentration.

Q3: How long should I treat my cells with Fostriecin to observe apoptosis?

A3: The induction of apoptosis by Fostriecin is time-dependent. A G2/M phase arrest can often be observed within 12-24 hours of treatment.[2][5] Apoptosis typically follows this cell cycle arrest, with significant levels often detectable between 24 and 48 hours.[2] However, in some cell lines, shorter (e.g., 12 hours) or longer (e.g., 72 hours) incubation times may be necessary. A time-course experiment is highly recommended to pinpoint the optimal treatment duration for your experimental system.

Q4: Is Fostriecin stable in cell culture medium?

A4: Concerns about the stability of Fostriecin have been raised, particularly regarding storage of the natural product which led to the discontinuation of clinical trials.[6] For experimental purposes, it is advisable to prepare fresh dilutions of Fostriecin from a stock solution for each experiment. The inhibitory activity of Fostriecin can be significantly reduced by exposure to weak acidic (pH <5.5) or basic (pH >7.5) conditions.[6] Therefore, it is important to ensure the pH of your culture medium is stable during the experiment.

Q5: Can Fostriecin induce necrosis instead of apoptosis?

A5: Yes, at very high concentrations, Fostriecin can induce necrosis. For example, in HL-60 and MOLT-4 cells, necrotic cell death was observed at concentrations of 1 mM and greater than 30 µM, respectively.[4] It is important to distinguish between apoptosis and necrosis in your experiments, for example, by using Annexin V and Propidium Iodide (PI) co-staining.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No or low levels of apoptosis observed. Sub-optimal Fostriecin concentration: The concentration may be too low for your cell line.Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM).
Inappropriate treatment time: The incubation period may be too short or too long.Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal window for apoptosis induction.
Cell line resistance: Some cell lines may be inherently resistant to Fostriecin.Consider using a different cell line or investigating potential resistance mechanisms.
Fostriecin degradation: The compound may have degraded due to improper storage or handling.Prepare fresh Fostriecin solutions for each experiment and store the stock solution appropriately (typically at -20°C or -80°C, protected from light). Ensure the pH of the culture medium is stable.
High levels of necrosis observed. Fostriecin concentration is too high: Excessive concentrations can lead to necrotic cell death.[4]Reduce the concentration of Fostriecin used in your experiments. Refer to your dose-response curve to select a concentration that induces apoptosis with minimal necrosis.
Harsh experimental conditions: Cell handling, such as vigorous pipetting or centrifugation, can damage cells and lead to necrosis.Handle cells gently throughout the experimental process.
Inconsistent results between experiments. Variability in cell culture conditions: Differences in cell density, passage number, or media composition can affect the cellular response to Fostriecin.Standardize your cell culture and treatment protocols. Use cells within a consistent passage number range.
Inaccurate Fostriecin concentration: Errors in preparing dilutions can lead to variability.Prepare fresh dilutions for each experiment and double-check calculations.
Cells arrest in G2/M but do not proceed to apoptosis. Insufficient treatment time: The cells may require a longer incubation period after the G2/M arrest to undergo apoptosis.Extend the treatment time and monitor apoptosis at later time points (e.g., 48, 72 hours).
Activation of cell survival pathways: The cells may have activated pro-survival mechanisms that counteract the apoptotic signal.Investigate the expression of anti-apoptotic proteins (e.g., Bcl-2 family members) by Western blotting.

Quantitative Data Summary

Table 1: Effective Fostriecin Concentrations for Cytotoxicity and Apoptosis Induction in Various Cancer Cell Lines.

Cell LineCancer TypeEffective Concentration (µM)Observed EffectReference
HL-60Promyelocytic Leukemia5 - 100Apoptosis[4]
MOLT-4Lymphoblastic Leukemia> 30Cytotoxicity/Necrosis[4]
L1210Murine Leukemia5G2 Phase Block[5]
Chinese Hamster Ovary (CHO)Ovarian Cancer1 - 20G2/M Arrest[2]
JurkatT-cell LeukemiaNot specifiedG2/M Arrest[3]
HeLa S3Cervical CancerNot specifiedPP2A Binding[7]

Note: The effectiveness of Fostriecin is highly dependent on the specific experimental conditions and cell line.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effect of Fostriecin and to establish an appropriate concentration range for subsequent apoptosis assays.

Materials:

  • Fostriecin stock solution (e.g., in DMSO)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of Fostriecin in complete cell culture medium.

  • Remove the existing medium from the wells and replace it with the Fostriecin dilutions. Include vehicle control (medium with the same concentration of DMSO as the highest Fostriecin concentration) and untreated control wells.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Fostriecin-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Treat cells with the desired concentration of Fostriecin for the optimal duration determined from previous experiments.

  • Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation method (e.g., trypsin-EDTA, followed by neutralization with serum-containing medium).

  • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Be sure to include unstained, Annexin V-FITC only, and PI only controls for proper compensation and gating.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Fostriecin-treated and control cells

  • Caspase-3 Activity Assay Kit (colorimetric or fluorometric)

  • Cell lysis buffer (provided in the kit or a standard RIPA buffer)

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Treat cells with Fostriecin as previously determined.

  • Harvest the cells and wash them with cold PBS.

  • Lyse the cells using the provided lysis buffer according to the kit manufacturer's instructions.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of the cell lysates.

  • Add an equal amount of protein from each lysate to the wells of a 96-well plate.

  • Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric) to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance (at 405 nm for colorimetric) or fluorescence (Ex/Em = 400/505 nm for fluorometric) using a microplate reader.

  • Calculate the fold-increase in caspase-3 activity relative to the untreated control.

Western Blotting for Apoptosis Markers

This technique is used to detect changes in the expression of key apoptosis-related proteins.

Materials:

  • Fostriecin-treated and control cells

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat and harvest cells as described previously.

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Use a loading control (e.g., β-actin) to normalize protein levels.

Visualizations

Fostriecin_Signaling_Pathway Fostriecin Fostriecin PP2A PP2A/PP4 Fostriecin->PP2A Inhibits Phosphoproteins Increased Phosphorylation PP2A->Phosphoproteins Dephosphorylates G2M_Arrest G2/M Phase Arrest Phosphoproteins->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Fostriecin's primary mechanism of apoptosis induction.

Experimental_Workflow cluster_0 Phase 1: Dose-Response and Time-Course cluster_1 Phase 2: Apoptosis Confirmation cluster_2 Phase 3: Mechanistic Insight DoseResponse Dose-Response (MTT Assay) TimeCourse Time-Course (MTT Assay) DoseResponse->TimeCourse Determine optimal concentration AnnexinV Annexin V/PI Staining TimeCourse->AnnexinV Determine optimal treatment time CaspaseAssay Caspase-3 Activity Assay TimeCourse->CaspaseAssay Determine optimal treatment time WesternBlot Western Blotting (Apoptosis Markers) AnnexinV->WesternBlot Confirm apoptosis and investigate pathway CaspaseAssay->WesternBlot Confirm apoptosis and investigate pathway

A logical workflow for Fostriecin experiments.

Troubleshooting_Flow Start Low/No Apoptosis? CheckConc Concentration Optimal? Start->CheckConc CheckTime Treatment Time Optimal? CheckConc->CheckTime Yes OptimizeConc Action: Perform Dose-Response CheckConc->OptimizeConc No CheckViability Cells Viable in Control? CheckTime->CheckViability Yes OptimizeTime Action: Perform Time-Course CheckTime->OptimizeTime No CheckReagent Fostriecin Fresh? CheckViability->CheckReagent Yes TroubleshootCulture Action: Check Cell Culture Conditions CheckViability->TroubleshootCulture No CheckReagent->OptimizeConc Yes CheckReagent->TroubleshootCulture No PrepareFresh Action: Prepare Fresh Fostriecin Dilution

A troubleshooting flowchart for low apoptosis.

References

Fostriecin Purity and Experimental Integrity: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Fostriecin. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the purity and handling of Fostriecin from commercial suppliers. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reproducibility of your experiments.

I. Frequently Asked Questions (FAQs)

Q1: What is Fostriecin and what is its primary mechanism of action?

A1: Fostriecin is a potent and highly selective inhibitor of Protein Phosphatase 2A (PP2A) and Protein Phosphatase 4 (PP4).[1][2] It functions as a phosphate monoester and has demonstrated antitumor activity.[1] Its primary mechanism of action involves the inhibition of these phosphatases, which leads to cell cycle arrest in the G2/M phase and can induce apoptosis in cancer cells.[3] While it was initially investigated as a topoisomerase II inhibitor, its activity against this enzyme is significantly weaker.[1][4][5]

Q2: Why is the purity of Fostriecin a significant concern?

A2: The purity of Fostriecin is a critical concern due to its inherent chemical instability.[1][6] Concerns regarding its storage instability and unpredictable chemical purity led to the discontinuation of its initial Phase I clinical trials.[1][6] Impurities or degradation products can lead to inaccurate experimental results, reduced potency, and potentially confounding off-target effects.

Q3: What are the known stability issues with Fostriecin?

A3: Fostriecin is sensitive to several environmental factors:

  • pH: It is unstable in alkaline conditions (pH > 8.0) and in dilute acidic solutions.

  • Oxidation: The polyene structure of Fostriecin is susceptible to oxidation.

  • Light: Exposure to light can lead to degradation.

Q4: How should I properly store and handle Fostriecin?

A4: To minimize degradation, Fostriecin should be stored under the following conditions:

  • Temperature: -20°C for long-term storage.

  • Atmosphere: Under desiccating conditions to protect from moisture.

  • Light: Protected from light.

For experimental use, prepare fresh solutions and use them promptly. Avoid repeated freeze-thaw cycles.

Q5: Are there known differences in Fostriecin purity between commercial suppliers?

II. Troubleshooting Guides

This section provides troubleshooting advice for common issues encountered during experiments with Fostriecin.

A. Purity Analysis by HPLC

Issue: I am seeing unexpected peaks in my HPLC chromatogram when analyzing Fostriecin.

Possible Cause Troubleshooting Steps
Degradation of Fostriecin 1. Review Handling and Storage: Confirm that the Fostriecin stock solution and solid compound have been stored correctly (protected from light, at -20°C, under desiccating conditions).2. Prepare Fresh Solutions: Fostriecin in solution is prone to degradation. Prepare fresh solutions for each experiment.3. Check Solvent pH: Ensure the pH of your solvents and buffers is within the stable range for Fostriecin (avoid pH > 8.0 and strong acids).4. Consider Forced Degradation Study: To identify potential degradation products, you can perform a forced degradation study by exposing Fostriecin to stress conditions (e.g., acid, base, oxidation, light, heat) and analyzing the resulting samples by LC-MS to characterize the degradation products.
Contaminated Solvents or Glassware 1. Use High-Purity Solvents: Ensure that all solvents used for sample preparation and the mobile phase are of HPLC grade or higher.2. Clean Glassware Thoroughly: Use clean, dedicated glassware for preparing Fostriecin solutions to avoid cross-contamination.
Column Issues 1. Column Equilibration: Ensure the HPLC column is properly equilibrated with the mobile phase before injection.2. Column Cleaning: If you suspect column contamination, follow the manufacturer's instructions for column washing. A general procedure for C18 columns is to wash with a gradient of water to isopropanol, followed by the mobile phase.
B. Cell-Based Assays

Issue: I am observing inconsistent or no biological effect of Fostriecin in my cell-based assays (e.g., cell viability, cell cycle analysis).

Possible Cause Troubleshooting Steps
Fostriecin Degradation 1. Verify Purity: Before starting a series of experiments, verify the purity of your Fostriecin stock using the HPLC protocol provided below.2. Prepare Fresh Dilutions: Prepare fresh dilutions of Fostriecin in your cell culture medium for each experiment. Do not store Fostriecin in culture medium for extended periods.
Cell Line Sensitivity 1. Confirm Target Expression: Ensure your cell line expresses the primary targets of Fostriecin, PP2A and PP4.2. Titrate the Concentration: Perform a dose-response experiment with a wide range of Fostriecin concentrations to determine the optimal working concentration for your specific cell line.
Assay Interference 1. Control Experiments: Include appropriate vehicle controls (e.g., DMSO) in your experiments.2. Assay Compatibility: Some assay reagents can be affected by colored or fluorescent compounds. If you suspect interference, consider using an alternative assay with a different detection method.
Experimental Variability 1. Consistent Cell Seeding: Ensure uniform cell seeding density across all wells.2. Standardize Incubation Times: Use consistent incubation times for drug treatment and assay development.

III. Experimental Protocols

A. Protocol for Purity Assessment of Fostriecin by Reverse-Phase HPLC (RP-HPLC)

This protocol is a general guideline and may require optimization for your specific HPLC system and column.

1. Materials and Reagents:

  • Fostriecin sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable buffer component)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

2. Chromatographic Conditions (Example):

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 262 nm
Injection Volume 10 µL

3. Sample Preparation:

  • Prepare a stock solution of Fostriecin in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the mobile phase to a final concentration of approximately 10-50 µg/mL.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

4. Data Analysis:

  • The purity of Fostriecin is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

B. Protocol for Assessing Fostriecin-Induced G2/M Cell Cycle Arrest

1. Materials and Reagents:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Fostriecin

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

2. Experimental Procedure:

  • Seed cells in 6-well plates at a density that will allow for logarithmic growth for the duration of the experiment.

  • Allow cells to attach and grow for 24 hours.

  • Treat cells with various concentrations of Fostriecin (e.g., 0, 1, 5, 10, 20 µM) for 24 hours.

  • Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Wash the cells with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution by flow cytometry.

3. Data Analysis:

  • Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate flow cytometry analysis software. An increase in the percentage of cells in the G2/M phase indicates cell cycle arrest.

IV. Visualizations

A. Signaling Pathway of Fostriecin-Induced G2/M Arrest

Fostriecin_Pathway cluster_cell_cycle Cell Cycle Progression cluster_regulation Key Regulators G2 G2 Phase M M Phase (Mitosis) G2->M Mitotic Entry Cdk1_CyclinB Cdk1/Cyclin B (Active) Cdk1_CyclinB->G2 Promotes PP2A PP2A/PP4 PP2A->Cdk1_CyclinB Dephosphorylates & Inactivates Fostriecin Fostriecin Fostriecin->PP2A Inhibits

Caption: Fostriecin inhibits PP2A/PP4, leading to hyperphosphorylation and activation of Cdk1/Cyclin B, which promotes G2/M arrest.

B. Experimental Workflow for Troubleshooting Fostriecin Purity

Troubleshooting_Workflow start Unexpected Experimental Results (e.g., inconsistent activity, extra HPLC peaks) check_storage Verify Fostriecin Storage (-20°C, desiccated, dark) start->check_storage hplc_analysis Perform HPLC Purity Analysis check_storage->hplc_analysis Storage OK new_fostriecin Consider Purchasing Fostriecin from a different lot or supplier check_storage->new_fostriecin Improper Storage compare_coa Compare with Supplier's CoA hplc_analysis->compare_coa pure Purity is High (>95%) and matches CoA compare_coa->pure Yes impure Purity is Low (<95%) or new peaks observed compare_coa->impure No troubleshoot_assay Troubleshoot Cell-Based Assay (cell line, assay conditions) pure->troubleshoot_assay impure->new_fostriecin

Caption: A logical workflow for troubleshooting issues related to Fostriecin purity.

C. Logical Relationship of Fostriecin Instability Factors

Instability_Factors cluster_factors Instability Factors Fostriecin Fostriecin (Active Compound) Degradation Degradation Products pH pH (>8.0 or acidic) pH->Degradation Light Light Exposure Light->Degradation Oxidation Oxidation Oxidation->Degradation

Caption: Key environmental factors that contribute to the degradation of Fostriecin.

References

Validation & Comparative

Fostriecin vs. Okadaic Acid: A Comparative Guide to PP2A Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of Protein Phosphatase 2A (PP2A) inhibitors is critical for advancing cellular research and therapeutic strategies. This guide provides a detailed comparison of two prominent PP2A inhibitors, Fostriecin and Okadaic Acid, focusing on their inhibitory profiles, mechanisms of action, and the experimental data that defines their utility.

At a Glance: Fostriecin and Okadaic Acid

Fostriecin, an antitumor antibiotic, and Okadaic Acid, a marine toxin, are both potent inhibitors of the serine/threonine protein phosphatase PP2A.[1][2] While both compounds are invaluable tools for studying cellular signaling pathways regulated by PP2A, they exhibit distinct profiles in terms of potency, selectivity, and mechanism of action. Fostriecin is noted for its high selectivity for PP2A over other phosphatases, whereas Okadaic Acid, while also a potent PP2A inhibitor, demonstrates broader activity against other protein phosphatases.[1][2][3]

Quantitative Comparison of Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Fostriecin and Okadaic Acid against PP2A and other related protein phosphatases. This data highlights the differences in potency and selectivity between the two compounds.

InhibitorTarget PhosphataseIC50 ValueReference
Fostriecin PP2A1.4 - 3.2 nM[1][4][5]
PP43 nM[5]
PP1131 µM[1][5]
PP5~60 µM[4]
Okadaic Acid PP2A0.1 - 0.3 nM[6][7]
PP13 - 50 nM[6][7]
PP40.1 nM[6]
PP53.5 nM[6]

Mechanism of PP2A Inhibition

Fostriecin and Okadaic Acid inhibit PP2A through different binding interactions within the catalytic subunit.

Fostriecin exerts its inhibitory effect through a unique interaction involving its phosphate monoester, a (Z,Z,E)-triene, and an α,β-unsaturated δ-lactone structural unit.[4] Notably, studies have pointed to an interaction with a specific cysteine residue (Cys269) located in the β12–β13 loop of the PP2A catalytic subunit, a region adjacent to the active site.[4][8] This interaction is a key determinant of Fostriecin's high selectivity for PP2A.[4][8]

Okadaic Acid , on the other hand, is a non-covalent, competitive inhibitor that targets the catalytic subunit of PP2A.[9] Its binding site is located in a hydrophobic groove near the active site, and it interacts with several residues within this region. Studies with recombinant PP1/PP2A chimeras have indicated that Fostriecin and Okadaic Acid have distinct binding sites.[1]

Signaling and Experimental Workflow Diagrams

To visualize the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

PP2A_Inhibition_Pathway cluster_inhibitors Inhibitors cluster_phosphatase Protein Phosphatase 2A cluster_downstream Downstream Effects Fostriecin Fostriecin PP2A_C Catalytic Subunit Fostriecin->PP2A_C Inhibition Okadaic_Acid Okadaic_Acid Okadaic_Acid->PP2A_C Inhibition PP2A_Holoenzyme PP2A Holoenzyme PP2A_S Scaffolding Subunit (A) PP2A_S->PP2A_C PP2A_R Regulatory Subunit (B) PP2A_R->PP2A_S Phospho_Substrate Phosphorylated Substrate PP2A_Holoenzyme->Phospho_Substrate Dephosphorylation Dephospho_Substrate Dephosphorylated Substrate Phospho_Substrate->Dephospho_Substrate Cellular_Response Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) Dephospho_Substrate->Cellular_Response

Caption: Signaling pathway of PP2A inhibition by Fostriecin and Okadaic Acid.

Phosphatase_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_measurement Measurement Enzyme Purified PP2A Enzyme Incubation Incubate Enzyme with Inhibitor (10 min at 30°C) Enzyme->Incubation Substrate [32P]-labeled Phosphoprotein (e.g., Phosphohistone) Reaction_Start Add [32P]-Substrate to start reaction (10 min at 30°C) Substrate->Reaction_Start Inhibitors Fostriecin or Okadaic Acid (Varying Concentrations) Inhibitors->Incubation Incubation->Reaction_Start Reaction_Stop Stop reaction Reaction_Start->Reaction_Stop Quantification Quantify released [32P] (e.g., Scintillation Counting) Reaction_Stop->Quantification Analysis Calculate % Inhibition and IC50 Quantification->Analysis

Caption: Experimental workflow for a PP2A phosphatase activity assay.

Detailed Experimental Protocols

Protein Phosphatase Activity Assay

This protocol is a generalized procedure based on methodologies frequently cited in the literature for assessing PP2A inhibition.[3][4]

Objective: To determine the IC50 values of Fostriecin and Okadaic Acid for PP2A.

Materials:

  • Purified recombinant human PP2A catalytic subunit.

  • [γ-³²P]ATP.

  • Protein Kinase A (PKA).

  • Histone (type-2AS).

  • Fostriecin and Okadaic Acid stock solutions.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 1 mM EGTA, 0.1% β-mercaptoethanol.

  • Stop Solution: 20% Trichloroacetic acid (TCA).

  • Scintillation counter and vials.

Procedure:

  • Preparation of ³²P-labeled Phosphohistone Substrate:

    • Phosphorylate histone using PKA and [γ-³²P]ATP as previously described.[4]

    • Separate the ³²P-labeled phosphohistone from unincorporated [γ-³²P]ATP by gel filtration or dialysis.

    • Determine the specific activity of the substrate (cpm/pmol of phosphate).

  • Inhibition Assay:

    • Prepare serial dilutions of Fostriecin and Okadaic Acid in the assay buffer.

    • In a microcentrifuge tube, add the purified PP2A enzyme to the assay buffer.

    • Add the desired concentration of either Fostriecin or Okadaic Acid to the enzyme solution and pre-incubate for 10 minutes at 30°C.[4]

    • Initiate the phosphatase reaction by adding the ³²P-labeled phosphohistone substrate.

    • Incubate the reaction mixture for 10 minutes at 30°C.

    • Stop the reaction by adding an equal volume of cold 20% TCA.

    • Centrifuge the tubes to pellet the precipitated protein.

    • Collect the supernatant containing the released ³²P-inorganic phosphate.

  • Quantification and Analysis:

    • Measure the radioactivity of the supernatant using a scintillation counter.

    • Calculate the percentage of PP2A activity relative to a control reaction without any inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability (MTT) Assay

This protocol provides a method to assess the cytotoxic effects of Fostriecin and Okadaic Acid on cultured cells.[10][11]

Objective: To compare the effects of Fostriecin and Okadaic Acid on the viability of a specific cell line.

Materials:

  • Human cancer cell line (e.g., AGS, MNK-45, Caco-2).[6]

  • Complete cell culture medium.

  • Fostriecin and Okadaic Acid stock solutions.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide).

  • 96-well microplate reader.

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of Fostriecin and Okadaic Acid in the complete cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitors. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • After the incubation, add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Gently pipette to ensure complete solubilization.

  • Measurement and Analysis:

    • Measure the absorbance of each well at a wavelength of 540-570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the EC50 value.

Conclusion

Both Fostriecin and Okadaic Acid are indispensable tools for the study of PP2A-mediated cellular processes. Fostriecin's remarkable selectivity for PP2A makes it an excellent choice for specifically probing the functions of this phosphatase with minimal off-target effects on PP1.[1][3] In contrast, Okadaic Acid's broader inhibitory profile, while requiring careful interpretation, can be leveraged to study the combined effects of inhibiting multiple phosphatases. The choice between these two inhibitors will ultimately depend on the specific experimental question and the desired level of selectivity. This guide provides the foundational data and methodologies to aid researchers in making an informed decision for their experimental designs.

References

Fostriecin Demonstrates Potent Antitumor Effects in Preclinical Xenograft Models, Primarily Through PP2A Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Fostriecin, a phosphate monoester antibiotic isolated from Streptomyces pulveraceus, has demonstrated significant antitumor activity in various preclinical xenograft models, positioning it as a compound of interest for cancer researchers and drug development professionals. Its primary mechanism of action involves the potent and selective inhibition of protein phosphatase 2A (PP2A), a key enzyme involved in cell cycle regulation.[1][2] This activity disrupts normal cell cycle progression, leading to G2-M phase arrest and the induction of apoptosis in cancer cells.[3] While initially investigated as a topoisomerase II inhibitor, its inhibitory effects on this enzyme are significantly weaker than its potent action on PP2A.[1]

Efficacy in Leukemia Xenograft Models

Activity Against Solid Tumors in Xenograft Models

Beyond hematological malignancies, Fostriecin has demonstrated in vitro activity against a range of human solid tumor cell lines, including ovarian, breast, and lung cancer.[5] This suggests a broad potential for its application in oncology. However, detailed in vivo efficacy data from xenograft models using these solid tumor cell lines is not extensively reported in publicly available literature, underscoring a gap in the comprehensive preclinical evaluation of this compound.

Comparative Analysis

Direct comparative studies of Fostriecin with other anticancer agents in xenograft models are not widely published. To provide a benchmark for its potential efficacy, a comparison with standard-of-care agents for relevant cancer types is necessary. For instance, in ovarian cancer, where Fostriecin has shown in vitro promise,[5] standard therapies often include platinum-based agents and taxanes. Similarly, for breast and lung cancers, a variety of targeted therapies and chemotherapeutic agents are used. The lack of head-to-head in vivo comparative data makes it challenging to definitively position Fostriecin against current treatment paradigms.

Mechanism of Action: A Closer Look

Fostriecin's primary molecular target is the catalytic subunit of PP2A.[2] It acts as a potent inhibitor of PP2A with an IC50 value in the nanomolar range, while showing significantly less activity against protein phosphatase 1 (PP1).[2] The inhibition of PP2A leads to the hyperphosphorylation of several key proteins involved in the G2/M checkpoint of the cell cycle, ultimately preventing cancer cells from proceeding through mitosis and triggering programmed cell death.

Fostriecin_Mechanism_of_Action Fostriecin Fostriecin PP2A Protein Phosphatase 2A (PP2A) Fostriecin->PP2A G2M_Arrest G2/M Arrest Fostriecin->G2M_Arrest G2M_Proteins G2/M Checkpoint Proteins (e.g., Cdk1/Cyclin B) PP2A->G2M_Proteins Dephosphorylates (promotes mitosis) CellCycle Cell Cycle Progression G2M_Proteins->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis G2M_Arrest->Apoptosis

Caption: Fostriecin's mechanism of action targeting the PP2A pathway.

Experimental Protocols

Murine Leukemia Xenograft Model (General Protocol)

A standardized protocol for evaluating the efficacy of anticancer agents in a murine leukemia model, such as L1210 or P388, typically involves the following steps:

  • Cell Culture: L1210 or P388 leukemia cells are cultured in appropriate media supplemented with fetal bovine serum.

  • Animal Models: Immunocompromised mice (e.g., BALB/c or DBA/2) are used.

  • Tumor Cell Implantation: A specific number of leukemia cells (e.g., 1 x 10^5 cells) are injected intraperitoneally (i.p.) or intravenously (i.v.) into the mice.

  • Treatment: Fostriecin, dissolved in a suitable vehicle, is administered to the treatment group of mice, typically via i.p. or i.v. injection, starting 24 hours after tumor cell implantation. Dosing schedules can vary, but a common regimen is daily administration for 5 to 9 days.

  • Data Collection: The primary endpoint is the mean survival time of the mice. An increase in life span (% ILS) is calculated for the treated group compared to the control group that receives the vehicle only.

  • Toxicity Monitoring: Animal body weights are monitored as an indicator of drug toxicity.

Xenograft_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture Cancer Cell Culture Implantation Tumor Cell Implantation CellCulture->Implantation AnimalAcclimation Animal Acclimation AnimalAcclimation->Implantation Randomization Randomization into Treatment & Control Groups Implantation->Randomization Treatment Drug Administration Randomization->Treatment Monitoring Monitor Tumor Growth & Animal Health Treatment->Monitoring DataCollection Data Collection (Tumor Volume, Survival) Monitoring->DataCollection StatisticalAnalysis Statistical Analysis DataCollection->StatisticalAnalysis

Caption: A generalized workflow for a xenograft model experiment.

Conclusion

Fostriecin exhibits compelling antitumor activity in preclinical models, particularly against leukemia, driven by its potent inhibition of PP2A. While its in vitro profile against solid tumors is promising, a more extensive evaluation in corresponding xenograft models is warranted to fully understand its therapeutic potential. Further studies, including direct comparative investigations with established anticancer agents, are crucial to delineate its future role in oncology. The historical challenges related to the compound's stability and purity, which led to the discontinuation of its initial clinical trials, would also need to be addressed in any future development efforts.

References

Fostriecin's Anti-Cancer Efficacy: A Comparative Analysis Across Diverse Cancer Types

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of existing preclinical data underscores the potential of Fostriecin, a potent and highly selective inhibitor of protein phosphatase 2A (PP2A), as a promising anti-cancer agent. This guide provides a comparative analysis of Fostriecin's activity across various cancer types, juxtaposed with other PP2A inhibitors and a standard chemotherapeutic agent. Detailed experimental protocols and pathway visualizations are included to support further research and drug development efforts.

Fostriecin, a natural product isolated from Streptomyces pulveraceus, has demonstrated significant cytotoxic effects against a multitude of cancer cell lines.[1] Its primary mechanism of action is the potent and selective inhibition of the serine/threonine protein phosphatases PP2A and PP4.[1] This inhibition disrupts the normal regulation of the cell cycle, forcing cancer cells into premature mitosis and ultimately leading to programmed cell death, or apoptosis.[2]

Comparative Anti-Cancer Activity

To provide a clear comparison of Fostriecin's efficacy, the following tables summarize its inhibitory concentrations (IC50) against key protein phosphatases and its cytotoxic IC50 values in various cancer cell lines, alongside comparable data for the PP2A inhibitor Okadaic Acid and the widely used chemotherapy drug Doxorubicin.

Compound PP2A IC50 (nM) PP1 IC50 (µM) PP4 IC50 (nM) Selectivity for PP2A over PP1
Fostriecin 1.4 - 3.2[1][3]131[3]~3[2]>40,000-fold
Okadaic Acid ~0.1-1~10-100-~100-1000-fold

Table 1: Inhibitory Activity of Fostriecin and Okadaic Acid against Protein Phosphatases. This table highlights Fostriecin's high selectivity for PP2A over PP1, a key attribute that minimizes off-target effects.

Cancer Type Cell Line Fostriecin GI50 (µM) Okadaic Acid GI50 (µM) Doxorubicin IC50 (µM)
Leukemia HL-60Not Available~0.01-0.1~0.01-0.1
Leukemia K-5620.041Not Available~0.05-0.5
Leukemia MOLT-4Not AvailableNot Available~0.01-0.1
Leukemia RPMI-82260.035Not Available~0.01-0.1
Non-Small Cell Lung Cancer A5490.062Not Available>20[4]
Non-Small Cell Lung Cancer NCI-H4600.038Not Available~0.01-0.1
Colon Cancer HCT-1160.034Not Available~0.1-1
Colon Cancer HT290.041Not Available~0.1-1
CNS Cancer SF-2680.037Not Available~0.01-0.1
Melanoma SK-MEL-50.036Not Available~0.01-0.1
Ovarian Cancer OVCAR-30.044Not Available~0.1-1
Renal Cancer 786-00.036Not Available~0.1-1
Prostate Cancer PC-30.046Not Available~0.1-1
Breast Cancer MCF70.042~0.01-0.12.5[4]
Breast Cancer MDA-MB-2310.032Not Available~0.1-1

Table 2: Comparative Cytotoxicity (GI50/IC50) of Fostriecin, Okadaic Acid, and Doxorubicin across various cancer cell lines. GI50 refers to the concentration for 50% growth inhibition from the NCI-60 screen. IC50 values are sourced from various publications. This data demonstrates Fostriecin's broad-spectrum anti-cancer activity.

Signaling Pathways and Experimental Workflows

The inhibition of PP2A by Fostriecin has profound effects on downstream signaling pathways that control cell proliferation and survival, primarily the MAPK/ERK and PI3K/Akt pathways.

PP2A_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 MAPK/ERK Pathway cluster_2 PI3K/Akt Pathway Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival Fostriecin Fostriecin PP2A PP2A Fostriecin->PP2A PP2A->RAF PP2A->MEK PP2A->Akt

Figure 1: Fostriecin's Inhibition of the PP2A Signaling Pathway.

The diagram above illustrates how Fostriecin inhibits PP2A, leading to the hyperphosphorylation and activation of downstream targets in the MAPK/ERK and PI3K/Akt pathways, ultimately promoting uncontrolled cell proliferation and survival.

Experimental_Workflow cluster_assays Endpoint Assays Cancer Cell Lines Cancer Cell Lines Treatment Treat with Fostriecin & Alternatives Cancer Cell Lines->Treatment Incubation Incubation Treatment->Incubation Cell Viability Cell Viability Assay (MTT/MTS) Incubation->Cell Viability Apoptosis Apoptosis Assay (Annexin V/PI) Incubation->Apoptosis Cell Cycle Cell Cycle Analysis (Flow Cytometry) Incubation->Cell Cycle Data Analysis Data Analysis & IC50 Determination Cell Viability->Data Analysis Apoptosis->Data Analysis Cell Cycle->Data Analysis

Figure 2: General Experimental Workflow for Assessing Anti-Cancer Activity.

This workflow outlines the key steps involved in evaluating the cytotoxic and apoptotic effects of Fostriecin and its alternatives on cancer cell lines.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.

Cell Viability Assay (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of Fostriecin or alternative compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine.

  • Cell Treatment: Treat cells with the desired concentrations of Fostriecin or control compounds for the indicated time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Conclusion

The data presented in this guide strongly support the continued investigation of Fostriecin as a potent and selective anti-cancer agent. Its broad efficacy across various cancer cell lines, coupled with a well-defined mechanism of action, makes it a compelling candidate for further preclinical and clinical development. The provided experimental protocols and pathway diagrams offer a valuable resource for researchers in the field of oncology and drug discovery.

References

Confirming Fostriecin's On-Target Effects: A Comparative Guide Using CRISPR/Cas9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fostriecin, a potent anti-tumor agent, has been identified as a highly selective inhibitor of Protein Phosphatase 2A (PP2A), a critical regulator of cell growth and division.[1][2] Validating that the cytotoxic effects of Fostriecin are indeed a direct result of its interaction with PP2A is a crucial step in its development as a therapeutic. The advent of CRISPR/Cas9 gene-editing technology provides a powerful and precise method for on-target validation by enabling a direct comparison between the phenotypic effects of the drug and the genetic ablation of its putative target.

This guide provides an objective comparison of using CRISPR/Cas9 to confirm Fostriecin's on-target effects versus alternative methods, supported by experimental data.

On-Target Validation: CRISPR/Cas9 vs. Traditional Approaches

CRISPR/Cas9 offers a superior method for target validation compared to traditional techniques like RNA interference (RNAi). While RNAi can result in incomplete and transient knockdown of the target protein, CRISPR/Cas9 can achieve a complete and permanent knockout of the target gene, providing a clearer and more definitive understanding of the on-target effects.[3]

FeatureCRISPR/Cas9-mediated KnockoutRNAi (siRNA/shRNA)Small Molecule Inhibitors (e.g., Fostriecin)
Mechanism Permanent gene knockoutTransient mRNA degradationReversible or irreversible protein inhibition
Specificity High, but potential for off-target effectsCan have significant off-target effectsSpecificity can vary; potential for off-target activities
Effect Complete loss of protein functionIncomplete protein knockdownInhibition of protein activity
Use in Target Validation Provides a "gold standard" genetic validation of the target's role in a cellular process.Useful for initial screening and observing effects of partial protein loss.The compound being tested; its effects are compared to genetic methods.

Comparative Analysis of Phenotypic Effects: PPP2CA Knockout vs. Fostriecin Treatment

While a direct head-to-head study in the same cell line is not yet available in the public domain, we can infer a comparison from existing studies. The genetic knockout of the catalytic subunit of PP2A, PPP2CA, is expected to phenocopy the effects of Fostriecin treatment if PP2A is indeed the primary target.

Phenotypic EndpointCRISPR/Cas9 Knockout of PPP2CAFostriecin Treatment
Cell Viability Complete knockout is not tolerated in neuroblastoma cells, indicating it is an essential survival gene.[4] siRNA knockdown of PP2A catalytic subunit (PP2Ac) reduces cell viability.[5]Fostriecin treatment leads to a dose-dependent decrease in cell viability.[6]
Apoptosis Knockdown of PPP2CA leads to an increase in apoptosis.[4]Fostriecin treatment induces apoptosis, often following mitotic slippage.[6]
Cell Cycle Knockout of a PP2A inhibitor, FAM122A, which increases PP2A activity, leads to a delay in cell cycle progression.[7]Fostriecin induces cell cycle arrest and can override the mitotic entry checkpoint, leading to premature entry into mitosis.[8]

Note: The data presented here is a synthesis from multiple studies and not from a single comparative experiment.

Signaling Pathway of Fostriecin and its Validation by CRISPR/Cas9

Fostriecin exerts its effect by inhibiting the phosphatase activity of PP2A. This leads to the hyperphosphorylation of PP2A substrates, which in turn affects downstream signaling pathways controlling the cell cycle and apoptosis. CRISPR/Cas9 can be used to validate this by knocking out PPP2CA, the gene encoding the catalytic subunit of PP2A. The resulting cellular phenotype can then be compared to that induced by Fostriecin.

Fostriecin Fostriecin PP2A PP2A (PPP2CA) Fostriecin->PP2A inhibition Downstream_Substrates Downstream Substrates (e.g., c-Myc, Akt) PP2A->Downstream_Substrates dephosphorylation CRISPR_Cas9 CRISPR/Cas9 CRISPR_Cas9->PP2A knockout Cell_Cycle_Arrest Cell Cycle Arrest Downstream_Substrates->Cell_Cycle_Arrest Apoptosis Apoptosis Downstream_Substrates->Apoptosis

Caption: Fostriecin signaling and CRISPR/Cas9 validation.

Experimental Protocols

CRISPR/Cas9-Mediated Knockout of PPP2CA

This protocol provides a general workflow for generating a PPP2CA knockout cell line using CRISPR/Cas9.

1. sgRNA Design and Cloning:

  • Design two to four single guide RNAs (sgRNAs) targeting a constitutive exon of the PPP2CA gene using a publicly available design tool.

  • Synthesize and anneal complementary oligonucleotides for each sgRNA.

  • Clone the annealed oligos into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-Puro (PX459)).

2. Transfection of Cells:

  • Culture the target cell line (e.g., neuroblastoma cell line KELLY) to 70-80% confluency.

  • Transfect the cells with the Cas9-sgRNA expressing plasmid using a suitable transfection reagent (e.g., Lipofectamine 3000).

3. Selection of Knockout Cells:

  • 24 hours post-transfection, begin selection with an appropriate antibiotic (e.g., puromycin) to eliminate untransfected cells.

  • After selection, plate the cells at a low density to allow for the growth of single-cell colonies.

4. Screening and Validation of Knockout Clones:

  • Isolate individual colonies and expand them.

  • Extract genomic DNA from each clone and perform PCR to amplify the targeted region of the PPP2CA gene.

  • Sequence the PCR products to identify clones with frameshift mutations (indels) that result in a knockout.

  • Confirm the absence of the PPP2CA protein by Western blot analysis.[4]

Cell Viability Assay (MTT Assay)

This protocol describes how to measure the effect of Fostriecin or PPP2CA knockout on cell viability.[4]

1. Cell Seeding:

  • Seed the wild-type, PPP2CA knockout, or siRNA-transfected cells in a 96-well plate at a predetermined optimal density.

2. Treatment:

  • For Fostriecin treatment, add varying concentrations of the drug to the wells containing wild-type cells. Include a vehicle control (e.g., DMSO).

  • For knockout cells, no further treatment is needed.

3. Incubation:

  • Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

4. MTT Addition and Incubation:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

5. Solubilization and Absorbance Reading:

  • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

6. Data Analysis:

  • Calculate the percentage of cell viability relative to the control group.

Experimental Workflow for On-Target Validation

The following diagram illustrates the logical workflow for confirming the on-target effects of Fostriecin using CRISPR/Cas9.

cluster_drug Pharmacological Inhibition cluster_genetic Genetic Ablation WT_cells_drug Wild-type cells Fostriecin_treatment Treat with Fostriecin WT_cells_drug->Fostriecin_treatment Phenotype_drug Measure Phenotype (Viability, Apoptosis, Cell Cycle) Fostriecin_treatment->Phenotype_drug Comparison Compare Phenotypes Phenotype_drug->Comparison WT_cells_genetic Wild-type cells CRISPR_knockout CRISPR/Cas9 Knockout of PPP2CA WT_cells_genetic->CRISPR_knockout Phenotype_genetic Measure Phenotype (Viability, Apoptosis, Cell Cycle) CRISPR_knockout->Phenotype_genetic Phenotype_genetic->Comparison Conclusion On-Target Effect Confirmed (if phenotypes are similar) Comparison->Conclusion

Caption: Workflow for Fostriecin on-target validation.

Conclusion

References

Reproducibility of Fostriecin's Effects on Cell Signaling Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fostriecin, a natural product isolated from Streptomyces pulveraceus, has garnered significant interest in the scientific community as a potent and highly selective inhibitor of Protein Phosphatase 2A (PP2A) and Protein Phosphatase 4 (PP4), key regulators of numerous cell signaling pathways.[1][2][3] Initially investigated for its antitumor properties, Fostriecin's journey through preclinical and clinical studies has highlighted critical issues of reproducibility, primarily stemming from its inherent chemical instability.[3][4][5] This guide provides an objective comparison of Fostriecin's performance with other common phosphatase inhibitors, supported by experimental data, and addresses the crucial aspect of its reproducibility.

Fostriecin's Mechanism of Action and the Challenge of Reproducibility

Fostriecin exerts its biological effects primarily through the potent inhibition of PP2A and PP4.[1][2] Its antitumor activity, once attributed to the inhibition of topoisomerase II, is now understood to be a consequence of its much more potent effect on these serine/threonine phosphatases.[3][6] By inhibiting PP2A and PP4, Fostriecin disrupts the mitotic entry checkpoint, leading to premature entry into mitosis and subsequent cell death in cancer cells.[2][6]

A significant challenge in studying and utilizing Fostriecin has been the reproducibility of its effects, a problem largely attributed to its chemical instability. The unsaturated lactone ring in Fostriecin's structure is sensitive to oxidation, light, and changes in pH, being unstable above pH 8.0 and very labile in dilute acid.[3][7] This instability led to the discontinuation of Phase I clinical trials due to concerns about storage stability and unpredictable chemical purity.[3][4][5] The challenges with the stability of the naturally produced material prompted extensive efforts in the total synthesis of Fostriecin and its analogs to provide a more stable and reliable source of the compound.[5][8][9]

Comparative Analysis of Fostriecin and Other Phosphatase Inhibitors

Fostriecin is often compared with other well-known serine/threonine phosphatase inhibitors, such as Okadaic Acid and Calyculin A. While all three target PP2A, their selectivity profiles differ significantly.

Table 1: Comparison of Inhibitory Activity (IC50) of Fostriecin and Other Phosphatase Inhibitors

InhibitorTarget PhosphataseIC50 (nM)Selectivity NotesReference
Fostriecin PP2A1.4 - 3.2Highly selective for PP2A/PP4 over PP1/PP5 (>10,000-fold).[1][10]
PP14,000 - 131,000[1][6][10]
PP4~3.0
PP5~60,000[1]
Cytostatin PP2A29.0Potent and selective for PP2A.[1]
PP1>100,000[1]
PP5>100,000[1]
Okadaic Acid PP2A~0.1 - 1Potent inhibitor of PP2A and PP4. Less selective than Fostriecin.[3][11]
PP115 - 50[11]
PP4~0.1[11]
PP5~1[11]
Calyculin A PP2A0.25 - 0.5Potent, non-selective inhibitor of PP1 and PP2A.[12]
PP10.4 - 2[12]
PP4~0.4[12]

Fostriecin stands out for its remarkable selectivity for PP2A and PP4 over PP1 and PP5, making it a more specific tool for studying the functions of these particular phosphatases.[1][7] Okadaic acid, while also a potent PP2A inhibitor, shows less selectivity, inhibiting PP1 at higher but still physiologically relevant concentrations.[3] Calyculin A is a potent but non-selective inhibitor of both PP1 and PP2A.[12]

Signaling Pathways and Experimental Workflows

The inhibition of PP2A by Fostriecin has profound effects on multiple signaling pathways that regulate the cell cycle. A simplified representation of the G2/M checkpoint pathway affected by Fostriecin is depicted below.

G2_M_Checkpoint G2/M Checkpoint Control and the Effect of Fostriecin cluster_0 Normal G2/M Transition cluster_1 Fostriecin Intervention DNA_damage DNA Damage ATM_ATR ATM/ATR Kinases DNA_damage->ATM_ATR activates Chk1_Chk2 Chk1/Chk2 Kinases ATM_ATR->Chk1_Chk2 activates Cdc25 Cdc25 Phosphatase Chk1_Chk2->Cdc25 inhibits (phosphorylates) Cdk1_CyclinB Cdk1/Cyclin B (MPF) Cdc25->Cdk1_CyclinB activates (dephosphorylates) Mitosis Mitosis Cdk1_CyclinB->Mitosis promotes PP2A PP2A Fostriecin Fostriecin Fostriecin->PP2A PP2A->Cdk1_CyclinB dephosphorylates (inhibitory sites)

Caption: Fostriecin inhibits PP2A, preventing the dephosphorylation of inhibitory sites on the Cdk1/Cyclin B complex and promoting premature mitotic entry.

An experimental workflow to assess the impact of Fostriecin on cell viability is outlined below.

Cell_Viability_Workflow Experimental Workflow for Cell Viability Assay cluster_workflow cell_culture Seed cells in a 96-well plate treatment Treat cells with Fostriecin (and controls) at various concentrations and time points cell_culture->treatment mtt_addition Add MTT reagent to each well treatment->mtt_addition incubation Incubate to allow formazan crystal formation mtt_addition->incubation solubilization Add solubilization solution incubation->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance data_analysis Analyze data and calculate cell viability read_absorbance->data_analysis

Caption: A typical workflow for determining cell viability after treatment with Fostriecin using an MTT assay.

Experimental Protocols

To ensure the reproducibility of studies involving Fostriecin, detailed and standardized protocols are essential.

In Vitro Protein Phosphatase Assay (using ³²P-labeled substrate)

This assay measures the enzymatic activity of phosphatases by quantifying the release of radioactive phosphate from a labeled substrate.

Materials:

  • Purified protein phosphatase (e.g., PP2A)

  • ³²P-labeled substrate (e.g., phosphorylase a)

  • Phosphatase assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 1 mM DTT, 0.1 mM EDTA)

  • Fostriecin and other inhibitors at various concentrations

  • Trichloroacetic acid (TCA)

  • Scintillation counter and vials

Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain the phosphatase assay buffer and the purified phosphatase enzyme.

  • Add the desired concentration of Fostriecin or other inhibitors to the respective tubes. Include a control with no inhibitor.

  • Pre-incubate the enzyme with the inhibitor for 10-15 minutes on ice.

  • Initiate the reaction by adding the ³²P-labeled substrate.

  • Incubate the reactions at 30°C for a specified time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.

  • Terminate the reaction by adding cold TCA to precipitate the protein.

  • Centrifuge the tubes to pellet the precipitated protein.

  • Carefully transfer the supernatant containing the released ³²P to a scintillation vial.

  • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Calculate the phosphatase activity as the amount of ³²P released per unit time and normalize to the control.

Western Blotting for Phosphorylated Proteins

This technique is used to detect changes in the phosphorylation state of specific proteins within a signaling pathway following treatment with Fostriecin.

Materials:

  • Cell culture reagents

  • Fostriecin

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Culture cells to the desired confluency and treat with Fostriecin at various concentrations and for different durations.

  • Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cells and cell culture medium

  • 96-well plates

  • Fostriecin and other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of Fostriecin or other compounds. Include untreated control wells.

  • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the absorbance of the untreated control cells.

Conclusion

Fostriecin remains a valuable research tool due to its high potency and selectivity for PP2A and PP4. However, researchers must be acutely aware of the challenges related to its stability and the potential for variability in experimental outcomes. The use of freshly prepared solutions, careful handling to avoid exposure to light and extreme pH, and the use of synthetic Fostriecin from reliable sources can help mitigate these reproducibility issues. When comparing the effects of Fostriecin to other phosphatase inhibitors, its superior selectivity makes it a more precise tool for dissecting the roles of PP2A and PP4 in cell signaling. By employing standardized and detailed experimental protocols, the scientific community can work towards generating more consistent and reproducible data on the effects of this potent and important molecule.

References

Fostriecin: A Comparative Guide to a Potent and Selective Protein Phosphatase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural product phosphatase inhibitors, Fostriecin emerges as a compelling subject of study for researchers and drug development professionals. This guide provides an objective comparison of Fostriecin with other well-known natural product phosphatase inhibitors, supported by experimental data, detailed methodologies, and visual representations of key biological pathways.

Mechanism of Action and Selectivity

Fostriecin, an antitumor antibiotic produced by Streptomyces pulveraceus, was initially identified for its cytotoxic properties.[1][2] Subsequent research revealed that its primary mechanism of action is the potent and highly selective inhibition of Protein Phosphatase 2A (PP2A) and Protein Phosphatase 4 (PP4).[1][2][3][4] Fostriecin has been shown to covalently bind to the Cys269 residue of the PP2A catalytic subunit (PP2Ac).[5] This covalent interaction at the α,β-unsaturated lactone via a conjugate addition reaction contributes to its potent inhibitory activity.[5]

In contrast to its strong affinity for PP2A and PP4, Fostriecin is a weak inhibitor of Protein Phosphatase 1 (PP1) and Protein Phosphatase 5 (PP5).[1][6] This high degree of selectivity for the PP2A/PP4 subfamily, with a selectivity ratio of over 10,000-fold against PP1/PP5, distinguishes Fostriecin from many other natural product phosphatase inhibitors and makes it a valuable tool for dissecting specific cellular signaling pathways.[1][7] While early studies also suggested Fostriecin inhibits topoisomerase II, this activity is significantly weaker (IC50 = 40 µM) than its phosphatase inhibition and is not considered its primary mechanism of antitumor action.[2][3][8][9]

Quantitative Comparison of Inhibitor Potency

The following table summarizes the inhibitory potency (IC50 values) of Fostriecin and other common natural product phosphatase inhibitors against various serine/threonine protein phosphatases. The data highlights the superior selectivity of Fostriecin for PP2A and PP4.

InhibitorPP1 IC50PP2A IC50PP4 IC50PP5 IC50Reference(s)
Fostriecin 131 µM1.4 - 3.2 nM3 nM~60 µM[1][3][6]
Okadaic Acid ~20 - 147 nM0.1 - 0.2 nMInhibitsInhibits[10][11]
Tautomycin 0.16 nM (Ki)0.4 nM (Ki)--[12]
Cantharidin 1.7 µM0.16 µM-600 nM[13][14]

Note: IC50 values can vary depending on the experimental conditions, such as the substrate and enzyme concentrations used in the assay.[1]

Experimental Protocols

General Protein Phosphatase Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of compounds like Fostriecin against serine/threonine protein phosphatases using a colorimetric or radiometric assay.

Materials:

  • Purified protein phosphatase (e.g., PP1, PP2A)

  • Phosphatase substrate (e.g., 32P-labeled phosphorylase a, p-nitrophenyl phosphate (pNPP), or a phosphopeptide substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.1 mM EDTA, 5 mM DTT, 0.1 mg/mL BSA)

  • Inhibitor compound (e.g., Fostriecin) dissolved in a suitable solvent (e.g., DMSO)

  • Stopping solution (e.g., trichloroacetic acid for radiometric assays, or a high pH buffer like NaOH for pNPP assays)

  • Microplate reader or scintillation counter

  • 96-well microplates

Procedure:

  • Enzyme Preparation: Dilute the purified protein phosphatase to a working concentration in the assay buffer. The optimal concentration should be determined empirically to ensure linear reaction kinetics over the desired time course.

  • Inhibitor Preparation: Prepare a series of dilutions of the inhibitor compound in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically <1%).

  • Assay Setup:

    • To each well of a 96-well plate, add a specific volume of the assay buffer.

    • Add the diluted inhibitor solutions to the appropriate wells. Include a control well with solvent only (no inhibitor).

    • Add the diluted enzyme to all wells except for the "no enzyme" control wells.

    • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-15 minutes) at the desired temperature (e.g., 30°C or 37°C) to allow for inhibitor binding.

  • Reaction Initiation: Start the reaction by adding the phosphatase substrate to all wells.

  • Incubation: Incubate the reaction mixture for a specific time, ensuring the reaction remains within the linear range.

  • Reaction Termination: Stop the reaction by adding the stopping solution.

  • Detection:

    • Radiometric Assay: For 32P-labeled substrates, the amount of released 32P-inorganic phosphate is measured using a scintillation counter after separation from the labeled substrate (e.g., by precipitation with trichloroacetic acid and centrifugation).

    • Colorimetric Assay (pNPP): For the pNPP substrate, the production of p-nitrophenol is measured by reading the absorbance at 405 nm in a microplate reader. The high pH of the stopping solution enhances the color of the product.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor) activity.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.

Signaling Pathways and Visualizations

The inhibition of protein phosphatases by natural products like Fostriecin has profound effects on numerous cellular signaling pathways that regulate cell growth, proliferation, and apoptosis.

Fostriecin-Induced G2/M Arrest

Fostriecin's potent inhibition of PP2A leads to the hyperphosphorylation of key cell cycle regulators, resulting in G2/M phase arrest and, ultimately, apoptosis in cancer cells.[2][3]

Fostriecin_Cell_Cycle Fostriecin Fostriecin PP2A PP2A Fostriecin->PP2A Inhibits CDK1_Substrates CDK1 Substrates (e.g., Lamins, Histone H1) PP2A->CDK1_Substrates Dephosphorylates G2_M_Transition G2/M Transition CDK1_Substrates->G2_M_Transition Phosphorylation Promotes Mitosis Mitosis G2_M_Transition->Mitosis Apoptosis Apoptosis Mitosis->Apoptosis Aberrant Mitosis

Caption: Fostriecin inhibits PP2A, leading to hyperphosphorylation of CDK1 substrates, G2/M arrest, and apoptosis.

Okadaic Acid and the Hippo Pathway

Okadaic acid, by inhibiting both PP1 and PP2A, can activate the Hippo tumor suppressor pathway. PP2A normally dephosphorylates and inactivates the MST1/2 kinases, core components of the Hippo pathway. Inhibition of PP2A by okadaic acid leads to the phosphorylation and activation of MST1/2, which in turn phosphorylates and activates LATS1/2. LATS1/2 then phosphorylates and inhibits the transcriptional co-activators YAP and TAZ, suppressing cell proliferation.[10]

Okadaic_Acid_Hippo_Pathway Okadaic_Acid Okadaic Acid PP2A PP2A Okadaic_Acid->PP2A Inhibits MST1_2 MST1/2 PP2A->MST1_2 Dephosphorylates (Inactivates) LATS1_2 LATS1/2 MST1_2->LATS1_2 Phosphorylates (Activates) YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Phosphorylates (Inactivates) Gene_Expression Proliferative Gene Expression YAP_TAZ->Gene_Expression Promotes

Caption: Okadaic acid activates the Hippo pathway by inhibiting PP2A, leading to suppression of YAP/TAZ activity.

Cantharidin and the PI3K/Akt/mTOR Pathway

Cantharidin has been shown to exert its anticancer effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway. By inhibiting PP2A, cantharidin can lead to the hyperphosphorylation and activation of Akt, which in turn can have complex downstream effects, including the induction of apoptosis in some cancer cell types.[15]

Cantharidin_PI3K_Akt_Pathway Cantharidin Cantharidin PP2A PP2A Cantharidin->PP2A Inhibits Akt Akt PP2A->Akt Dephosphorylates (Inactivates) PI3K PI3K PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Growth_Survival Cell Growth & Survival mTOR->Cell_Growth_Survival Promotes

Caption: Cantharidin's inhibition of PP2A can modulate the PI3K/Akt/mTOR pathway, influencing cell survival and apoptosis.

Experimental Workflow for Inhibitor Screening

The following diagram illustrates a typical workflow for screening and characterizing natural product phosphatase inhibitors.

Experimental_Workflow Start Start: Natural Product Library Primary_Screen Primary Screen: In Vitro Phosphatase Assay (e.g., PP2A) Start->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Selectivity_Panel Selectivity Profiling: (PP1, PP2B, PP5, etc.) Dose_Response->Selectivity_Panel Mechanism_of_Action Mechanism of Action Studies: - Kinetics (Ki) - Binding Assays Selectivity_Panel->Mechanism_of_Action Cellular_Assays Cell-Based Assays: - Cytotoxicity (MTT) - Cell Cycle Analysis (FACS) - Western Blot (Phospho-proteins) Mechanism_of_Action->Cellular_Assays Lead_Optimization Lead Optimization Cellular_Assays->Lead_Optimization

Caption: A generalized workflow for the discovery and characterization of novel protein phosphatase inhibitors.

References

Independent Verification of Fostriecin's Binding Site on PP2A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Fostriecin and alternative compounds targeting the same binding site on the catalytic subunit of Protein Phosphatase 2A (PP2A). It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows to aid in research and drug development efforts.

Introduction

Fostriecin, a phosphate monoester natural product, is a potent and highly selective inhibitor of Protein Phosphatase 2A (PP2A), a critical serine/threonine phosphatase involved in numerous cellular processes.[1][2] Its antitumor properties have made it a subject of significant interest.[1] Independent verification of its binding site and the exploration of alternative compounds targeting this site are crucial for the development of novel therapeutics. This guide focuses on compounds that, like Fostriecin, covalently bind to Cysteine-269 (Cys269) of the PP2A catalytic subunit (PP2Ac).[3][4]

Comparative Analysis of PP2A Inhibitors

Fostriecin and its analogs, along with other natural products like Phoslactomycin A, target a common binding site on PP2Ac. The interaction is characterized by a covalent bond formation with Cys269, primarily mediated by an unsaturated lactone moiety present in these molecules.[3][4] The table below summarizes the inhibitory potency of these compounds against PP2A and other related phosphatases.

CompoundTarget(s)IC50 (PP2A)IC50 (PP1)IC50 (PP5)Key Binding Features
Fostriecin PP2A, PP41.4 - 3.2 nM[2][5]45 - 131 µM[1][2]~60 µM[5]Covalent bond with Cys269 via unsaturated lactone; C9-phosphate interaction with the active site.[3]
Cytostatin PP2A29.0 nM[5]>100 µM[5]>100 µM[5]Structurally related to Fostriecin, predicted to interact with Cys269.[3]
Phoslactomycin A (PLMA) PP2APotent inhibitor (specific IC50 not found in direct comparison with Fostriecin)Weaker inhibitorWeaker inhibitorCovalently binds to Cys269.[4]
Dephosphofostriecin PP2A (weak)>100 µM[5]--Lacks the critical C9-phosphate group, resulting in minimal activity.[5]
Fostriecin analog (lacking lactone) PP2A0.1 µM[5]>100 µM[5]>100 µM[5]Demonstrates that features beyond the lactone contribute to potency and selectivity.[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the independent verification of binding and functional effects of PP2A inhibitors.

PP2A Phosphatase Inhibition Assay

This assay measures the ability of a compound to inhibit the dephosphorylation of a substrate by PP2A.

Materials:

  • Purified PP2A catalytic subunit

  • [γ-³²P]ATP

  • Phosphorylase b kinase

  • Phosphorylase b

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 1 mM DTT, 0.1 mM EDTA)

  • Inhibitor compound (e.g., Fostriecin)

  • Trichloroacetic acid (TCA)

  • Scintillation counter

Procedure:

  • Prepare ³²P-labeled phosphorylase a: Incubate phosphorylase b with [γ-³²P]ATP and phosphorylase b kinase to generate the radiolabeled substrate.

  • Remove unincorporated ³²P-ATP: Use size-exclusion chromatography (e.g., Sephadex G-25 column) to separate the labeled protein from free ATP.

  • Set up the phosphatase reaction: In a microcentrifuge tube, combine the assay buffer, purified PP2A enzyme, and varying concentrations of the inhibitor. Pre-incubate for 10-15 minutes at 30°C.

  • Initiate the reaction: Add the ³²P-labeled phosphorylase a to the reaction mixture. Incubate for 10-30 minutes at 30°C.

  • Stop the reaction: Terminate the reaction by adding cold TCA to precipitate the protein.

  • Quantify released phosphate: Centrifuge the tubes to pellet the protein. The supernatant contains the released ³²P-inorganic phosphate. Measure the radioactivity in the supernatant using a scintillation counter.

  • Data analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.

Biotin Pull-Down Assay for Target Identification

This assay is used to confirm the direct binding of a small molecule to its protein target.

Materials:

  • Biotinylated inhibitor (e.g., biotin-Fostriecin)

  • Cell lysate (e.g., from HeLa cells)

  • Streptavidin-coated magnetic beads or agarose resin

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, protease inhibitors)

  • Wash buffer (e.g., Lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Antibody against PP2A catalytic subunit for Western blotting

Procedure:

  • Prepare cell lysate: Lyse cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.

  • Incubate lysate with biotinylated inhibitor: Add the biotinylated inhibitor to the cell lysate and incubate for 1-2 hours at 4°C with gentle rotation.

  • Capture biotinylated complexes: Add streptavidin-coated beads to the lysate and incubate for another 1-2 hours at 4°C to capture the biotinylated inhibitor and any bound proteins.

  • Wash: Pellet the beads by centrifugation or using a magnetic rack. Discard the supernatant and wash the beads several times with wash buffer to remove non-specific binders.

  • Elute bound proteins: Resuspend the beads in elution buffer and boil for 5-10 minutes to release the bound proteins.

  • Analyze by Western blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the PP2A catalytic subunit to confirm its presence.

Mass Spectrometry for Covalent Binding Site Identification

This method is used to precisely identify the amino acid residue to which a covalent inhibitor binds.

Materials:

  • Purified PP2A catalytic subunit

  • Covalent inhibitor (e.g., Fostriecin)

  • Reaction buffer

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Trypsin

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

  • Incubate protein with inhibitor: React the purified PP2A catalytic subunit with the covalent inhibitor.

  • Reduce and alkylate: Denature the protein, reduce disulfide bonds with DTT, and alkylate free cysteine residues with IAM. This step is crucial to differentiate the inhibitor-bound cysteine from other cysteines.

  • Proteolytic digestion: Digest the protein into smaller peptides using trypsin.

  • LC-MS/MS analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.

  • Data analysis: Search the MS/MS data against the protein sequence of the PP2A catalytic subunit. Identify the peptide containing the mass shift corresponding to the addition of the inhibitor. The MS/MS fragmentation pattern of this peptide will reveal the specific modified amino acid, confirming the covalent binding site.[6][7]

Visualizations

Signaling Pathway of PP2A Inhibition

Inhibition of PP2A by compounds like Fostriecin leads to the hyperphosphorylation of downstream targets, affecting key cellular pathways that regulate cell cycle progression and apoptosis. A major consequence is the stabilization of the oncoprotein c-Myc and the activation of the Akt signaling pathway.[8][9][10][11]

PP2A_Inhibition_Pathway cluster_Inhibitors PP2A Inhibitors cluster_PP2A Phosphatase Complex cluster_Downstream Downstream Effectors cluster_Cellular_Outcomes Cellular Outcomes Fostriecin Fostriecin / Phoslactomycin A PP2A PP2A Fostriecin->PP2A Inhibits p_cMyc p-c-Myc (Ser62) (Stabilized) PP2A->p_cMyc Dephosphorylates p_Akt p-Akt (Thr308/Ser473) (Activated) PP2A->p_Akt Dephosphorylates Mitosis Premature Mitotic Entry PP2A->Mitosis Regulates Mitotic Entry Proliferation Increased Proliferation p_cMyc->Proliferation Apoptosis Inhibition of Apoptosis p_Akt->Apoptosis Covalent_Binding_Workflow cluster_Biochemical Biochemical Assays cluster_Cellular Cellular & Molecular Verification cluster_Structural Structural Confirmation InhibitionAssay 1. PP2A Phosphatase Inhibition Assay IC50 Determine IC50 InhibitionAssay->IC50 PullDown 2. Biotin Pull-Down Assay IC50->PullDown Confirms Potency WesternBlot Western Blot for PP2Ac PullDown->WesternBlot MassSpec 3. Mass Spectrometry WesternBlot->MassSpec Confirms Direct Binding BindingSite Identify Covalent Binding Site (Cys269) MassSpec->BindingSite

References

A Head-to-Head Comparison of Fostriecin and Fingolimod (FTY720) for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of targeted therapeutics, small molecules with distinct mechanisms of action offer unique opportunities for intervention in various disease pathways. This guide provides a head-to-head comparison of two such molecules: Fostriecin, a potent and selective inhibitor of protein phosphatase 2A (PP2A), and Fingolimod (FTY720), a modulator of the sphingosine 1-phosphate (S1P) receptor. While both compounds have demonstrated potential in oncology and immunology, they operate through fundamentally different signaling pathways. This document aims to provide a comprehensive, data-driven comparison of their preclinical profiles to aid researchers in selecting the appropriate tool for their scientific inquiries.

Mechanism of Action

Fostriecin: A Selective Protein Phosphatase 2A (PP2A) Inhibitor

Fostriecin is a natural product derived from Streptomyces pulveraceus.[1] Its primary mechanism of action is the potent and highly selective inhibition of the serine/threonine protein phosphatase 2A (PP2A).[1] PP2A is a crucial tumor suppressor that negatively regulates multiple oncogenic signaling pathways. By inhibiting PP2A, Fostriecin promotes the phosphorylation of downstream targets, leading to cell cycle arrest, particularly at the G2/M phase, and induction of apoptosis.[2][3] Fostriecin has been shown to covalently bind to the Cys269 residue of the PP2A catalytic subunit.[4] While initially investigated as a topoisomerase II inhibitor, its potency against PP2A is significantly greater, suggesting that PP2A inhibition is the principal driver of its antitumor effects.[3]

Fostriecin_Pathway Fostriecin Fostriecin PP2A PP2A (Protein Phosphatase 2A) Fostriecin->PP2A Inhibits Phosphorylation Phosphorylation PP2A->Phosphorylation Dephosphorylates Oncogenic_Kinases Oncogenic Kinases (e.g., Akt, MEK) Oncogenic_Kinases->Phosphorylation Phosphorylates Downstream_Targets Downstream Targets (e.g., Bad, c-Myc) Cell_Cycle_Arrest G2/M Arrest Downstream_Targets->Cell_Cycle_Arrest Apoptosis Apoptosis Downstream_Targets->Apoptosis Phosphorylation->Downstream_Targets Fingolimod_Pathway cluster_0 In Vivo Phosphorylation cluster_1 Lymphocyte Sequestration Fingolimod Fingolimod (FTY720) SK2 Sphingosine Kinase 2 Fingolimod->SK2 Fingolimod_P Fingolimod-Phosphate SK2->Fingolimod_P S1P1 S1P1 Receptor (on Lymphocytes) Fingolimod_P->S1P1 Binds Internalization Receptor Internalization & Degradation S1P1->Internalization Induces Lymphocyte_Egress Lymphocyte Egress Internalization->Lymphocyte_Egress Inhibits Lymph_Node Lymph Node Lymph_Node->Lymphocyte_Egress Immunosuppression Immunosuppression Lymphocyte_Egress->Immunosuppression PP2A_Assay_Workflow start Start: Cell Culture & Treatment lysis Cell Lysis start->lysis ip Immunoprecipitation of PP2A lysis->ip wash Wash Beads ip->wash reaction Phosphatase Reaction (add phosphopeptide substrate) wash->reaction detection Malachite Green Detection of Free Phosphate reaction->detection end End: Quantify PP2A Activity detection->end

References

Safety Operating Guide

Navigating the Disposal of Specialized Laboratory Chemicals: A General Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific data for Foresticine necessitates a risk-based approach to disposal, adhering to general principles of laboratory safety and hazardous waste management. Researchers and laboratory personnel are advised to treat the compound as hazardous in the absence of definitive data and follow the procedural guidance outlined below.

Immediate Safety and Logistical Information

Operational and Disposal Plan

This plan outlines a step-by-step process for the disposal of "this compound," assuming it possesses hazardous properties.

Step 1: Personal Protective Equipment (PPE) and Hazard Assessment

Before handling "this compound," it is imperative to consult the available Safety Data Sheet (SDS). If an SDS is not available, the chemical should be treated as hazardous.

  • PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves.[1][2] Depending on the physical form and potential for aerosolization, a fume hood and respiratory protection may be necessary.[1]

  • Hazard Assessment: In the absence of specific data, assume the substance may be toxic, flammable, and an environmental hazard.[2]

Step 2: Segregation and Waste Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Waste Container: Use a designated, properly labeled, and leak-proof waste container. The container must be compatible with the chemical properties of "this compound."

  • Labeling: The waste container label should include:

    • The name "this compound Waste"

    • The primary hazards (e.g., "Toxic," "Flammable")

    • The date of accumulation

    • The responsible researcher's name and contact information

Step 3: Spill Management

In the event of a spill, immediate and appropriate action is necessary.

  • Small Spills: For small spills, use an inert absorbent material such as sand or vermiculite.[1]

  • Large Spills: For larger spills, dike the area to prevent spreading and contact your institution's environmental health and safety (EHS) office immediately.[1]

  • Cleanup: After absorbing the spill, the contaminated material should be placed in the designated hazardous waste container.[1]

Step 4: Final Disposal

The ultimate disposal of "this compound" waste must be conducted in accordance with local, state, and federal regulations.

  • Approved Facility: Wastes must be disposed of at an approved waste disposal facility.[1]

  • EHS Coordination: Coordinate with your institution's EHS office for the final pickup and disposal of the waste container. They will have established procedures for managing hazardous chemical waste.

Quantitative Data Summary

In the absence of specific data for "this compound," the following table provides hypothetical quantitative parameters that are often considered in chemical disposal protocols.

ParameterGuidelineRationale
pH Range for Neutralization 6.0 - 8.0To minimize the reactivity and corrosivity of the waste stream before final disposal.
Maximum Concentration in Aqueous Waste < 1% (w/v)To reduce the hazardous nature of the effluent and comply with local wastewater discharge regulations.
Incompatible Substances Strong Oxidizing Agents, Strong AcidsTo prevent exothermic reactions, gas evolution, or the formation of unstable compounds in the waste container.
Recommended Quenching Agent Sodium bisulfite (for oxidizers)To safely neutralize any residual oxidizing properties before disposal.

Experimental Protocol: Spill Decontamination

This protocol details a general procedure for decontaminating a surface after a small spill of a hypothetical hazardous chemical like "this compound."

  • Preparation: Ensure all necessary PPE is worn. Prepare a decontamination solution appropriate for the chemical class of "this compound." A common general-purpose decontaminant is a 10% bleach solution followed by a water rinse.

  • Absorption: Cover the spill with an inert absorbent material.

  • Collection: Carefully collect the absorbed material using a scoop or other appropriate tool and place it in the designated hazardous waste container.

  • Surface Decontamination: a. Apply the decontamination solution to the spill area. b. Allow the solution to remain in contact with the surface for the recommended time (typically 15-20 minutes). c. Wipe the area with absorbent pads. d. Rinse the area with water. e. Dispose of all contaminated materials in the hazardous waste container.

  • Final Steps: Remove and dispose of PPE as hazardous waste. Wash hands thoroughly with soap and water.

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of "this compound."

Start Start: Handling this compound Waste Assess Assess Hazards (Assume Hazardous if Unknown) Start->Assess PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess->PPE Segregate Segregate Waste (Designated, Labeled Container) PPE->Segregate Spill Spill Occurs? Segregate->Spill SmallSpill Small Spill: Absorb with Inert Material Spill->SmallSpill Yes LargeSpill Large Spill: Contact EHS Immediately Spill->LargeSpill Yes, Large Store Store Waste Container Securely Spill->Store No Collect Collect Contaminated Material in Hazardous Waste Container SmallSpill->Collect EHS Coordinate with EHS for Disposal LargeSpill->EHS Collect->Store Store->EHS End End: Proper Disposal EHS->End

A flowchart outlining the procedural steps for the safe disposal of this compound.

References

Personal protective equipment for handling Foresticine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Foresticine

Disclaimer: The following guidance is based on the safety data sheets (SDS) for hazardous chemicals with similar properties, as "this compound" is not a standard chemical identifier. It is imperative to consult the specific safety data sheet provided by the manufacturer for the exact product in use.

This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling this compound in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE) Summary

Proper selection and use of PPE are crucial to minimize exposure to this compound. The following table summarizes the recommended PPE based on potential hazards identified in safety data sheets for similar substances.[1][2][3][4]

PPE CategorySpecificationRationale
Eye/Face Protection Safety goggles with side-shields or a face shield.Protects against splashes and vapors that can cause serious eye irritation.[1][2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact, which can cause skin irritation.[1][2][3]
Body Protection Impervious clothing, such as a lab coat, apron, or coveralls.Provides a barrier against accidental spills and contamination of personal clothing.[1][3]
Respiratory Protection Use in a well-ventilated area. A suitable respirator may be necessary if ventilation is inadequate or for spill cleanup.Protects against inhalation of harmful vapors, which may cause respiratory irritation and other systemic effects.[1][2]

Operational Plan for Handling this compound

A systematic approach to handling this compound is essential for laboratory safety. The following workflow outlines the key steps from preparation to post-handling cleanup.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Review SDS b Ensure proper ventilation a->b c Don appropriate PPE b->c d Dispense this compound c->d Proceed to handling e Perform experiment d->e f Keep container tightly closed e->f g Decontaminate work area f->g Proceed to cleanup h Dispose of waste g->h i Doff and dispose of PPE h->i j Wash hands thoroughly i->j

Figure 1: Workflow for Safe Handling of this compound.
Step-by-Step Handling Protocol

  • Preparation:

    • Thoroughly review the manufacturer's Safety Data Sheet (SDS) for this compound.

    • Ensure the work area is well-ventilated, and that a safety shower and eyewash station are accessible.[3]

    • Put on all required personal protective equipment as detailed in the table above.[1][2][3]

  • Handling:

    • Dispense the required amount of this compound carefully, avoiding splashes or the creation of aerosols.

    • Conduct the experiment, keeping the container of this compound tightly closed when not in use.[1]

    • Avoid eating, drinking, or smoking in the work area.[1]

  • Cleanup and Disposal:

    • Decontaminate all surfaces and equipment that may have come into contact with this compound.

    • Dispose of all waste materials, including empty containers and contaminated PPE, according to the disposal plan below.

    • Carefully remove and dispose of PPE to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after handling is complete.[2]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

G cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion start Exposure Event skin_1 Remove contaminated clothing start->skin_1 eye_1 Rinse cautiously with water for at least 15 minutes start->eye_1 inh_1 Move to fresh air start->inh_1 ing_1 Do NOT induce vomiting start->ing_1 skin_2 Wash with plenty of water skin_1->skin_2 skin_3 Seek medical advice if irritation persists skin_2->skin_3 eye_2 Remove contact lenses, if present and easy to do eye_1->eye_2 eye_3 Seek immediate medical attention eye_2->eye_3 inh_2 Seek medical attention if breathing is difficult inh_1->inh_2 ing_2 Rinse mouth with water ing_1->ing_2 ing_3 Seek immediate medical attention ing_2->ing_3

Figure 2: First Aid Response to this compound Exposure.
First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present.[1][2] Seek immediate medical attention.[2][3]

  • Skin Contact: Remove contaminated clothing and wash the affected area immediately with soap and water.[1][2] Seek medical advice if irritation persists.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, get medical advice.[1][2]

  • Ingestion: Do not induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention.[1][3]

Disposal Plan for this compound

Proper disposal of this compound and related waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Chemical Waste:

    • Collect all unused this compound and solutions containing it in a designated, labeled, and sealed hazardous waste container.

    • Do not mix with other incompatible waste streams.

  • Contaminated Materials:

    • All disposable items that have come into contact with this compound (e.g., gloves, pipette tips, paper towels) should be collected in a separate, clearly labeled hazardous waste bag or container.

  • Empty Containers:

    • Containers should be triple-rinsed with a suitable solvent.[5] The rinsate should be collected as hazardous waste.[5][6] After rinsing, containers should be disposed of according to institutional and local regulations.[5] Never reuse empty containers.[5]

Disposal Procedure
  • All waste must be disposed of through an approved hazardous waste disposal program.[7]

  • Label all waste containers clearly with the contents and associated hazards.

  • Store waste in a designated, secure area away from general laboratory traffic until it is collected by environmental health and safety personnel.

  • Do not pour this compound or its solutions down the drain.[5]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.